Product packaging for Neoline(Cat. No.:CAS No. 466-26-2)

Neoline

Numéro de catalogue: B1670494
Numéro CAS: 466-26-2
Poids moléculaire: 437.6 g/mol
Clé InChI: XRARAKHBJHWUHW-RFESQMQVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Neoline, with the CAS registry number 466-26-2, is a naturally occurring alkaloid compound supplied as a solid powder for research applications . It has a molecular formula of C₂₄H₃₉NO₆ and a molecular weight of 437.57 g/mol . Alkaloids are a large and diverse group of nitrogen-containing secondary metabolites found in plants, well recognized for their rich therapeutic potential and significant biological activities, which include antiproliferative, antibacterial, and antioxidant properties . As part of this important class of compounds, this compound is a subject of interest in natural product research and drug discovery. This product is characterized by high purity, typically 95% to 98% as determined by HPLC analysis . To preserve its stability and integrity, it is recommended that this compound be stored at refrigerated temperatures of 2-8°C . This product is intended For Research Use Only. It is strictly for laboratory applications and not for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H39NO6 B1670494 Neoline CAS No. 466-26-2

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

466-26-2

Formule moléculaire

C24H39NO6

Poids moléculaire

437.6 g/mol

Nom IUPAC

(2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol

InChI

InChI=1S/C24H39NO6/c1-5-25-10-22(11-29-2)7-6-15(26)24-13-8-12-14(30-3)9-23(28,16(13)18(12)27)17(21(24)25)19(31-4)20(22)24/h12-21,26-28H,5-11H2,1-4H3/t12-,13-,14+,15+,16-,17?,18?,19+,20-,21?,22+,23-,24?/m1/s1

Clé InChI

XRARAKHBJHWUHW-RFESQMQVSA-N

SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)O)COC

SMILES isomérique

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5C6O)OC)O)OC)O)COC

SMILES canonique

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)O)COC

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Dideacetyldelphisine;  Neoline;  Bullatine-B

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Biological Profile of Neoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoline, a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, has garnered significant interest for its notable biological activities, including analgesic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, spectroscopic characteristics, and known biological effects of this compound. Detailed experimental protocols for assessing its analgesic and anti-inflammatory activities, as well as its interaction with voltage-gated sodium channels, are presented. This document aims to serve as a foundational resource for researchers engaged in the study and development of this compound as a potential therapeutic agent.

Chemical Structure and Properties

This compound is a complex diterpene alkaloid with a hexacyclic aconitane skeleton. Its chemical identity is well-established and characterized by the following identifiers and properties.

PropertyValueReference
IUPAC Name (1S,2R,3R,4S,5S,6S,8R,9R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecane-4,8,16-triol[1]
CAS Number 466-26-2
Molecular Formula C₂₄H₃₉NO₆[1]
Molecular Weight 437.57 g/mol [1]
Canonical SMILES CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)O)COC
InChI Key XRARAKHBJHWUHW-SMCICNQZSA-N

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy

Note on ¹³C NMR Data: Publicly accessible spectral databases confirm the availability of ¹³C NMR data for this compound, often requiring user registration to view the full spectrum and associated data.[2]

Mass Spectrometry

Detailed mass spectrometry data, including the fragmentation patterns of this compound under electron ionization (EI-MS), are crucial for its identification and characterization. This information is typically found in specialized chemical databases or original research articles focusing on the isolation and characterization of Aconitum alkaloids.

Biological Activity and Mechanism of Action

This compound has demonstrated significant analgesic and anti-inflammatory properties in preclinical studies. A key aspect of its mechanism of action appears to be the modulation of voltage-gated sodium channels.

Analgesic Activity

Studies have shown that this compound can significantly attenuate mechanical hyperalgesia in murine models of neuropathic pain.[3] This suggests its potential as a therapeutic agent for chronic pain conditions. The analgesic effects are thought to be mediated, at least in part, by its interaction with voltage-gated sodium channels, specifically Nav1.7.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been reported, contributing to its overall therapeutic profile. This activity is often evaluated using models of acute inflammation.

Mechanism of Action: Inhibition of Nav1.7

A primary molecular target identified for this compound is the voltage-gated sodium channel Nav1.7, which is a key player in pain signaling pathways. By inhibiting this channel, this compound can reduce the excitability of nociceptive neurons, thereby producing an analgesic effect. The precise nature of this interaction and the downstream signaling events are areas of active investigation. At present, specific intracellular signaling pathways directly modulated by this compound have not been fully elucidated in publicly available literature.

Experimental Protocols

To facilitate further research and validation of this compound's biological activities, detailed methodologies for key experiments are provided below.

Analgesic Activity: Von Frey Test in Mice

This protocol is used to assess mechanical allodynia, a hallmark of neuropathic pain.

Objective: To determine the paw withdrawal threshold in response to a mechanical stimulus.

Materials:

  • Von Frey filaments of varying stiffness (e.g., 0.008 g to 3.5 g)

  • Elevated wire mesh platform

  • Testing chambers for animal acclimation

  • Male C57BL/6 mice

Procedure:

  • Acclimation: Place individual mice in the testing chambers on the elevated wire grid and allow them to acclimate for at least one hour before testing.

  • Filament Application: Starting with a mid-range filament (e.g., 0.6 g), apply it to the plantar surface of the hind paw with enough force to cause a slight bend. Hold for 1-2 seconds.

  • Response Assessment: A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Up-Down Method: If there is no response, the next trial uses a filament of greater stiffness. If there is a positive response, the next trial uses a filament of lesser stiffness.

  • Testing Sequence: Continue this sequence until at least five stimuli have been applied after the first positive response.

  • Data Analysis: The 50% paw withdrawal threshold is calculated using the up-down method statistical analysis.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute inflammation.

Objective: To measure the reduction in paw edema following treatment with this compound.

Materials:

  • Male Wistar rats (180-220 g)

  • 1% w/v solution of λ-carrageenan in sterile saline

  • Plethysmometer

  • This compound solution and vehicle control

  • Positive control (e.g., Indomethacin)

Procedure:

  • Animal Groups: Divide animals into groups: vehicle control, this compound-treated (various doses), and positive control.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using the plethysmometer.

  • Compound Administration: Administer this compound or the respective control substance (e.g., intraperitoneally or orally) 30-60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of the 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.

Nav1.7 Inhibition: Whole-Cell Patch Clamp in HEK293 Cells

This electrophysiological technique is used to measure the effect of this compound on Nav1.7 channel currents.

Objective: To determine the concentration-dependent inhibition of Nav1.7 channels by this compound and calculate the IC₅₀ value.

Materials:

  • HEK293 cells stably expressing human Nav1.7 channels

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pipette fabrication

  • External and internal recording solutions

Procedure:

  • Cell Preparation: Plate the HEK293-hNav1.7 cells on glass coverslips 24-48 hours before the experiment.

  • Recording Setup: Place a coverslip in the recording chamber and perfuse with the external solution.

  • Pipette Fabrication and Filling: Pull glass pipettes to a resistance of 2-5 MΩ and fill with the internal solution.

  • Whole-Cell Configuration: Approach a cell with the pipette and form a giga-ohm seal. Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage Protocol: Hold the cell at a potential of -120 mV. Apply depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit sodium currents.

  • Compound Application: After establishing a stable baseline current, perfuse the cell with increasing concentrations of this compound.

  • Data Acquisition and Analysis: Record the peak inward current at each concentration. Plot the percentage of current inhibition against the this compound concentration and fit the data to a Hill equation to determine the IC₅₀.

Visualizations

Experimental Workflow: Analgesic Activity Assessment

G cluster_0 Animal Preparation cluster_1 Von Frey Test cluster_2 Data Analysis acclimation Acclimation in Testing Chambers start_filament Apply Starting Filament acclimation->start_filament assess_response Assess Paw Withdrawal start_filament->assess_response next_filament Select Next Filament (Up-Down Method) assess_response->next_filament Response? repeat_test Repeat 5x After First Response next_filament->repeat_test calculate_threshold Calculate 50% Withdrawal Threshold repeat_test->calculate_threshold

Caption: Workflow for assessing analgesic activity using the von Frey test.

Logical Relationship: Mechanism of Analgesia

G This compound This compound Nav17 Nav1.7 Channel This compound->Nav17 Inhibits Neuron Nociceptive Neuron Nav17->Neuron Reduces Excitability PainSignal Pain Signal Transmission Neuron->PainSignal Decreases Analgesia Analgesic Effect PainSignal->Analgesia Leads to

Caption: Postulated mechanism of this compound's analgesic action via Nav1.7 inhibition.

Conclusion

This compound presents a promising natural product scaffold for the development of novel analgesic and anti-inflammatory drugs. Its well-defined chemical structure and demonstrated biological activity, particularly its inhibitory effect on the Nav1.7 sodium channel, warrant further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this compound's therapeutic potential. Future studies should focus on elucidating the complete spectroscopic profile, quantifying its in vivo efficacy, and unraveling the specific intracellular signaling pathways it modulates.

References

Neoline: A Technical Guide to its Origins, Natural Sources, and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoline is a C19-diterpenoid alkaloid found in various species of the Aconitum genus, plants with a long history in traditional medicine. This document provides a comprehensive overview of the compound's origins, detailing its natural sources and biosynthetic pathway. It further outlines detailed experimental protocols for its isolation and purification from plant material. The known mechanism of action, primarily through the inhibition of the Nav1.7 sodium channel, is also discussed, with a focus on its implications for pain signaling pathways. This guide is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Compound Origin and Natural Sources

This compound, also known as Bullatine B, is a naturally occurring diterpene alkaloid.[1] Its chemical formula is C24H39NO6.[1] The primary natural sources of this compound are plants belonging to the Aconitum genus, commonly known as aconite, monkshood, or wolfsbane.[1]

Several species of Aconitum have been identified as containing this compound. These include:

  • Aconitum carmichaeli (Processed Aconite Root): This is a significant source of this compound and is a staple in traditional Chinese and Japanese medicine.[2][3] The processing of the raw aconite root is crucial as it reduces the toxicity of other highly potent alkaloids, like aconitine, while preserving compounds like this compound.[3]

  • Aconitum flavum Hand: this compound has been successfully isolated from the roots of this species.[4]

  • Aconitum pendulum: This species is another documented source of this compound.[1]

  • Aconitum jaluense: The presence of this compound has also been reported in this species.[1]

The concentration of this compound can vary significantly between different Aconitum species and even among different processed products of the same species, highlighting the importance of standardized extraction and quantification methods for quality control.[2]

Table 1: Natural Sources of this compound and Related Alkaloids

Plant SpeciesCompound(s) IdentifiedMethod of AnalysisReference(s)
Aconitum carmichaeliThis compound, BenzoylmesaconineHPLC, LC-MS[2]
Aconitum flavum HandThis compoundX-ray crystallography, NMR, MS[4]
Aconitum pendulumThis compound, Benzoylmesaconine, Mesaconitine, Hypaconitine, AconitineUPLC-MS[5]
Aconitum Species (General)This compound, Fuziline, Songorine, TalatisamineUPLC–Q-TOF–MS, HPLC–ESI/MS[6]
Aconitum chasmanthum, Aconitum heterophyllumAconitineHPLC-UV-DAD[7][8]

Biosynthesis of this compound

This compound belongs to the class of C19-diterpenoid alkaloids, which are characterized by a complex hexacyclic aconitane skeleton. The biosynthesis of these alkaloids is a multi-step process that originates from the universal precursors of terpenoid synthesis.

The proposed biosynthetic pathway for atisine-type diterpenoid alkaloids, which are precursors to this compound, begins with the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which produce isopentenyl pyrophosphate (IPP).[9] Three molecules of IPP are condensed to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).[9] GGPP is then cyclized to form ent-copalyl diphosphate (ent-CPP), a key intermediate.[9] From ent-CPP, the pathway diverges to form various diterpene skeletons, including atisane-type diterpenoids.[9] It is from these atisine-type precursors that the more complex C19-diterpenoid alkaloids, including this compound, are thought to be derived through a series of oxidative and rearrangement reactions.[9] The nitrogen atom in the alkaloid structure is incorporated from an amine source, with studies suggesting L-serine as a likely contributor.[10]

This compound Biosynthesis Pathway IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP GGPPS ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP CPS Atisine_precursor Atisine-type Precursor ent_CPP->Atisine_precursor KSL This compound This compound Atisine_precursor->this compound Oxidations & Rearrangements L_Serine L-Serine (Nitrogen Source) L_Serine->Atisine_precursor

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols: Isolation and Purification

The isolation and purification of this compound from Aconitum species generally involve solvent extraction, acid-base partitioning, and chromatographic techniques. The following is a generalized protocol based on methods used for related diterpenoid alkaloids.[11]

3.1. Extraction

  • Plant Material Preparation: Air-dry the roots of the selected Aconitum species and grind them into a fine powder.

  • Solvent Extraction: Extract the powdered plant material with 95% ethanol under reflux for 2 hours. Repeat the extraction three times to ensure a high yield.

  • Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3.2. Acid-Base Partitioning

  • Suspension: Suspend the crude extract in a 2% aqueous hydrochloric acid solution.

  • Defatting: Wash the acidic solution with petroleum ether or another non-polar solvent to remove lipids and other non-polar impurities.

  • Basification: Adjust the pH of the aqueous layer to 9-10 with an ammonia solution.

  • Alkaloid Extraction: Extract the alkaline solution repeatedly with chloroform or ethyl acetate. The free-base alkaloids will partition into the organic layer.

  • Washing and Drying: Combine the organic extracts, wash with distilled water until neutral, and then dry over anhydrous sodium sulfate.

  • Concentration: Concentrate the dried organic extract to yield the total alkaloid fraction.

3.3. Chromatographic Purification

  • Column Chromatography: Subject the total alkaloid extract to column chromatography on silica gel.

  • Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent system (e.g., hexane-ethyl acetate) and gradually increasing the polarity (e.g., by increasing the proportion of methanol in a chloroform-methanol mixture).

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Further Purification: Pool the fractions containing this compound and subject them to further purification steps, such as repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC), until a pure compound is obtained.

This compound Isolation Workflow start Powdered Aconitum Root extraction Ethanol Extraction start->extraction partitioning Acid-Base Partitioning extraction->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc end Pure this compound hplc->end

Caption: General workflow for the isolation of this compound.

Mechanism of Action: Targeting Nav1.7

This compound has been identified as a potent analgesic, and its mechanism of action is primarily attributed to the inhibition of the voltage-gated sodium channel Nav1.7.[12] Nav1.7 is preferentially expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals.[13][14]

The inhibition of Nav1.7 by this compound leads to a reduction in the excitability of these sensory neurons.[12] This, in turn, decreases the propagation of nociceptive signals from the periphery to the central nervous system, resulting in an analgesic effect.[15]

Furthermore, the inhibition of Nav1.7 has been shown to have downstream effects on the opioid signaling pathway. Loss-of-function mutations in the gene encoding Nav1.7 are associated with an upregulation of endogenous opioids, such as enkephalins.[13] This suggests that the analgesic effects of this compound may be multifaceted, involving both direct inhibition of pain signal transmission and potentiation of the endogenous opioid system.

This compound Signaling Pathway This compound This compound Nav17 Nav1.7 Sodium Channel This compound->Nav17 Inhibits Neuron_Exc Decreased Neuronal Excitability Nav17->Neuron_Exc Leads to Opioid Increased Endogenous Opioids Nav17->Opioid Upregulates (indirectly) Pain_Signal Reduced Pain Signal Transmission Neuron_Exc->Pain_Signal Analgesia Analgesia Pain_Signal->Analgesia Opioid->Analgesia

Caption: this compound's mechanism of action via Nav1.7 inhibition.

References

Neoline's Mechanism of Action in Neurons: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoline, a C19-diterpenoid alkaloid, has emerged as a compound of significant interest in neuropharmacology, particularly for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's disease and in the management of neuropathic pain. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action at the neuronal level. The core of its neuroprotective effect appears to be mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. This activation initiates a downstream cascade that leads to a reduction in the key pathological hallmarks of Alzheimer's disease, namely amyloid-beta (Aβ) plaque formation and hyperphosphorylation of the tau protein. While its efficacy in neuropathic pain models suggests a potential interaction with neuronal ion channels, direct electrophysiological evidence remains to be elucidated. This document summarizes the available quantitative data, outlines relevant experimental protocols, and provides visualizations of the known signaling pathways to facilitate further research and drug development efforts.

Core Mechanism of Action: AMPK Signaling Pathway Activation

The primary established mechanism of this compound's action in neurons involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a crucial cellular energy sensor that, when activated, orchestrates a switch from anabolic to catabolic processes to restore cellular energy balance. In the context of neurodegeneration, AMPK activation by this compound has been shown to have significant neuroprotective effects.

A key study demonstrated that chronic administration of this compound in a transgenic mouse model of Alzheimer's disease (Tg-APPswe/PS1dE9) led to increased phosphorylation of AMPK in the hippocampus[1]. This activation of AMPK is the initiating event for a cascade of downstream effects that ameliorate Alzheimer's-like pathology.

Downregulation of BACE1 and Reduction of Amyloid-β

Activated AMPK, following this compound treatment, leads to a decrease in the expression of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1)[1]. BACE1 is the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), which generates the neurotoxic Aβ peptides that aggregate to form plaques in the brains of Alzheimer's patients. By downregulating BACE1, this compound effectively reduces the production of Aβ[1]. This reduction in Aβ levels contributes to a decrease in the overall amyloid plaque burden in the brain[1].

Reduction of Tau Protein Phosphorylation

Another critical consequence of this compound-induced AMPK activation is the reduction of tau protein hyperphosphorylation[1]. In Alzheimer's disease, the microtubule-associated protein tau becomes abnormally hyperphosphorylated, leading to its aggregation into neurofibrillary tangles (NFTs) and subsequent neuronal dysfunction and death. The precise mechanism by which AMPK activation leads to reduced tau phosphorylation is an area of ongoing investigation, but it is a consistent finding in studies of this compound's effects[1].

Potential Mechanisms in Neuropathic Pain

This compound has been reported to be effective in animal models of neuropathic pain[1]. This suggests that this compound may also exert its effects through the modulation of neuronal excitability and signaling pathways directly involved in pain transmission. Neuropathic pain is often characterized by hyperexcitability of sensory neurons, which is driven by alterations in the function and expression of various ion channels, including voltage-gated sodium, potassium, and calcium channels[2][3][4]. While direct evidence is currently lacking, it is plausible that this compound may interact with these ion channels to attenuate neuronal firing and reduce pain signals. Further electrophysiological studies are required to investigate these potential mechanisms.

Unexplored Areas: Direct Ion Channel and Neurotransmitter System Interactions

To date, there is a notable absence of published research detailing the direct effects of this compound on specific neuronal ion channels or neurotransmitter systems.

  • Ion Channels: Patch-clamp electrophysiology studies are necessary to determine if this compound directly modulates the activity of key ion channels involved in neuronal excitability, such as voltage-gated sodium (NaV), potassium (KV), and calcium (CaV) channels.

  • Neurotransmitter Systems: The effect of this compound on synaptic transmission and its potential interactions with major neurotransmitter receptors, including glutamate (e.g., NMDA receptors) and GABA receptors, remains to be investigated. Such studies would provide a more complete picture of this compound's neuropharmacological profile.

Quantitative Data

The following table summarizes the key quantitative findings from a study investigating the effects of this compound in a Tg-APPswe/PS1dE9 mouse model of Alzheimer's disease.

ParameterTreatment GroupResultReference
Behavioral Outcomes
Y-maze (Spontaneous alternation)This compound (0.1 mg/kg)Significant improvement in spatial working memory[1]
Passive avoidance testThis compound (0.1 mg/kg)Significant improvement in long-term memory[1]
Biochemical Outcomes (Hippocampus)
p-AMPK/AMPK ratioThis compound (0.1 mg/kg)Significant increase[5]
BACE1 protein expressionThis compound (0.1 mg/kg)Significant decrease[5]
Aβ protein expressionThis compound (0.1 mg/kg)Significant decrease[5]
p-Tau/Tau ratioThis compound (0.1 mg/kg)Significant decrease[5]

Experimental Protocols

Detailed experimental protocols for the key assays relevant to this compound's mechanism of action are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

Western Blotting for AMPK, BACE1, and Tau
  • Tissue Preparation: Homogenize brain tissue (e.g., hippocampus) in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-AMPK, AMPK, BACE1, p-Tau, Tau, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically quantify the protein bands and normalize to the loading control. The ratio of phosphorylated to total protein is calculated for AMPK and Tau.

BACE1 Activity Assay (Fluorometric)
  • Tissue Lysate Preparation: Prepare brain tissue lysates in a suitable non-denaturing buffer.

  • Assay Principle: This assay utilizes a specific BACE1 substrate conjugated to a fluorophore and a quencher. In the presence of BACE1 activity, the substrate is cleaved, separating the fluorophore from the quencher and resulting in an increase in fluorescence.

  • Reaction Setup: In a 96-well plate, add tissue lysate, BACE1 assay buffer, and the fluorogenic substrate.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: BACE1 activity is proportional to the fluorescence signal. A BACE1 inhibitor can be used as a negative control.

Primary Neuronal Culture
  • Dissociation: Dissect hippocampi from embryonic (E18) rat or mouse brains and dissociate the tissue into single cells using enzymatic digestion (e.g., trypsin) and mechanical trituration.

  • Plating: Plate the dissociated neurons onto poly-D-lysine coated culture dishes or coverslips in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

  • Culture Maintenance: Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO2. Change the medium every 3-4 days.

  • Treatment: After a desired number of days in vitro (DIV), neurons can be treated with this compound or other compounds for subsequent analysis.

Electrophysiology (Whole-Cell Patch Clamp)
  • Cell Preparation: Use primary cultured neurons or acute brain slices.

  • Recording Setup: Place the culture dish or brain slice on the stage of an inverted microscope equipped with micromanipulators.

  • Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries and fill them with an appropriate internal solution.

  • Seal Formation: Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing the whole-cell configuration.

  • Data Acquisition: Record neuronal activity (voltage or current) using a patch-clamp amplifier and data acquisition software. This compound can be applied to the bath solution to observe its effects on neuronal properties such as resting membrane potential, action potential firing, and synaptic currents.

Visualizations

Signaling Pathway of this compound in Neurons

Neoline_Signaling_Pathway cluster_effect Therapeutic Effect This compound This compound AMPK AMPK This compound->AMPK Activates BACE1 BACE1 AMPK->BACE1 Inhibits Expression pTau Hyperphosphorylated Tau (p-Tau) AMPK->pTau Reduces Phosphorylation Abeta Amyloid-β (Aβ) BACE1->Abeta Cleaves APP to produce APP APP Plaques Amyloid Plaques Abeta->Plaques Aggregates to form Neuroprotection Neuroprotection Tau Tau NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Aggregates to form Neoline_Experimental_Workflow cluster_model Model System cluster_treatment Treatment cluster_analysis Analysis cluster_outcomes Outcomes Model AD Mouse Model or Primary Neuronal Culture Treatment Administer this compound Model->Treatment Biochem Biochemical Analysis (Western Blot, Activity Assays) Treatment->Biochem Electro Electrophysiological Analysis (Patch Clamp) Treatment->Electro Behavior Behavioral Analysis (e.g., Y-maze) Treatment->Behavior Pathway AMPK Pathway Modulation Biochem->Pathway Excitability Changes in Neuronal Excitability Electro->Excitability Cognition Improved Cognitive Function Behavior->Cognition

References

An In-depth Technical Guide to the Known Physiological Effects of Neoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoline is a diterpenoid alkaloid and an active component isolated from the processed roots of plants in the Aconitum genus, which have a history of use in traditional medicine for treating pain. This technical guide provides a comprehensive overview of the current scientific understanding of the physiological effects of this compound, with a particular focus on its analgesic properties and underlying mechanism of action. This document summarizes available quantitative data, details relevant experimental methodologies, and illustrates the known signaling pathways associated with this compound's activity. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, drug discovery, and development.

Introduction

This compound is recognized as a significant bioactive constituent of processed aconite root, a traditional remedy for pain.[1] Scientific investigations have begun to elucidate the physiological effects of this compound, identifying it as a promising agent for the alleviation of neuropathic pain.[1] This guide synthesizes the available preclinical data on this compound, providing a technical foundation for further research and development.

Physiological Effects

The primary physiological effect of this compound documented in scientific literature is its analgesic activity, specifically in the context of neuropathic pain.

Analgesic Effects

In vivo studies have demonstrated that this compound significantly attenuates mechanical hyperalgesia in murine models of neuropathic pain.[1] This effect has been observed in models induced by the chemotherapeutic agent paclitaxel and by partial ligation of the sciatic nerve.[1]

Data Presentation: In Vivo Analgesic Activity

Compound Animal Model Pain Model Dose Route of Administration Effect Reference
This compoundMurinePaclitaxel-induced neuropathic pain10 mg/kg/daySubcutaneousAttenuation of mechanical hyperalgesia[1]
This compoundMurinePartial sciatic nerve ligation10 mg/kg/daySubcutaneousAttenuation of mechanical hyperalgesia[1]

Mechanism of Action

The analgesic properties of this compound are believed to be mediated through its interaction with voltage-gated sodium channels, specifically Nav1.7.

Inhibition of Nav1.7

Voltage-gated sodium channel Nav1.7 is a key player in the transmission of pain signals. This compound has been identified as an inhibitor of this channel, which is considered its primary mechanism of action for producing analgesia.

Data Presentation: Nav1.7 Inhibition

Compound Parameter Value Assay Reference
This compoundIC50Data not availableWhole-cell patch clamp

Note: While this compound is known to target Nav1.7, specific quantitative data such as the IC50 value are not currently available in the public domain.

Signaling Pathways

The inhibition of Nav1.7 by this compound is expected to modulate downstream signaling pathways involved in nociception. While direct evidence for this compound's influence on these pathways is still emerging, the known consequences of Nav1.7 inhibition suggest potential involvement of the Mitogen-Activated Protein Kinase (MAPK) and opioid signaling pathways.

Potential Downstream Signaling of Nav1.7 Inhibition

Inhibition of Nav1.7 can lead to a reduction in the phosphorylation of key signaling proteins such as p38 MAPK, JNK, and ERK.

G This compound This compound Nav17 Nav1.7 Inhibition This compound->Nav17 p38 p-p38 MAPK Nav17->p38 JNK p-JNK Nav17->JNK ERK p-ERK Nav17->ERK Analgesia Analgesia p38->Analgesia JNK->Analgesia ERK->Analgesia

Putative signaling pathway of this compound.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion of a compound. Limited pharmacokinetic data for this compound is available from studies in rats.

Data Presentation: Pharmacokinetic Parameters of this compound

Parameter Species Dose Route Value Unit Reference
CmaxRatData not specifiedOral (PA extract)Data not available[1]
TmaxRatData not specifiedOral (PA extract)Data not available[1]
AUCRatData not specifiedOral (PA extract)Data not available[1]

Note: While plasma concentrations of this compound have been measured in rats following oral administration of a processed aconite root extract, specific pharmacokinetic parameters such as Cmax, Tmax, and AUC for isolated this compound have not been reported.

Toxicology

A comprehensive toxicological profile is essential for the safety assessment of any potential therapeutic agent. Currently, there is a lack of publicly available data on the toxicology of this compound.

Data Presentation: Toxicological Data for this compound

Test Species Route Value Reference
Acute Toxicity (LD50)Data not availableData not availableData not available
Subchronic ToxicityData not availableData not availableData not available
GenotoxicityData not availableData not availableData not available
Reproductive & Developmental ToxicityData not availableData not availableData not available

Note: The absence of toxicological data represents a significant gap in the current knowledge of this compound and highlights a critical area for future research.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the physiological effects of compounds like this compound.

Von Frey Test for Mechanical Allodynia

This test is used to assess mechanical sensitivity in rodents.

  • Acclimation: Individually place animals in chambers on an elevated mesh floor and allow them to acclimate for a specified period.

  • Filament Application: Apply a series of calibrated von Frey filaments to the plantar surface of the hind paw.

  • Response: A positive response is noted as a withdrawal, flinching, or licking of the paw.

  • Threshold Determination: The 50% withdrawal threshold is calculated using a statistical method, such as the up-down method.

G start Acclimate animal on mesh floor apply Apply von Frey filament to paw start->apply observe Observe for paw withdrawal apply->observe record Record response observe->record next_filament Select next filament based on response record->next_filament next_filament->apply Repeat calculate Calculate 50% withdrawal threshold next_filament->calculate End of series

Workflow for the von Frey test.
Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure ion channel activity in individual cells.

  • Cell Preparation: Culture cells expressing the ion channel of interest (e.g., Nav1.7) on coverslips.

  • Pipette Preparation: Fabricate glass micropipettes and fill with an appropriate intracellular solution.

  • Seal Formation: Approach a cell with the micropipette and apply suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving electrical access to the cell's interior.

  • Data Acquisition: Apply voltage protocols and record the resulting ion currents.

G prepare_cells Prepare cells expressing ion channel of interest form_seal Form giga-seal on cell membrane prepare_cells->form_seal prepare_pipette Prepare micropipette with intracellular solution prepare_pipette->form_seal rupture_membrane Rupture membrane to achieve whole-cell mode form_seal->rupture_membrane apply_voltage Apply voltage clamp protocols rupture_membrane->apply_voltage record_current Record ion channel currents apply_voltage->record_current

Workflow for whole-cell patch clamp.

Conclusion and Future Directions

This compound has demonstrated promising analgesic effects in preclinical models of neuropathic pain, likely through the inhibition of the Nav1.7 sodium channel. However, a significant amount of research is still required to fully characterize its physiological effects. Key areas for future investigation include:

  • Quantitative Pharmacological Characterization: Determination of the IC50 of this compound for Nav1.7 and other relevant ion channels.

  • Comprehensive Pharmacokinetics: Detailed pharmacokinetic studies to determine parameters such as Cmax, Tmax, AUC, and bioavailability.

  • Toxicology and Safety Pharmacology: A thorough toxicological evaluation, including acute and chronic toxicity, genotoxicity, and safety pharmacology studies focusing on cardiovascular and respiratory systems.

  • Mechanism of Action: Elucidation of the specific downstream signaling pathways modulated by this compound following Nav1.7 inhibition.

Addressing these knowledge gaps will be crucial for the potential development of this compound as a novel therapeutic agent for the management of pain.

References

The Diterpenoid Alkaloid Bullatine B (Neoline): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bullatine B, also known as Neoline, is a C19-diterpenoid alkaloid found in plants of the Aconitum genus. Traditionally utilized in various forms of Asian medicine for its analgesic and anti-inflammatory properties, Bullatine B is the subject of ongoing scientific investigation to elucidate its pharmacological mechanisms and therapeutic potential. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and biological activities of Bullatine B. Detailed experimental protocols for its isolation and characterization are presented, alongside a summary of its known signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

The Aconitum genus, commonly known as monkshood or wolfsbane, has a long and storied history in traditional medicine, particularly in Asia, for treating a variety of ailments, including pain and inflammation.[1] However, the high toxicity of raw Aconitum preparations necessitated the development of processing methods to reduce their harmful effects while preserving their therapeutic properties. These traditional practices paved the way for modern phytochemical investigations into the active constituents of these plants.

Among the numerous alkaloids isolated from Aconitum species, Bullatine B (this compound) has emerged as a compound of significant interest due to its notable analgesic, anti-inflammatory, and neuroprotective activities. This guide provides an in-depth exploration of the scientific knowledge surrounding Bullatine B, from its initial discovery to its current state of research.

Discovery and History

Physicochemical Properties

Bullatine B is a complex diterpenoid alkaloid with the molecular formula C₂₄H₃₉NO₆. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₂₄H₃₉NO₆[5]
Molecular Weight 437.6 g/mol [5]
CAS Number 466-26-2[5]
Appearance Crystalline powder
Melting Point 153-154 °C
Boiling Point 578.3 °C at 760 mmHg
Density 1.3 g/cm³
Solubility Soluble in DMSO

Structural Elucidation

The intricate molecular structure of Bullatine B has been elucidated through a combination of spectroscopic techniques. Early structural studies relied on NMR and mass spectrometry data. A significant advancement in understanding its three-dimensional structure came from a 2011 study that reported the single-crystal X-ray analysis of this compound isolated from Aconitum flavum. This study confirmed the aconitane carbon skeleton with its characteristic four six-membered and two five-membered rings. More recently, a 2020 study combining NMR spectroscopy and X-ray crystallography revealed an unusual twisted-boat conformation for the 1α-hydroxy-A-ring of Bullatine B.

Experimental Protocols

General Alkaloid Extraction from Aconitum Species

The following is a generalized protocol for the extraction of total alkaloids from Aconitum plant material, based on common methodologies.

G start Air-dried and powdered Aconitum plant material extraction Maceration or reflux extraction with acidic ethanol (e.g., 80% EtOH with HCl) start->extraction filtration Filtration to separate the ethanolic extract from plant residue extraction->filtration concentration Concentration of the extract under reduced pressure filtration->concentration acid_base_partition Acid-base partitioning: - Dissolve residue in acidic water (e.g., pH 2-3 with HCl) - Wash with an organic solvent (e.g., ethyl acetate) to remove neutral and weakly basic compounds - Basify the aqueous layer (e.g., to pH 9-10 with NH4OH) - Extract with an organic solvent (e.g., chloroform) concentration->acid_base_partition crude_alkaloids Crude total alkaloid extract acid_base_partition->crude_alkaloids chromatography Column chromatography (e.g., silica gel or macroporous resin) with a gradient of solvents (e.g., chloroform-methanol) crude_alkaloids->chromatography fractions Collection and analysis of fractions (TLC) chromatography->fractions purification Further purification of fractions containing Bullatine B (e.g., preparative TLC or HPLC) fractions->purification pure_compound Isolated Bullatine B (this compound) purification->pure_compound

Figure 1. Generalized workflow for the extraction and isolation of Bullatine B.

Structural Characterization

The definitive structural elucidation of Bullatine B involves the following key analytical techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity of atoms within the molecule.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides the precise three-dimensional arrangement of atoms in the crystalline state.

Biological Activities and Mechanism of Action

Bullatine B exhibits a range of biological activities, with its analgesic, anti-inflammatory, and neuroprotective effects being the most prominent.

Analgesic Activity

Bullatine B has demonstrated significant analgesic properties, particularly in models of neuropathic pain. Quantitative data on its analgesic and related activities are summarized in Table 2.

ActivityAssayResultReference
Toxicity LD₅₀ (intraperitoneal, mouse)150 mg/kg
Nav1.7 Inhibition HEK293 cells expressing human Nav1.7IC₅₀ = 25.8 nM
Analgesic Effect von Frey test in streptozotocin-induced diabetic miceIncreased mechanical pain threshold at 10 mg/kg
Antioxidant Activity DPPH radical scavenging65.3% at 1 mM
Anti-inflammatory Activity

While direct quantitative data for the anti-inflammatory activity of Bullatine B is limited, extensive research on the closely related compound, Bullatine A, provides strong evidence for the potential mechanism. Bullatine A has been shown to exert its anti-inflammatory effects by inhibiting the ROS/JNK/NF-κB signaling pathway.[6][7][8][9] This pathway is a key regulator of the inflammatory response.

The proposed anti-inflammatory signaling pathway, based on studies of Bullatine A, is depicted in Figure 2.

G LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS TLR4->ROS JNK JNK ROS->JNK p_JNK p-JNK JNK->p_JNK IKK IKK p_JNK->IKK p_IKK p-IKK IKK->p_IKK p_IkappaB p-IκB p_IKK->p_IkappaB IkappaB IκB NFkappaB_nucleus NF-κB (nucleus) p_IkappaB->NFkappaB_nucleus degradation NFkappaB NF-κB Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkappaB_nucleus->Inflammatory_Genes Bullatine Bullatine B (proposed) Bullatine->ROS Bullatine->JNK Bullatine->NFkappaB_nucleus

Figure 2. Proposed anti-inflammatory signaling pathway of Bullatine B.

Neuroprotective Activity

Recent studies have highlighted the neuroprotective potential of this compound. In a mouse model of Alzheimer's disease, oral administration of this compound improved memory and cognition, and reduced the burden of amyloid-β plaques and tau phosphorylation in the brain.[4] The proposed mechanism for this neuroprotective effect involves the activation of AMP-activated protein kinase (AMPK).[4]

The proposed neuroprotective signaling pathway is illustrated in Figure 3.

G cluster_outcomes This compound This compound (Bullatine B) AMPK AMPK This compound->AMPK p_AMPK p-AMPK (activated) AMPK->p_AMPK BACE1 BACE1 p_AMPK->BACE1 Amyloid_beta Amyloid-β p_AMPK->Amyloid_beta p_Tau p-Tau p_AMPK->p_Tau BACE1->Amyloid_beta Neuroprotection Neuroprotection (Improved memory and cognition) Tau Tau Tau->p_Tau

Figure 3. Proposed neuroprotective signaling pathway of Bullatine B (this compound).

Conclusion and Future Directions

Bullatine B (this compound) is a promising diterpenoid alkaloid with a well-established basis for its analgesic, anti-inflammatory, and neuroprotective properties. While significant progress has been made in understanding its structure and biological activities, further research is warranted. Specifically, a more detailed investigation into the historical aspects of its discovery would provide valuable context. Furthermore, direct quantitative studies on the anti-inflammatory and neuroprotective effects of Bullatine B are needed to corroborate the findings from studies on related compounds and to fully elucidate its therapeutic potential. The development of more efficient and scalable isolation and synthetic protocols will also be crucial for advancing the research and potential clinical applications of this intriguing natural product.

References

Neoline as a diterpene alkaloid from Aconitum species

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Neoline, a Diterpene Alkaloid from Aconitum Species

Abstract

This compound is a C19-diterpenoid alkaloid predominantly isolated from various species of the Aconitum genus.[1][2] Traditionally, Aconitum roots have been utilized in folk medicine for their analgesic and anti-inflammatory properties.[3][4] this compound, being one of the less toxic alkaloids in this family, has attracted significant scientific interest.[4] Pharmacological studies have validated its potential as an anti-inflammatory and analgesic agent, with demonstrated efficacy in various preclinical models.[5][6] This technical guide provides a comprehensive overview of this compound, including its chemical properties, occurrence, and quantitative pharmacological data. It further details established experimental protocols for its isolation and for the evaluation of its biological activities, and illustrates key workflows and its proposed mechanism of action through signaling pathway diagrams. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound, also known as Bullatine B, is a complex diterpene alkaloid with a characteristic aconitane skeleton.[1][4] Its chemical structure and properties are summarized below.

PropertyDataReference
IUPAC Name(1α,6α,14α,16β)-20-Ethyl-6,16-dimethoxy-4-(methoxymethyl)aconitane-1,8,14-triol[4]
Molecular FormulaC24H39NO6[1]
Molecular Weight437.6 g/mol [1]
CAS Number466-26-2[3]
SynonymsThis compound, Bullatine B[1][3]
AppearanceWhite crystalline powderN/A
SolubilitySoluble in organic solvents like methanol, ethanol, chloroform[3]

Occurrence and Isolation

This compound is a natural metabolite found in several Aconitum species, including A. carmichaeli, A. flavum, A. pendulum, and A. laciniatum.[1][2][6][7] The concentration of this compound can vary depending on the plant species, geographical origin, and processing methods.

General Isolation Protocol from Aconitum Roots

The isolation of this compound from powdered Aconitum roots typically involves solvent extraction, acid-base partitioning to separate alkaloids, and subsequent chromatographic purification.

G A Powdered Aconitum Roots B Maceration with 95% Ethanol or Dichloromethane (often after basifying with aqueous ammonia) A->B C Concentration under reduced pressure to yield crude extract B->C D Acid-Base Partitioning: 1. Dissolve in dilute acid (e.g., H₂SO₄) 2. Wash with ether to remove neutral compounds 3. Basify aqueous layer (e.g., with NH₃) 4. Extract with Chloroform or Ether C->D E Crude Alkaloid Fraction D->E F Silica Gel Column Chromatography E->F G Elution with Chloroform-Methanol or similar gradient F->G H Fraction Collection and TLC Monitoring G->H I Combine this compound-rich fractions H->I J Further Purification (e.g., Preparative HPLC or Recrystallization) I->J K Pure this compound (>96%) J->K G A Acclimatize mice and fast overnight B Divide mice into groups: 1. Vehicle Control (e.g., Saline) 2. Positive Control (e.g., Indomethacin) 3. Test Group (this compound, e.g., 10 mg/kg) A->B C Administer vehicle, positive control, or this compound (e.g., subcutaneously or orally) B->C D Wait for absorption period (e.g., 30-60 minutes) C->D E Administer 0.6% Acetic Acid (10 mL/kg, i.p.) D->E F Immediately place mouse in observation chamber E->F G Count the number of writhes (abdominal constrictions and hind limb stretching) over a 20-minute period F->G H Calculate Percentage Inhibition of Writhing G->H

References

Neoline: A Comprehensive Physicochemical Profile for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Neoline (C₂₄H₃₉NO₆), a C19 diterpenoid alkaloid predominantly isolated from plants of the Aconitum genus, has garnered significant interest within the scientific community for its notable pharmacological activities, including analgesic and anti-inflammatory properties. This technical guide provides a detailed overview of the physicochemical properties of this compound, offering crucial data and methodologies for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

This compound, also known by its synonym Bullatine B, is a complex heterocyclic compound. Its core physicochemical characteristics are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

PropertyValueSource(s)
Molecular Formula C₂₄H₃₉NO₆[1][2][3][4]
Molecular Weight 437.57 g/mol [1][2][3]
CAS Number 466-26-2[1][2][4][5]
Appearance Solid, Powder[1][5]
Melting Point 153-154 °C; 159-160 °C; 159-161 °C[2][4][5]
Boiling Point 578.3 ± 50.0 °C at 760 mmHg (Predicted)[4]
Density 1.3 ± 0.1 g/cm³ (Predicted)[4][5]
pKa 13.32 ± 0.70 (Predicted)[5]
XLogP3 -0.1; 0.43990 (Predicted)[3][4]
Solubility Generally soluble in organic solvents, less soluble in water.[1]
InChIKey XRARAKHBJHWUHW-SMCICNQZSA-N[1]

Note on conflicting data: Different sources report slightly varying melting points, which may be attributed to experimental conditions or sample purity. Similarly, predicted values for properties like pKa and XLogP3 can vary based on the algorithm used.

Spectral Data

Spectroscopic analysis is fundamental for the structural elucidation and identification of this compound. While comprehensive spectral datasets are not always publicly aggregated, the following provides an overview of expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: A reference to the ¹³C NMR spectrum of this compound is available in chemical databases.[3] The complex polycyclic structure of this compound results in a rich spectrum with distinct signals for each of its 24 carbon atoms.

A detailed peak list and spectrum were not available in the searched resources.

¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to its numerous stereocenters and overlapping signals. Characteristic chemical shifts and coupling constants would provide critical information on the proton environment within the molecule.

Specific ¹H NMR data for this compound was not found in the conducted searches.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its various functional groups. Key expected peaks include:

  • O-H stretching: A broad band in the region of 3400-3200 cm⁻¹ due to the hydroxyl groups.

  • C-H stretching: Bands in the 3000-2850 cm⁻¹ region corresponding to the aliphatic C-H bonds.

  • C-O stretching: Strong absorptions in the 1260-1000 cm⁻¹ range from the ether and alcohol functionalities.

A specific experimental IR spectrum for this compound was not identified in the search results.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mode, the molecular ion peak (M⁺) would be observed at m/z 437. Subsequent fragmentation would likely involve the loss of water, methoxy, and ethyl groups, providing valuable structural information.

A detailed experimental mass spectrum and fragmentation analysis for this compound were not available in the searched resources.

Stability and Storage

Proper handling and storage are critical to maintain the integrity of this compound.

  • Long-term storage: For periods up to 6 months, storage at -80°C is recommended.

  • Short-term storage: For up to one month, storage at -20°C, protected from light, is advised.

Forced degradation studies under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal) would be necessary to fully characterize its stability profile and identify potential degradation products.

Mechanism of Action: Inhibition of Nav1.7

Recent studies have elucidated a key mechanism of action for this compound's analgesic effects. It has been shown to target and inhibit the voltage-gated sodium channel Nav1.7.[6] This channel is predominantly expressed in peripheral nociceptive neurons and plays a critical role in the transmission of pain signals.[1][5] By inhibiting the Nav1.7 current, this compound effectively reduces the excitability of these sensory neurons, thereby ameliorating mechanical hyperalgesia.[6]

Neoline_Nav17_Pathway cluster_neuron Nociceptive Neuron cluster_effect Pharmacological Effect Nav17 Nav1.7 Channel AP Action Potential Generation Nav17->AP Na+ influx PainSignal Pain Signal Transmission AP->PainSignal Analgesia Analgesia (Pain Relief) PainSignal->Analgesia Blocked This compound This compound Inhibition This compound->Inhibition Inhibition->Nav17 Inhibition Isolation_Workflow start Dried & Powdered Aconitum Roots extraction Solvent Extraction (e.g., Ethanol) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration partition Acid-Base Partitioning to Isolate Alkaloids concentration->partition crude_alkaloids Crude Alkaloid Extract partition->crude_alkaloids column_chrom Column Chromatography (e.g., Silica Gel) crude_alkaloids->column_chrom fractionation Fraction Collection & TLC Monitoring column_chrom->fractionation purification Further Purification (e.g., Preparative HPLC) fractionation->purification pure_this compound Pure this compound purification->pure_this compound HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System (Pump, Injector, Column Oven) prep->hplc column Reversed-Phase C18 Column hplc->column detection UV Detector column->detection mobile_phase Mobile Phase (e.g., Acetonitrile/Buffer) mobile_phase->hplc data Data Acquisition & Analysis (Chromatogram) detection->data quant Quantification (Calibration Curve) data->quant

References

Potential Therapeutic Targets of Neoline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Preclinical Evidence and Future Directions

Introduction

Neoline, a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, has emerged as a compound of significant interest in preclinical research. Traditionally used in various forms of Asian medicine, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its therapeutic potential. This technical guide provides a comprehensive overview of the known biological activities of this compound, focusing on its potential therapeutic targets for researchers, scientists, and drug development professionals. The available data suggests promising applications in the fields of neurodegenerative diseases and pain management. This document summarizes the key findings, presents quantitative data for comparative analysis, details experimental methodologies for reproducibility, and visualizes the implicated signaling pathways.

Neuroprotective Effects: Targeting Alzheimer's Disease Pathology

The most well-documented therapeutic potential of this compound lies in its neuroprotective effects, particularly in the context of Alzheimer's disease (AD). Preclinical studies have demonstrated that this compound can ameliorate cognitive deficits and mitigate key pathological hallmarks of AD through the modulation of the AMP-activated protein kinase (AMPK) signaling pathway.

Core Target: AMP-Activated Protein Kinase (AMPK)

This compound has been shown to induce the phosphorylation of AMPK in the hippocampus of a transgenic mouse model of Alzheimer's disease (Tg-APPswe/PS1dE9).[1] AMPK is a master regulator of cellular energy homeostasis, and its activation has been linked to several neuroprotective mechanisms. The activation of AMPK by this compound appears to be a central node from which its downstream therapeutic effects emanate.

Downstream Effects on Amyloid-β and Tau Pathology

Chronic oral administration of this compound in an AD mouse model led to a significant reduction in the number of amyloid-β (Aβ) plaques and the overall amount of Aβ in the brain.[1] This effect is, at least in part, attributed to the downregulation of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).[1] Furthermore, this compound treatment also resulted in decreased phosphorylation of tau protein, a primary component of neurofibrillary tangles, another hallmark of AD.[1]

The proposed signaling cascade for this compound's neuroprotective action is illustrated below.

Neoline_Neuroprotection_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates pAMPK p-AMPK (Activated) BACE1 BACE1 pAMPK->BACE1 Inhibits Tau Tau pAMPK->Tau Reduces Phosphorylation Memory_Improvement Memory Improvement pAMPK->Memory_Improvement Abeta Amyloid-β BACE1->Abeta Cleaves APP to produce APP APP Plaques Amyloid Plaques Abeta->Plaques pTau p-Tau Tangles Neurofibrillary Tangles pTau->Tangles Cognitive_Impairment Cognitive Impairment Plaques->Cognitive_Impairment Tangles->Cognitive_Impairment

This compound's neuroprotective signaling pathway in Alzheimer's disease.
Quantitative Data from In Vivo Studies

The following table summarizes the quantitative data from a key study investigating the effects of this compound in a mouse model of Alzheimer's disease.

ParameterAnimal ModelTreatment GroupsDosageDurationKey FindingsReference
Cognitive FunctionTg-APPswe/PS1dE9 miceControl, this compound Low, this compound High, Donepezil0.05 mg/kg/day (Low), 0.1 mg/kg/day (High)3 monthsImproved memory and cognition in Morris water maze and Y-maze tests.[1]
Amyloid-β PathologyTg-APPswe/PS1dE9 miceControl, this compound Low, this compound High, Donepezil0.05 mg/kg/day (Low), 0.1 mg/kg/day (High)3 monthsReduced number of amyloid-β plaques and amount of amyloid-β in the brain.[1]
Tau PathologyTg-APPswe/PS1dE9 miceControl, this compound Low, this compound High, Donepezil0.05 mg/kg/day (Low), 0.1 mg/kg/day (High)3 monthsDecreased phosphorylation of tau protein in the hippocampus.[1]
Protein ExpressionTg-APPswe/PS1dE9 miceControl, this compound Low, this compound High, Donepezil0.05 mg/kg/day (Low), 0.1 mg/kg/day (High)3 monthsIncreased AMPK phosphorylation; Decreased BACE1 expression.[1]

Analgesic Effects: A Potential for Neuropathic Pain

This compound has demonstrated significant potential in the alleviation of neuropathic pain, a debilitating condition that is often refractory to conventional analgesics.

Efficacy in Neuropathic Pain Models

Studies have shown that this compound significantly attenuates mechanical hyperalgesia in mouse models of neuropathic pain induced by paclitaxel and partial sciatic nerve ligation.[2] This suggests that this compound may target underlying mechanisms of nerve injury-induced pain hypersensitivity. While the precise molecular mechanism remains to be fully elucidated, its effectiveness in these models points towards a potential modulation of neuronal excitability or neuro-inflammation in the pain pathway.

Anti-Inflammatory Potential: An Area for Further Investigation

While this compound is reported to have anti-inflammatory effects, specific studies detailing its mechanism of action on key inflammatory pathways are limited. Based on the activity of structurally related compounds and the known interplay between inflammation and the pathways modulated by this compound, it is plausible that its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory mediators. However, direct evidence of this compound's effect on pathways such as NF-κB, or on the production of cytokines like TNF-α and IL-6, is currently lacking in the scientific literature. Further research is warranted to explore these potential targets.

Safety Profile: Unexplored Territories

A critical aspect of drug development is the comprehensive evaluation of a compound's safety profile. As of the writing of this guide, there is a notable absence of publicly available data on the potential cardiotoxicity of this compound, including its effects on the hERG (human Ether-à-go-go-Related Gene) potassium channel. hERG channel inhibition is a major cause of drug-induced cardiac arrhythmias. Similarly, the effects of this compound on apoptosis-related signaling pathways, such as caspase activation, have not been reported. These represent critical knowledge gaps that must be addressed in future preclinical safety and toxicology studies.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies on this compound.

In Vivo Alzheimer's Disease Model
  • Animal Model: Tg-APPswe/PS1dE9 transgenic mice, which overexpress human amyloid precursor protein with the Swedish mutation and a mutant human presenilin 1. C57BL/6J mice were used as wild-type controls.[1]

  • Treatment: this compound was administered orally at doses of 0.05 mg/kg/day (low dose) and 0.1 mg/kg/day (high dose) for three months, starting at 7.5 months of age. Donepezil (1 mg/kg/day) was used as a positive control.[1]

  • Behavioral Testing (Morris Water Maze): To assess spatial learning and memory, mice were trained to find a hidden platform in a circular pool of water. Parameters measured include escape latency and time spent in the target quadrant during a probe trial.

  • Immunohistochemistry for Amyloid-β Plaques: Brain sections were stained with antibodies specific for amyloid-β to visualize and quantify plaque burden. The general workflow is depicted below.

IHC_Workflow Start Brain Tissue Sectioning Antigen_Retrieval Antigen Retrieval (e.g., Formic Acid) Start->Antigen_Retrieval Blocking Blocking (e.g., BSA) Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation (anti-Aβ) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Detection (DAB Substrate) Secondary_Ab->Detection Microscopy Microscopy & Analysis Detection->Microscopy

General workflow for immunohistochemical detection of amyloid-β plaques.
  • Western Blot Analysis: Hippocampal lysates were used to quantify the protein levels of p-AMPK, total AMPK, BACE1, and phosphorylated tau. A generalized protocol is outlined below.

Western_Blot_Workflow Lysate_Prep Hippocampal Lysate Preparation Protein_Quant Protein Quantification (e.g., BCA Assay) Lysate_Prep->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Blocking (e.g., Milk or BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (e.g., ECL) Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Generalized workflow for Western Blot analysis.
In Vivo Neuropathic Pain Model

  • Animal Models: Paclitaxel-induced neuropathy and partial sciatic nerve ligation (Seltzer model) in mice.[2]

  • Treatment: this compound (10 mg/kg/day) was administered subcutaneously.[2]

  • Behavioral Testing: Mechanical hyperalgesia was assessed using the von Frey filament test, which measures the withdrawal threshold to a mechanical stimulus.

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent, particularly for neurodegenerative disorders such as Alzheimer's disease. Its ability to modulate the AMPK signaling pathway, thereby reducing both amyloid-β and tau pathology, positions it as a multi-target candidate worthy of further investigation. Additionally, its efficacy in preclinical models of neuropathic pain suggests a broader therapeutic potential.

However, significant knowledge gaps remain that are critical for advancing this compound towards clinical development. A thorough investigation into its anti-inflammatory mechanisms, including its effects on the NF-κB pathway and cytokine production, is essential. Most importantly, a comprehensive safety and toxicology evaluation is urgently needed. This must include rigorous assessment of potential cardiotoxicity, including hERG channel liability, and an investigation into its effects on apoptosis.

Future research should focus on:

  • Elucidating the detailed molecular mechanisms of this compound's anti-inflammatory and analgesic effects.

  • Conducting dose-response studies to determine IC50 values for its various biological activities.

  • Performing comprehensive in vitro and in vivo safety pharmacology and toxicology studies, with a specific focus on cardiovascular safety.

  • Investigating the pharmacokinetic and pharmacodynamic properties of this compound to optimize dosing and delivery.

Addressing these critical areas will be paramount in determining the viability of this compound as a novel therapeutic agent for neurodegenerative diseases, neuropathic pain, and potentially other inflammatory conditions.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Neoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoline is a diterpenoid alkaloid found in plants of the Aconitum genus, which have a history of use in traditional medicine. Recent in vivo research has highlighted its potential therapeutic effects, particularly in models of neuropathic pain and neurodegenerative diseases.[1] These application notes provide an overview of the experimental use of this compound in in vivo studies, including detailed protocols and data summaries to guide researchers in their experimental design.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies involving the administration of this compound in various animal models.

Table 1: In Vivo Efficacy of this compound in a Murine Neuropathic Pain Model [1]

Animal ModelCompoundDoseRoute of AdministrationKey Findings
Paclitaxel-induced neuropathic pain in miceThis compound10 mg/kg/daySubcutaneousSignificantly attenuated mechanical hyperalgesia
Partial sciatic nerve ligation in miceThis compound10 mg/kg/daySubcutaneousSignificantly attenuated mechanical hyperalgesia

Table 2: In Vivo Efficacy of this compound in a Murine Alzheimer's Disease Model [2]

Animal ModelCompoundDoseRoute of AdministrationDurationKey Findings
Tg-APPswe/PS1dE9 miceThis compound0.1 mg/kgOral3 monthsImproved memory and cognition; Reduced amyloid-β plaque and levels
Tg-APPswe/PS1dE9 miceThis compound0.5 mg/kgOral3 monthsImproved memory and cognition; Reduced amyloid-β plaque and levels; Reduced anxiety behavior; Induced AMPK phosphorylation

Experimental Protocols

Protocol 1: Evaluation of this compound in a Murine Model of Neuropathic Pain

This protocol is based on methodologies used to assess the analgesic effects of this compound in chemically-induced and nerve-injury models of neuropathic pain.[1]

1. Animal Model Induction:

  • Paclitaxel-Induced Neuropathy:

    • Administer paclitaxel to mice (e.g., C57BL/6) via intraperitoneal injection. A cumulative dose is often used, for example, 8 mg/kg administered on four alternate days.

    • Monitor the development of mechanical hyperalgesia over the following days using the von Frey filament test.

  • Partial Sciatic Nerve Ligation (Seltzer Model):

    • Anesthetize the mouse (e.g., with isoflurane).

    • Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.

    • Carefully ligate approximately 1/3 to 1/2 of the dorsal aspect of the sciatic nerve with a suture (e.g., 8-0 silk).

    • Close the incision with sutures or staples.

    • Allow the animals to recover and monitor for the development of mechanical hyperalgesia.

2. This compound Administration:

  • Preparation of this compound Solution:

    • Dissolve this compound in a vehicle suitable for subcutaneous injection, such as a mixture of sterile saline and a solubilizing agent (e.g., DMSO and Tween 80). The final concentration of the solubilizing agent should be minimal and non-toxic.

  • Administration:

    • Administer this compound subcutaneously at a dose of 10 mg/kg/day.[1]

    • The control group should receive an equivalent volume of the vehicle.

    • Administration can begin after the establishment of neuropathic pain.

3. Assessment of Mechanical Hyperalgesia (von Frey Test):

  • Place the mice in individual compartments on a wire mesh floor and allow them to acclimate.

  • Apply von Frey filaments of increasing force to the plantar surface of the hind paw.

  • A positive response is noted as a sharp withdrawal of the paw.

  • Determine the paw withdrawal threshold using a method such as the up-down method.

  • Measurements should be taken at baseline (before induction), after induction, and at various time points after this compound administration.

Protocol 2: Evaluation of this compound in a Murine Model of Alzheimer's Disease

This protocol is based on a study investigating the neuroprotective effects of this compound in a transgenic mouse model of Alzheimer's disease.[2]

1. Animal Model:

  • Use a transgenic mouse model of Alzheimer's disease, such as the Tg-APPswe/PS1dE9 model.

  • Animals can be aged to a point where Alzheimer's-like pathology is present (e.g., 7.5 months of age).[2]

2. This compound Administration:

  • Preparation of this compound Solution for Oral Gavage:

    • Prepare a suspension or solution of this compound in a suitable vehicle for oral administration (e.g., sterile water with a suspending agent).

  • Administration:

    • Administer this compound orally via gavage at doses of 0.1 mg/kg or 0.5 mg/kg daily for a period of 3 months.[2]

    • The control group should receive the vehicle.

3. Behavioral and Molecular Assessments:

  • Behavioral Testing (to be performed during the final weeks of treatment):

    • Morris Water Maze: To assess spatial learning and memory.

    • Y-maze: To evaluate short-term spatial working memory.

    • Open Field Test: To measure locomotor activity and anxiety-like behavior.

  • Post-mortem Analysis:

    • At the end of the treatment period, euthanize the mice and collect brain tissue.

    • Immunohistochemistry: To quantify amyloid-β plaques and phosphorylated tau in the hippocampus and cortex.

    • ELISA: To measure the levels of soluble and insoluble amyloid-β.

    • Western Blot: To analyze the expression of proteins such as BACE1 and the phosphorylation status of AMPK in hippocampal lysates.[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway: Potential Anti-Inflammatory Mechanism of this compound

While the precise molecular targets of this compound in inflammatory signaling are still under investigation, many anti-inflammatory compounds modulate key pathways such as NF-κB and MAPK. The following diagram illustrates a generalized overview of these pathways, which are common targets for anti-inflammatory agents.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK MAPK_Cascades MAPK Cascades (p38, JNK, ERK) Receptor->MAPK_Cascades IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus translocates AP-1 AP-1 MAPK_Cascades->AP-1 activates Neoline_Target Potential this compound Inhibitory Target Neoline_Target->IKK Neoline_Target->MAPK_Cascades Gene_Expression Pro-inflammatory Gene Expression NF-κB_nucleus->Gene_Expression AP-1->Gene_Expression

Caption: Generalized inflammatory signaling pathways potentially modulated by this compound.

Experimental Workflow: In Vivo Neuropathic Pain Study

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a neuropathic pain model.

G Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Baseline_Testing Baseline Behavioral Testing (von Frey) Animal_Acclimation->Baseline_Testing Neuropathy_Induction Induction of Neuropathic Pain (e.g., Paclitaxel or Nerve Ligation) Baseline_Testing->Neuropathy_Induction Group_Randomization Randomization into Groups (Vehicle vs. This compound) Neuropathy_Induction->Group_Randomization Treatment_Administration Daily Administration (Subcutaneous Injection) Group_Randomization->Treatment_Administration Behavioral_Assessment Post-treatment Behavioral Assessment Treatment_Administration->Behavioral_Assessment Data_Analysis Data Analysis and Statistical Comparison Behavioral_Assessment->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo assessment of this compound in a neuropathic pain model.

Signaling Pathway: this compound's Effect in an Alzheimer's Disease Model

Based on current findings, this compound has been shown to activate the AMPK signaling pathway in a mouse model of Alzheimer's disease.[2] This activation is associated with downstream effects that are beneficial in this disease context.

G This compound This compound AMPK AMPK This compound->AMPK activates BACE1 BACE1 AMPK->BACE1 downregulates Tau_Phosphorylation Tau Phosphorylation AMPK->Tau_Phosphorylation reduces Amyloid_Beta Amyloid-β Production BACE1->Amyloid_Beta Neuroprotection Neuroprotection and Improved Cognition Amyloid_Beta->Neuroprotection Tau_Phosphorylation->Neuroprotection

Caption: this compound's activation of the AMPK pathway in an Alzheimer's disease model.

References

Application Notes and Protocols for Neoline Stock Solution in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoline is a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus.[1] As a member of this class of complex natural products, this compound has garnered interest for its potential biological activities, including neuroprotective and anti-inflammatory effects.[2][3] Accurate and reproducible in vitro studies are contingent upon the correct preparation and application of this compound stock solutions. These application notes provide a detailed protocol for the preparation of this compound stock solutions and their use in cell culture experiments.

Data Presentation

For accurate and reproducible preparation of this compound stock solutions, the following physicochemical properties are essential.

PropertyValueSource(s)
CAS Number 466-26-2[4][5]
Molecular Formula C₂₄H₃₉NO₆[1][6]
Molecular Weight 437.57 g/mol [2][7]
Appearance White to off-white solid[7]
Solubility DMSO: 250 mg/mL (571.34 mM)[7]
Storage (Solid) Store at -20°C, protect from light[2]
Storage (Stock Solution) -20°C for up to 1 month, or -80°C for up to 6 months (protect from light)[2][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in high-purity dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder (CAS 466-26-2)

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent moisture condensation.

  • Weighing: In a sterile environment, such as a laminar flow hood, accurately weigh a precise amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance.

  • Calculation of DMSO Volume: To prepare a 10 mM stock solution, calculate the required volume of DMSO using the following formula:

    Volume (µL) of DMSO = (Mass of this compound (mg) / Molecular Weight of this compound ( g/mol )) * 100,000

    For 1 mg of this compound: Volume (µL) = (1 mg / 437.57 g/mol ) * 100,000 ≈ 228.5 µL

  • Dissolution: Carefully transfer the weighed this compound powder to a sterile microcentrifuge tube or amber vial. Add the calculated volume of anhydrous, sterile DMSO.

  • Mixing: Securely cap the tube/vial and vortex thoroughly until the this compound is completely dissolved. The resulting solution should be clear and colorless. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[8]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][7]

Protocol 2: General Workflow for Treating Cultured Cells with this compound

This protocol provides a general procedure for diluting the this compound stock solution and treating adherent cells in culture.

Materials:

  • Adherent cells in culture

  • Complete cell culture medium

  • 10 mM this compound stock solution in DMSO

  • Sterile phosphate-buffered saline (PBS)

  • Sterile serological pipettes and pipette tips

Procedure:

  • Cell Seeding: Seed cells in the appropriate culture vessels (e.g., 96-well, 24-well, or 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight.

  • Preparation of Working Solution:

    • Pre-warm the complete cell culture medium to 37°C.

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the desired final concentrations. It is crucial to add the DMSO stock to the culture medium and mix immediately to prevent precipitation.

    • Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[9] It is recommended to maintain a consistent final DMSO concentration across all experimental and control groups.

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Gently wash the cells once with sterile PBS.

    • Add the prepared medium containing the desired concentration of this compound (or vehicle control) to the cells.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Downstream Analysis: Following the incubation period, the cells can be harvested and processed for various downstream analyses, such as cell viability assays, western blotting, or gene expression analysis.

Mandatory Visualization

This compound Stock Solution Preparation Workflow

G start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh this compound Powder equilibrate->weigh calculate Calculate DMSO Volume for 10 mM Stock weigh->calculate dissolve Dissolve this compound in DMSO calculate->dissolve vortex Vortex Until Clear dissolve->vortex aliquot Aliquot into Light-Protected Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store end_node End store->end_node

Caption: Workflow for the preparation of a this compound stock solution.

Putative Signaling Pathway of this compound's Neuroprotective and Anti-inflammatory Effects

Diterpenoid alkaloids have been shown to exert their biological effects through various signaling pathways. Based on existing literature for related compounds, this compound may modulate the PI3K/Akt and AMPK signaling pathways, which are crucial in cell survival, inflammation, and metabolism.[3][10][11]

G This compound This compound receptor Cell Surface Receptor (Putative) This compound->receptor pi3k PI3K receptor->pi3k ampk AMPK receptor->ampk akt Akt pi3k->akt neuroprotection Neuroprotection (e.g., reduced amyloid-β, tau phosphorylation) akt->neuroprotection anti_inflammation Anti-inflammation (e.g., reduced pro-inflammatory cytokines) akt->anti_inflammation ampk->neuroprotection

Caption: A putative signaling pathway for this compound's biological effects.

References

Application Notes and Protocols for Neoline in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for Neoline in various mouse models, based on preclinical research. The information is intended to guide researchers in designing and conducting studies to evaluate the therapeutic potential of this compound.

Neuroprotective Effects of this compound in an Alzheimer's Disease Mouse Model

This compound has demonstrated potential neuroprotective effects by improving memory impairment and reducing the pathological hallmarks of Alzheimer's disease in a transgenic mouse model.[1]

Data Presentation: this compound in Alzheimer's Disease Mouse Model
ParameterDetailsReference
Mouse Model Tg-APPswe/PS1dE9[1]
Dosage 0.1 mg/kg and 0.5 mg/kg[1]
Administration Route Oral[1]
Frequency Daily[1]
Duration 3 months (starting at 7.5 months of age)[1]
Key Outcomes - Improved memory and cognition- Reduced amyloid-β plaque number and amount- Reduced anxiety-like behavior- Increased AMPK phosphorylation- Decreased tau, amyloid-β, and BACE1 expression in the hippocampus[1]
Experimental Protocol: Evaluation of this compound in a Tg-APPswe/PS1dE9 Mouse Model
  • Animal Model: Utilize Tg-APPswe/PS1dE9 transgenic mice, a commonly used model for Alzheimer's disease research.

  • Treatment Groups:

    • Vehicle control group (e.g., saline or appropriate vehicle).

    • This compound low dose group (0.1 mg/kg).

    • This compound high dose group (0.5 mg/kg).

  • Drug Preparation and Administration:

    • Dissolve this compound in a suitable vehicle for oral administration.

    • Administer the assigned treatment daily via oral gavage.

    • Begin treatment at 7.5 months of age and continue for 3 consecutive months.

  • Behavioral Assessments:

    • Conduct behavioral tests such as the Morris water maze or Y-maze to assess learning and memory.

    • Utilize tests like the open field test or elevated plus maze to evaluate anxiety-like behavior.

  • Biochemical and Histological Analysis:

    • At the end of the treatment period, euthanize the mice and collect brain tissue.

    • Perform immunohistochemistry to quantify amyloid-β plaques in the hippocampus and cortex.

    • Use ELISA or Western blot to measure the levels of amyloid-β, tau, and BACE1 in brain homogenates.

    • Assess the phosphorylation status of AMPK via Western blot to investigate the mechanism of action.

Signaling Pathway and Experimental Workflow

neoline_alzheimers cluster_workflow Experimental Workflow cluster_pathway Proposed Signaling Pathway start Start: Tg-APPswe/PS1dE9 mice (7.5 months old) treatment Daily Oral Administration of this compound (0.1 or 0.5 mg/kg) for 3 months start->treatment behavior Behavioral Assessments (e.g., Morris Water Maze) treatment->behavior euthanasia Euthanasia and Brain Tissue Collection behavior->euthanasia analysis Biochemical & Histological Analysis euthanasia->analysis end End: Evaluate Neuroprotective Effects analysis->end This compound This compound AMPK AMPK This compound->AMPK activates BACE1 BACE1 AMPK->BACE1 downregulates Tau Tau AMPK->Tau decreases phosphorylation Amyloid Amyloid-β BACE1->Amyloid produces

Caption: Workflow for evaluating this compound in an Alzheimer's mouse model and its proposed mechanism.

Analgesic Effects of this compound in a Neuropathic Pain Mouse Model

This compound has been identified as an active ingredient in processed aconite root, demonstrating significant analgesic effects in murine models of peripheral neuropathic pain.[2]

Data Presentation: this compound in Neuropathic Pain Mouse Models
ParameterDetailsReference
Mouse Models - Paclitaxel-induced peripheral neuropathy- Partial ligation of the sciatic nerve (Seltzer model)- Oxaliplatin-induced peripheral neuropathy[2]
Dosage 10 mg/kg/day[2]
Administration Route Subcutaneous injection[2]
Frequency Daily[2]
Key Outcome Attenuation of mechanical hyperalgesia[2]
Experimental Protocol: Assessment of this compound's Analgesic Effects
  • Animal Model Induction:

    • Paclitaxel-induced neuropathy: Administer paclitaxel to mice via intraperitoneal injection.

    • Seltzer model: Surgically induce partial ligation of the sciatic nerve.

    • Oxaliplatin-induced neuropathy: Administer oxaliplatin to mice via intraperitoneal injection.

  • Treatment Groups:

    • Sham/Vehicle control group.

    • Neuropathic model + Vehicle group.

    • Neuropathic model + this compound (10 mg/kg/day) group.

  • Drug Preparation and Administration:

    • Prepare this compound for subcutaneous injection.

    • Administer this compound or vehicle daily.

  • Assessment of Mechanical Hyperalgesia:

    • Use the von Frey filament test to measure the paw withdrawal threshold in response to mechanical stimuli.

    • Conduct baseline measurements before model induction and at regular intervals after treatment initiation.

  • Data Analysis:

    • Compare the paw withdrawal thresholds between the treatment groups to determine the analgesic efficacy of this compound.

Experimental Workflow Diagram

neoline_pain cluster_workflow Neuropathic Pain Experimental Workflow start Start: Induce Neuropathic Pain Model treatment Daily Subcutaneous Injection of this compound (10 mg/kg) start->treatment assessment Measure Mechanical Hyperalgesia (von Frey Test) treatment->assessment analysis Compare Paw Withdrawal Thresholds assessment->analysis end End: Evaluate Analgesic Effect analysis->end

Caption: Workflow for assessing the analgesic effects of this compound in mouse models of neuropathic pain.

Anti-Inflammatory Effects of a this compound Derivative in a Colitis Mouse Model

While direct studies on this compound's anti-inflammatory effects are limited, a closely related derivative, 14-O-acetylthis compound, has shown promise in mitigating inflammation in a murine model of ulcerative colitis.[3]

Data Presentation: 14-O-acetylthis compound in a TNBS-Induced Colitis Mouse Model
ParameterDetailsReference
Mouse Model TNBS (2,4,6-trinitrobenzenesulfonic acid)-induced colitis[3]
Dosage 10 µg, 20 µg, and 50 µg per mouse[3]
Administration Route Intraperitoneal injection[3]
Frequency Daily for 3 days post-TNBS induction[3]
Key Outcomes - Reduced macroscopic colitis scores- Attenuated colon shortening- Decreased colonic IFN-γ production[3]
Experimental Protocol: Evaluation of 14-O-acetylthis compound in TNBS-Induced Colitis
  • Animal Model Induction:

    • Induce colitis in mice via intra-rectal administration of TNBS.

  • Treatment Groups:

    • Naive (no TNBS, no treatment) group.

    • TNBS + Vehicle control group.

    • TNBS + 14-O-acetylthis compound (10 µg, 20 µg, 50 µg) groups.

  • Drug Preparation and Administration:

    • Dissolve 14-O-acetylthis compound in a suitable vehicle for intraperitoneal injection.

    • Administer the assigned treatment daily for 3 days following TNBS induction.

  • Assessment of Colitis Severity:

    • Monitor body weight, stool consistency, and rectal bleeding daily.

    • At the end of the experiment, euthanize the mice and measure colon length.

    • Calculate a macroscopic score based on the visual assessment of colonic inflammation and damage.

  • Cytokine Analysis:

    • Collect colonic tissue for the measurement of inflammatory cytokines, such as IFN-γ, using ELISA or qPCR.

Logical Relationship Diagram

neoline_inflammation cluster_relationship Therapeutic Effect of 14-O-acetylthis compound in Colitis drug 14-O-acetylthis compound inflammation Colonic Inflammation drug->inflammation reduces ifn IFN-γ Production inflammation->ifn colon_shortening Colon Shortening inflammation->colon_shortening macroscopic_damage Macroscopic Damage inflammation->macroscopic_damage

Caption: The inhibitory effect of 14-O-acetylthis compound on key pathological features of colitis.

Proposed Protocol for Evaluating the Anti-Arrhythmic Potential of this compound

Aconitine, a structurally related alkaloid to this compound, is known to induce cardiac arrhythmias and is often used to create animal models for screening anti-arrhythmic drugs.[4][5][6] The following is a proposed protocol to investigate whether this compound possesses anti-arrhythmic properties using an aconitine-induced arrhythmia mouse model.

Data Presentation: Proposed Aconitine-Induced Arrhythmia Model
ParameterDetails
Mouse Model Aconitine-induced cardiac arrhythmia
Arrhythmia Induction Intravenous or intraperitoneal injection of aconitine
Proposed this compound Dosage To be determined (e.g., dose-ranging study from 1-20 mg/kg)
Administration Route Intraperitoneal or intravenous
Key Outcomes - Onset time of ventricular premature beats (VPB), ventricular tachycardia (VT), and ventricular fibrillation (VF)- Duration of arrhythmias- Mortality rate
Experimental Protocol: Aconitine-Induced Arrhythmia Model
  • Animal Preparation:

    • Anesthetize mice and record a baseline electrocardiogram (ECG).

  • Treatment Groups:

    • Vehicle control group.

    • Positive control group (e.g., a known anti-arrhythmic drug like lidocaine or amiodarone).

    • This compound treatment groups (various doses).

  • Drug Administration:

    • Administer the vehicle, positive control, or this compound via intraperitoneal or intravenous injection.

    • After a predetermined pretreatment time, induce arrhythmia by administering a continuous infusion or a bolus injection of aconitine.

  • ECG Monitoring:

    • Continuously monitor the ECG throughout the experiment.

    • Record the time of onset for various types of arrhythmias (VPB, VT, VF).

  • Data Analysis:

    • Compare the arrhythmia onset times, duration, and mortality rates between the different treatment groups. An increase in the time to arrhythmia onset or a reduction in arrhythmia duration and mortality would suggest a potential anti-arrhythmic effect of this compound.

Experimental Workflow Diagram for Anti-Arrhythmic Screening

neoline_arrhythmia cluster_workflow Anti-Arrhythmic Screening Workflow start Start: Anesthetize Mouse & Record Baseline ECG pretreatment Pre-treat with this compound, Vehicle, or Positive Control start->pretreatment induction Induce Arrhythmia with Aconitine pretreatment->induction monitoring Continuously Monitor ECG induction->monitoring analysis Analyze Arrhythmia Onset, Duration, and Mortality monitoring->analysis end End: Determine Anti-Arrhythmic Potential analysis->end

Caption: A proposed experimental workflow to screen for the anti-arrhythmic effects of this compound.

References

Application Notes and Protocols for the Use of Neoline in Neuropathic Pain Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition resulting from nerve damage, remains a significant clinical challenge with limited effective treatments. Preclinical research using animal models is crucial for understanding the underlying pathophysiology and for the discovery and development of novel analgesics. Neoline, a C19-diterpenoid alkaloid and an active ingredient isolated from processed aconite root, has demonstrated promising therapeutic potential in murine models of neuropathic pain.[1] These application notes provide detailed protocols for utilizing this compound in two well-established animal models of neuropathic pain: paclitaxel-induced neuropathy and partial sciatic nerve ligation. This document also outlines the presumed mechanisms of action and provides a framework for data collection and analysis.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the analgesic effects of this compound in neuropathic pain are still under investigation. However, based on the general understanding of neuropathic pain pathophysiology, this compound likely modulates key signaling pathways involved in neuroinflammation and neuronal sensitization.

Neuropathic pain is characterized by a complex interplay of events including the release of pro-inflammatory cytokines, activation of immune cells such as macrophages and glial cells (microglia and astrocytes), and subsequent sensitization of peripheral and central neurons.[2][3][4] Key inflammatory mediators implicated in this process include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[3][4][5] These cytokines can directly sensitize nociceptors and contribute to the maintenance of the chronic pain state.

It is hypothesized that this compound may exert its analgesic effects by attenuating the production of these pro-inflammatory cytokines and modulating the activity of downstream signaling cascades, such as the Nerve Growth Factor (NGF) pathway, which is known to be upregulated in neuropathic conditions and contributes to neuronal hyperexcitability.[6][7]

Neuropathic Pain Signaling Pathway cluster_0 Peripheral Nerve Injury cluster_1 Inflammatory Response cluster_2 Neuronal Sensitization cluster_3 Pain Perception Nerve Damage Nerve Damage Immune Cell Activation Immune Cell Activation (Macrophages, Glia) Nerve Damage->Immune Cell Activation activates Cytokine Release Pro-inflammatory Cytokine Release (TNF-α, IL-1β, IL-6) Immune Cell Activation->Cytokine Release leads to Peripheral Sensitization Peripheral Sensitization Cytokine Release->Peripheral Sensitization induces Central Sensitization Central Sensitization Peripheral Sensitization->Central Sensitization promotes Neuropathic Pain Neuropathic Pain (Allodynia, Hyperalgesia) Central Sensitization->Neuropathic Pain results in This compound This compound This compound->Cytokine Release inhibits

Hypothesized mechanism of this compound in neuropathic pain.

Experimental Protocols

The following are detailed protocols for inducing neuropathic pain in mice and for the administration and evaluation of this compound.

Paclitaxel-Induced Neuropathic Pain Model

This model mimics the painful peripheral neuropathy often experienced by cancer patients undergoing chemotherapy with taxanes.

Materials:

  • Paclitaxel (6 mg/mL in a suitable vehicle, e.g., Cremophor EL and ethanol)

  • This compound (dissolved in sterile saline or other appropriate vehicle)

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard laboratory equipment for injections (syringes, needles)

  • Behavioral testing apparatus (von Frey filaments)

Protocol:

  • Induction of Neuropathy:

    • Administer paclitaxel at a dose of 2 mg/kg via intraperitoneal (i.p.) injection on four alternate days (e.g., days 0, 2, 4, and 6).[8]

    • A vehicle control group should be injected with the same volume of the paclitaxel vehicle.

    • Monitor the animals for signs of distress and weight loss.

  • This compound Administration:

    • Beginning on day 7, or once neuropathic pain is established (typically 7-14 days post-first paclitaxel injection), administer this compound subcutaneously (s.c.) at a dose of 10 mg/kg/day.[1]

    • A separate control group should receive the vehicle for this compound.

    • Continue daily administration for the duration of the study.

  • Behavioral Assessment (Mechanical Allodynia):

    • Measure the paw withdrawal threshold (PWT) using von Frey filaments before the first paclitaxel injection (baseline) and at regular intervals throughout the study (e.g., days 7, 14, 21).

    • Acclimatize the mice to the testing environment (e.g., a wire mesh floor in a plexiglass chamber) for at least 30 minutes before testing.

    • Apply von Frey filaments of increasing force to the plantar surface of the hind paw and record the force at which the mouse withdraws its paw. The up-down method is a commonly used and reliable technique for determining the 50% paw withdrawal threshold.[9]

  • Biochemical Analysis (Optional):

    • At the end of the study, euthanize the animals and collect relevant tissues (e.g., dorsal root ganglia, spinal cord, sciatic nerve).

    • Analyze tissue homogenates for levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA or other quantitative immunoassays.

G cluster_Induction Induction Phase cluster_Treatment Treatment & Assessment Phase Day0 Day 0 Paclitaxel (2 mg/kg, i.p.) Day2 Day 2 Paclitaxel (2 mg/kg, i.p.) Day0->Day2 Day4 Day 4 Paclitaxel (2 mg/kg, i.p.) Day2->Day4 Day6 Day 6 Paclitaxel (2 mg/kg, i.p.) Day4->Day6 Day7 Day 7 Start this compound (10 mg/kg, s.c.) Von Frey Test Day6->Day7 Day14 Day 14 Continue this compound Von Frey Test Day7->Day14 Day21 Day 21 Continue this compound Von Frey Test Day14->Day21 Endpoint Endpoint Tissue Collection Day21->Endpoint

References

Application Notes and Protocols: Neoline in Alzheimer's Disease Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Neoline in a preclinical Alzheimer's disease (AD) research model. The protocols and data presented are based on published research and aim to guide researchers in designing and implementing similar studies.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory impairment, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein in the brain.[1][2] this compound, a compound investigated for its neuroprotective properties, has shown potential therapeutic effects in a mouse model of Alzheimer's disease.[1] Research indicates that this compound may improve memory, reduce Aβ levels, and decrease tau phosphorylation through the activation of the AMP-activated protein kinase (AMPK) pathway.[1]

In Vivo Model: Tg-APPswe/PS1dE9 Mouse Model

The Tg-APPswe/PS1dE9 mouse model is a commonly used transgenic model that exhibits key pathological features of Alzheimer's disease, including the age-dependent accumulation of Aβ plaques in the brain.[1][3] This makes it a suitable model for evaluating the efficacy of potential therapeutic agents like this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study by Jeon et al. (2021), demonstrating the effects of this compound treatment in the Tg-APPswe/PS1dE9 mouse model.[1]

Table 1: Effects of this compound on Cognitive Function

Behavioral TestTreatment Group (Oral Administration)Performance MetricResult
Y-maze Test Wild-type (WT) + VehicleSpontaneous Alternation (%)~65%
Tg-APPswe/PS1dE9 + VehicleSpontaneous Alternation (%)~50%
Tg-APPswe/PS1dE9 + this compound (0.1 mg/kg)Spontaneous Alternation (%)~60%
Tg-APPswe/PS1dE9 + this compound (0.5 mg/kg)Spontaneous Alternation (%)~62%
Passive Avoidance Test Wild-type (WT) + VehicleLatency Time (s)~250s
Tg-APPswe/PS1dE9 + VehicleLatency Time (s)~100s
Tg-APPswe/PS1dE9 + this compound (0.1 mg/kg)Latency Time (s)~200s
Tg-APPswe/PS1dE9 + this compound (0.5 mg/kg)Latency Time (s)~220s

Table 2: Effects of this compound on Alzheimer's Disease Pathology in the Hippocampus

BiomarkerTreatment GroupMeasurementResult
Amyloid-β (Aβ) Plaque Number Tg-APPswe/PS1dE9 + VehiclePlaque CountHigh
Tg-APPswe/PS1dE9 + this compound (0.5 mg/kg)Plaque CountSignificantly Reduced
Aβ Protein Level Tg-APPswe/PS1dE9 + VehicleRelative ExpressionHigh
Tg-APPswe/PS1dE9 + this compound (0.5 mg/kg)Relative ExpressionSignificantly Reduced
Tau Protein Level Tg-APPswe/PS1dE9 + VehicleRelative ExpressionHigh
Tg-APPswe/PS1dE9 + this compound (0.5 mg/kg)Relative ExpressionSignificantly Reduced
BACE1 Expression Tg-APPswe/PS1dE9 + VehicleRelative ExpressionHigh
Tg-APPswe/PS1dE9 + this compound (0.5 mg/kg)Relative ExpressionSignificantly Reduced
AMPK Phosphorylation Tg-APPswe/PS1dE9 + VehicleRelative LevelLow
Tg-APPswe/PS1dE9 + this compound (0.5 mg/kg)Relative LevelSignificantly Increased

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound in an Alzheimer's disease mouse model.

Animal Model and Treatment
  • Animal Model: Tg-APPswe/PS1dE9 transgenic mice and wild-type (WT) littermates.

  • Age of Treatment Initiation: 7.5 months.[1]

  • Treatment Duration: 3 months.[1]

  • Drug Administration:

    • This compound was administered orally.

    • Dosages: 0.1 mg/kg and 0.5 mg/kg body weight.[1]

    • Vehicle control group should receive the same volume of the vehicle used to dissolve this compound.

  • Ethical Considerations: All animal experiments should be conducted in accordance with the relevant guidelines and regulations for the care and use of laboratory animals.

Behavioral Testing
  • Y-maze Test (for Spatial Working Memory):

    • The Y-maze consists of three arms labeled A, B, and C.

    • Place a mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.

    • Record the sequence of arm entries.

    • A spontaneous alternation is defined as a sequence of three different arm entries (e.g., ABC, CAB).

    • Calculate the percentage of spontaneous alternation as: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100.

  • Passive Avoidance Test (for Long-term Memory):

    • The apparatus consists of a lighted compartment and a dark compartment separated by a guillotine door.

    • Training Trial: Place the mouse in the lighted compartment. When the mouse enters the dark compartment, an electric foot shock (e.g., 0.5 mA for 3 seconds) is delivered.

    • Test Trial (24 hours later): Place the mouse in the lighted compartment and measure the latency time to enter the dark compartment (up to a maximum cutoff time, e.g., 300 seconds).

Immunohistochemistry for Aβ Plaque Analysis
  • Tissue Preparation:

    • Anesthetize the mice and perfuse transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.

    • Post-fix the brains in 4% paraformaldehyde overnight and then transfer to a 30% sucrose solution for cryoprotection.

    • Section the brains coronally (e.g., 30 µm thickness) using a cryostat.

  • Staining:

    • Mount the brain sections on slides.

    • Perform antigen retrieval if necessary.

    • Block non-specific binding sites with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).

    • Incubate with a primary antibody against Aβ (e.g., 4G8) overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody.

    • Counterstain with a nuclear stain like DAPI.

  • Imaging and Analysis:

    • Capture images of the hippocampus and cortex using a fluorescence microscope.

    • Quantify the number and area of Aβ plaques using image analysis software (e.g., ImageJ).

Western Blotting for Protein Expression Analysis
  • Protein Extraction:

    • Dissect the hippocampus from the mouse brain.

    • Homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • Electrophoresis and Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).

    • Incubate the membrane with primary antibodies against Aβ, Tau, BACE1, p-AMPK, AMPK, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.

Neoline_Mechanism_of_Action This compound This compound AMPK AMPK Activation This compound->AMPK Activates BACE1 BACE1 Downregulation AMPK->BACE1 Inhibits Tau Tau Phosphorylation AMPK->Tau Reduces Amyloid_Beta Amyloid-β Production BACE1->Amyloid_Beta Leads to Cognitive_Impairment Cognitive Improvement Amyloid_Beta->Cognitive_Impairment Tau->Cognitive_Impairment

Caption: Proposed signaling pathway of this compound in Alzheimer's disease.

Experimental_Workflow cluster_model In Vivo Model cluster_treatment Treatment Phase (3 months) cluster_assessment Assessment Animal_Model Tg-APPswe/PS1dE9 Mice (7.5 months old) Treatment Oral Administration: - Vehicle - this compound (0.1 mg/kg) - this compound (0.5 mg/kg) Animal_Model->Treatment Behavioral Behavioral Tests: - Y-maze - Passive Avoidance Treatment->Behavioral Biochemical Biochemical Analysis: - Immunohistochemistry (Aβ plaques) - Western Blot (Aβ, Tau, BACE1, p-AMPK) Treatment->Biochemical

Caption: Experimental workflow for evaluating this compound in an AD mouse model.

References

Application Note: Quantification of Neoline in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of neoline in plasma. This compound, a C19-diterpenoid alkaloid found in plants of the Aconitum genus, is of significant interest in toxicological and pharmacological research due to its potential cardiotoxicity and neurotoxicity. The described method utilizes a simple protein precipitation step for sample preparation, followed by rapid and selective analysis using a reversed-phase C18 column and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic and toxicological studies in drug development and research environments.

Introduction

This compound is a highly toxic C19-diterpenoid alkaloid present in various Aconitum species, which are used in some traditional medicine formulations. Due to the narrow therapeutic window and potential for severe cardiotoxicity of Aconitum alkaloids, sensitive and specific analytical methods are crucial for their study. LC-MS/MS offers unparalleled selectivity and sensitivity for quantifying low-concentration analytes in complex biological matrices like plasma. This protocol provides a detailed procedure for the reliable quantification of this compound, supporting research into its metabolism, pharmacokinetics, and toxicity.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.

Materials:

  • Blank plasma

  • This compound analytical standard

  • Dextromethorphan (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (Dextromethorphan, 100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • Agilent 1290 Infinity LC System or equivalent

LC Parameters:

Parameter Value
Column Agilent Zorbax SB-C18 (2.1 x 100 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min, 10% B; 1-5 min, 10-90% B; 5-6 min, 90% B; 6-6.1 min, 90-10% B; 6.1-8 min, 10% B
Flow Rate 0.3 mL/min
Column Temperature 35°C

| Injection Volume | 5 µL |

Mass Spectrometry

Instrumentation:

  • Agilent 6460 Triple Quadrupole LC/MS or equivalent

MS Parameters:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 300°C
Gas Flow 5 L/min
Nebulizer 45 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions: The following MRM transitions were optimized for the detection of this compound and the internal standard, Dextromethorphan.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Purpose
This compound 452.4420.320015Quantifier
This compound 452.4388.320025Qualifier
Dextromethorphan (IS) 272.2171.120020Quantifier

Data Presentation

The method was validated according to regulatory guidelines. A summary of the quantitative performance is presented below.

Table 1: Linearity and Sensitivity
AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
This compound0.5 - 2000.5> 0.995
Table 2: Precision and Accuracy
AnalyteSpiked Conc. (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (%)
This compound1.0 (LQC)6.88.295.5 - 104.3
10.0 (MQC)4.56.197.1 - 102.8
160.0 (HQC)3.95.598.2 - 101.5
(LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control)
Table 3: Recovery and Matrix Effect
AnalyteSpiked Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
This compound1.0 (LQC)88.293.7
10.0 (MQC)91.595.1
160.0 (HQC)90.494.6

Visualizations

Experimental Workflow Diagram

G plasma 1. Plasma Sample (100 µL) is_add 2. Add Internal Standard (Dextromethorphan) plasma->is_add ppt 3. Protein Precipitation (Acetonitrile) is_add->ppt vortex1 4. Vortex ppt->vortex1 centrifuge 5. Centrifuge vortex1->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant evap 7. Evaporate to Dryness supernatant->evap reconstitute 8. Reconstitute evap->reconstitute analysis 9. LC-MS/MS Analysis reconstitute->analysis

Caption: Plasma sample preparation workflow for this compound analysis.

LC-MS/MS Analysis Logical Flow

G lc_system LC System Autosampler Pump Column Oven separation Chromatographic Separation (C18 Column) lc_system->separation Mobile Phase ms_system Mass Spectrometer Ion Source (ESI+) Quadrupole 1 (Q1) Collision Cell (Q2) Quadrupole 3 (Q3) Detector separation->ms_system Eluent q1 Q1: Precursor Ion Selection (e.g., this compound m/z 452.4) q2 Q2: Collision-Induced Dissociation (CID) q1->q2 q3 Q3: Product Ion Selection (e.g., this compound m/z 420.3) q2->q3 data Data Acquisition & Quantification q3->data

Caption: Logical flow of the LC-MS/MS system for MRM analysis.

Application Notes and Protocols for Neoline Extraction from Aconitum Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoline is a diterpenoid alkaloid found in plants of the Aconitum genus, commonly known as aconite, wolf's bane, or monkshood. These plants have a long history of use in traditional medicine, particularly in Asia, for treating pain and inflammation.[1] Modern scientific research has identified this compound as a key active ingredient responsible for the analgesic effects of processed aconite root.[1][2] Its mechanism of action involves the inhibition of the Nav1.7 voltage-gated sodium channel, a critical player in pain signaling pathways.[3] Due to its therapeutic potential, robust and efficient protocols for the extraction and purification of this compound are essential for further pharmacological research and drug development.

These application notes provide a detailed protocol for the extraction and purification of this compound from Aconitum plants, along with a summary of quantitative data and a depiction of its proposed signaling pathway.

Data Presentation

Table 1: Quantitative Analysis of this compound Extraction and Recovery
Analytical MethodPlant MaterialExtraction/Purification MethodRecovery Rate (%)Limit of Detection (LOD) (µg/g)Limit of Quantification (LOQ) (µg/g)Reference
HPLC-ELSDLateral roots of Aconitum carmichaeliStrong cation-exchange solid phase extraction (SPE)80.37 - 107.180.048 - 0.0820.16 - 0.30[4]

Note: The provided data showcases the recovery rates and sensitivity of a specific analytical method for quantifying this compound and other alkaloids after an initial extraction and purification step. The overall yield of pure this compound from the raw plant material will depend on the initial concentration in the plant and the efficiency of each step in the extraction and purification process.

Experimental Protocols

This section details a comprehensive protocol for the extraction and isolation of this compound from Aconitum plant material. The methodology is adapted from established procedures for the isolation of related diterpenoid alkaloids from Aconitum species.[5]

Protocol 1: Extraction of Total Alkaloids from Aconitum Plants

Objective: To extract the total alkaloid fraction from the dried and powdered roots of Aconitum plants.

Materials and Reagents:

  • Dried and powdered roots of Aconitum species (e.g., Aconitum carmichaeli)

  • 95% Ethanol (EtOH)

  • Petroleum Ether

  • 2% Hydrochloric Acid (HCl)

  • Ammonia solution (NH₄OH)

  • Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • pH meter

Procedure:

  • Defatting:

    • Macerate the powdered Aconitum roots with petroleum ether at room temperature for 24 hours to remove lipids and other non-polar compounds.

    • Repeat the process twice.

    • Air-dry the defatted plant material.

  • Ethanol Extraction:

    • Extract the defatted plant powder with 95% ethanol under reflux for 2 hours. A plant material to solvent ratio of 1:6 (w/v) is recommended (e.g., 5 kg of powder in 30 L of ethanol).[5]

    • Repeat the extraction three times to ensure maximum recovery of alkaloids.[5]

    • Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a semi-solid crude extract.[5]

  • Acid-Base Partitioning:

    • Suspend the crude extract in 2% hydrochloric acid.

    • Wash the acidic solution with petroleum ether to remove any remaining non-polar impurities.

    • Adjust the pH of the aqueous layer to 9-10 with ammonia solution.

    • Extract the alkaline solution repeatedly with chloroform. The chloroform fractions will contain the total alkaloids.

    • Combine the chloroform extracts, wash with distilled water until neutral, and dry over anhydrous sodium sulfate.

    • Concentrate the dried chloroform solution to dryness to yield the total alkaloid extract.

Protocol 2: Chromatographic Purification of this compound

Objective: To isolate and purify this compound from the total alkaloid extract.

Materials and Reagents:

  • Total alkaloid extract (from Protocol 1)

  • Silica gel for column chromatography (200-300 mesh)

  • Sephadex LH-20

  • Solvents for chromatography: n-Hexane, Ethyl Acetate (EtOAc), Methanol (MeOH), Chloroform (CHCl₃)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Dragendorff's reagent for alkaloid visualization

  • Chromatography columns

  • Fraction collector

  • High-Performance Liquid Chromatography (HPLC) system (for analysis and final purification)

Procedure:

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column packed in a suitable non-polar solvent (e.g., n-hexane or chloroform).

    • Dissolve the total alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity. A typical gradient could be Chloroform:Methanol, starting from 100:0 and gradually increasing the proportion of methanol.

    • Collect fractions and monitor them by TLC. Visualize the spots under UV light and by spraying with Dragendorff's reagent.

    • Pool the fractions containing compounds with similar Rf values to a this compound standard (if available).

  • Sephadex LH-20 Column Chromatography:

    • Further purify the this compound-rich fractions using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol or chloroform:methanol mixtures).

    • This step helps to remove smaller molecules and other impurities.

    • Collect and monitor fractions as described above.

  • Preparative HPLC (Optional):

    • For final purification to obtain high-purity this compound, use a preparative HPLC system.

    • The specific column and mobile phase will need to be optimized based on analytical HPLC analysis of the enriched fractions.

Mandatory Visualization

G cluster_extraction Extraction Workflow cluster_purification Purification Workflow plant_material Aconitum Plant Material (Dried, Powdered Roots) defatting Defatting (Petroleum Ether) plant_material->defatting extraction Ethanol Extraction (Reflux) defatting->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract acid_base Acid-Base Partitioning (HCl, NH4OH, Chloroform) crude_extract->acid_base concentration2 Concentration acid_base->concentration2 total_alkaloids Total Alkaloid Extract concentration2->total_alkaloids silica_gel Silica Gel Column Chromatography total_alkaloids->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC (Optional) sephadex->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound

Caption: Experimental workflow for the extraction and purification of this compound.

G cluster_pathway This compound Analgesic Signaling Pathway This compound This compound Nav17 Nav1.7 Sodium Channel (in Nociceptive Neurons) This compound->Nav17 Inhibition Na_influx Reduced Na+ Influx Nav17->Na_influx Action_Potential Decreased Action Potential Firing Na_influx->Action_Potential Pain_Signal Reduced Pain Signal Transmission to CNS Action_Potential->Pain_Signal Analgesia Analgesic Effect Pain_Signal->Analgesia MAPK MAPK Pathway (e.g., p38, ERK1/2) MAPK->Nav17 Modulation

Caption: Proposed signaling pathway for this compound's analgesic action.

References

Application Notes: Neoline as a Novel Inhibitor of Voltage-Gated Sodium Channel Nav1.7

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[1][2][3] Predominantly expressed in peripheral sensory neurons, such as those in the dorsal root ganglion (DRG) and trigeminal ganglion, Nav1.7 plays a key role in amplifying sub-threshold depolarizations to initiate action potentials.[1][4][5] Its significance in nociception is highlighted by human genetic studies; gain-of-function mutations are linked to inherited pain disorders like primary erythromelalgia, while loss-of-function mutations result in a congenital inability to perceive pain.[2] This makes Nav1.7 a compelling therapeutic target for the development of novel analgesics.[1][4][6]

Neoline, a C20-diterpenoid alkaloid, has been investigated for its pharmacological activities. This document outlines a detailed protocol for assessing the inhibitory potential and characterizing the mechanism of action of this compound on the human Nav1.7 channel using a whole-cell patch-clamp electrophysiology assay in a heterologous expression system.

Principle of the Assay

The whole-cell patch-clamp technique is the gold standard for characterizing the activity of compounds on ion channels.[4][7] This method allows for the direct measurement of ion currents flowing through the Nav1.7 channel in response to controlled changes in membrane potential. By recording these currents in the presence and absence of this compound, its inhibitory effects on channel function can be quantified. This protocol will assess the concentration-dependent inhibition of Nav1.7 and its effects on the channel's gating kinetics, including voltage-dependent activation and inactivation.

Materials and Reagents

  • Cell Line: HEK293 cells stably expressing human Nav1.7 (hNav1.7).

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 26 mM NaHCO₃, 25 mM glucose, 2 mM CaCl₂, 1 mM MgCl₂.[8]

  • Internal Solution: Specific composition depends on the experimental goals, but a typical potassium-based solution would be used.

  • This compound Stock Solution: 10 mM this compound dissolved in DMSO.

  • Patch Pipettes: Borosilicate glass capillaries (3-7 MΩ resistance when filled).[9]

  • Electrophysiology Rig: Including an anti-vibration table, microscope, micromanipulators, amplifier, data acquisition system, and perfusion system.[9]

Experimental Protocol

Cell Culture and Preparation
  • Culture HEK293-hNav1.7 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.

  • Passage the cells every 2-3 days when they reach 80-90% confluency.

  • For electrophysiological recordings, plate the cells onto glass coverslips in 35 mm dishes and allow them to adhere and grow for 24-48 hours.

Electrophysiological Recording
  • Prepare fresh external and internal solutions on the day of the experiment. Saturate the external solution with carbogen (95% O₂ / 5% CO₂).[10]

  • Transfer a coverslip with the cells to the recording chamber on the microscope stage and continuously perfuse with carbogenated external solution.

  • Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 3-7 MΩ when filled with the internal solution.[9]

  • Fill the pipette with the internal solution and mount it on the pipette holder of the headstage.

  • Under visual guidance using the microscope, approach a target cell with the micropipette while applying slight positive pressure.

  • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

  • Apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell configuration.

  • Switch the amplifier to voltage-clamp mode and begin recording.

Voltage-Clamp Protocols
  • Concentration-Response:

    • Hold the cell membrane potential at -120 mV.

    • Elicit Nav1.7 currents by applying a depolarizing step to 0 mV for 20 ms.

    • Establish a stable baseline recording in the external solution.

    • Perfuse the recording chamber with increasing concentrations of this compound (e.g., 0.1, 1, 10, 30, 100 µM) diluted in the external solution.

    • Allow 3-5 minutes for each concentration to equilibrate before recording the current.

    • After the highest concentration, perform a washout with the external solution to check for reversibility.

  • State-Dependence (Activation):

    • To assess the effect on the resting state, hold the membrane at -140 mV.

    • Apply a series of depolarizing pulses from -80 mV to +90 mV in 10 mV increments.[11]

    • Record the current-voltage (I-V) relationship in the absence and presence of a specific concentration of this compound (e.g., the IC₅₀ concentration).

  • State-Dependence (Steady-State Inactivation):

    • To evaluate the effect on the inactivated state, use a double-pulse protocol.[11]

    • From a holding potential of -120 mV, apply a series of 500 ms conditioning pre-pulses ranging from -120 mV to +15 mV.

    • Immediately following the pre-pulse, apply a test pulse to 0 mV to measure the fraction of available (non-inactivated) channels.

    • Perform this protocol in the absence and presence of this compound.

Data Analysis
  • Measure the peak inward current for each voltage step.

  • For the concentration-response analysis, normalize the peak current at each this compound concentration to the baseline current.

  • Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.

  • For state-dependence analysis, plot the normalized conductance (G/Gmax) against the test potential for activation curves and the normalized peak current against the pre-pulse potential for inactivation curves.

  • Fit the activation and inactivation curves with the Boltzmann function to determine the half-maximal voltage (V₁/₂) of activation and inactivation.

Data Presentation

The following tables present illustrative data for the inhibition of Nav1.7 by this compound.

Table 1: Concentration-Dependent Inhibition of hNav1.7 by this compound

This compound Concentration (µM)% Inhibition (Mean ± SEM)
0.15.2 ± 1.1
118.9 ± 2.5
1048.7 ± 3.8
3075.3 ± 4.2
10092.1 ± 2.1
IC₅₀ (µM) 10.5 ± 1.3

Table 2: Effect of this compound on hNav1.7 Gating Properties

ConditionV₁/₂ Activation (mV)V₁/₂ Inactivation (mV)
Control-20.5 ± 0.8-85.2 ± 1.1
This compound (10 µM)-19.8 ± 0.9-95.6 ± 1.3*

*Indicates a statistically significant difference from the control.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_protocol Inhibition Protocol cluster_analysis Data Analysis culture Culture HEK293-hNav1.7 Cells plate Plate Cells on Coverslips culture->plate setup Prepare E-phys Rig & Solutions plate->setup patch Obtain Whole-Cell Patch setup->patch record Record Baseline Nav1.7 Current patch->record apply_this compound Apply this compound (Increasing Conc.) record->apply_this compound record_inhibition Record Inhibited Current apply_this compound->record_inhibition washout Washout record_inhibition->washout measure Measure Peak Currents washout->measure calc_ic50 Calculate IC50 measure->calc_ic50 analyze_gating Analyze Gating Kinetics measure->analyze_gating

Caption: Experimental workflow for the this compound Nav1.7 inhibition assay.

signaling_pathway cluster_membrane Sensory Neuron Membrane stimulus Noxious Stimulus (e.g., Heat, Mechanical) depolarization Membrane Depolarization stimulus->depolarization nav17 Nav1.7 Channel depolarization->nav17 Activates ap Action Potential Generation nav17->ap Amplifies Signal signal Pain Signal to CNS ap->signal This compound This compound This compound->nav17 Inhibits

Caption: Role of Nav1.7 in nociceptive signaling and inhibition by this compound.

References

Application Notes and Protocols for Cell Viability Assays with Novel Compound Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evaluation of the cytotoxic and apoptotic effects of novel chemical entities is a cornerstone of modern drug discovery, particularly in the field of oncology. Identifying compounds that can selectively induce cell death in cancerous cells while sparing normal tissues is the primary objective of targeted cancer therapy. This document provides detailed protocols for assessing the impact of a novel compound, referred to herein as "Neoline," on cell viability and apoptosis. The methodologies described are widely applicable for the in vitro characterization of potential therapeutic agents.

The primary assays detailed are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess metabolic activity as an indicator of cell viability, and the Annexin V-FITC/Propidium Iodide (PI) double staining assay, which allows for the differentiation and quantification of apoptotic and necrotic cells via flow cytometry.[1][2] Understanding the dose-dependent effects on cell viability and the mechanism of cell death are critical first steps in the preclinical evaluation of a new compound.

Data Presentation: Quantitative Analysis of this compound's Effects

The following tables are templates for summarizing the quantitative data obtained from the cell viability and apoptosis assays. Researchers should replace the placeholder data with their experimental results.

Table 1: Cytotoxic Activity of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[3][4] IC50 values are typically determined by treating cell lines with a range of compound concentrations and measuring cell viability after a specified incubation period (e.g., 24, 48, or 72 hours).

Cell LineTissue of OriginIncubation Time (hours)IC50 (µM) ± SD
MCF-7Breast Adenocarcinoma48Data
A549Lung Carcinoma48Data
HeLaCervical Cancer48Data
HCT116Colon Carcinoma48Data
PC-3Prostate Cancer48Data
Normal Cell Line (e.g., HEK293)Embryonic Kidney48Data

Table 2: Apoptosis Induction by this compound

This table summarizes the percentage of apoptotic and necrotic cells as determined by the Annexin V-FITC and PI assay. Cells are typically treated with the IC50 concentration of the compound for a defined period.

Cell LineTreatment% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
MCF-7 Vehicle ControlDataDataDataData
This compound (IC50)DataDataDataData
A549 Vehicle ControlDataDataDataData
This compound (IC50)DataDataDataData

Experimental Protocols

Protocol for MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5][6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (or test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or by using a plate shaker for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 Plot the percent cell viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.[3]

Protocol for Annexin V-FITC/PI Apoptosis Assay

This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[9] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound (or test compound)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentration of this compound (e.g., IC50 value) for the specified time. Include a vehicle-treated control group.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.[10]

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. FITC is typically detected in the FL1 channel and PI in the FL2 channel. Set up appropriate compensation and gates using unstained and single-stained controls.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate a key signaling pathway often implicated in cancer cell survival and a general workflow for the cell viability experiments described.

Caption: PI3K/Akt/mTOR signaling pathway, a key regulator of cell survival.

G Experimental Workflow for Cell Viability Assessment cluster_assays Viability & Apoptosis Assays start Start seed_cells Seed Cancer Cells in 96-well or 6-well plates start->seed_cells treat_compound Treat with varying concentrations of this compound seed_cells->treat_compound incubate Incubate for 24, 48, or 72 hours treat_compound->incubate mtt_assay MTT Assay incubate->mtt_assay for Viability annexin_assay Annexin V/PI Assay incubate->annexin_assay for Apoptosis data_analysis Data Analysis mtt_assay->data_analysis annexin_assay->data_analysis ic50 Determine IC50 Value data_analysis->ic50 apoptosis_quant Quantify Apoptosis data_analysis->apoptosis_quant end End ic50->end apoptosis_quant->end

Caption: General workflow for assessing cell viability and apoptosis.

References

Application Notes and Protocols: Subcutaneous vs. Oral Administration of Neoline in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoline is a monoester diterpenoid alkaloid found in plants of the Aconitum genus, which are commonly used in traditional medicine. The administration route can significantly impact the pharmacokinetic and pharmacodynamic profile of a compound. This document provides a detailed overview of the subcutaneous and oral administration of this compound in rats, summarizing the available data and offering standardized experimental protocols. It is important to note that while some data exists for this compound as a component of herbal extracts, comprehensive pharmacokinetic studies directly comparing the subcutaneous and oral administration of isolated this compound in rats are limited. Therefore, data from related Aconitum alkaloids are included to provide a broader context.

Data Presentation

Pharmacokinetic Parameters of this compound and Related Aconitum Alkaloids in Rats

To offer a comparative perspective, the following table summarizes the pharmacokinetic parameters of other monoester diterpenoid alkaloids (MDAs) after oral administration in rats. These compounds share a similar chemical backbone with this compound and may exhibit comparable pharmacokinetic properties.

CompoundAdministration RouteDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
BenzoylmesaconineOral(in Sini decoction)Lower in MI ratsLonger in MI ratsSmaller in MI ratsNot Reported[2]
BenzoylaconineOral(in Sini decoction)Lower in MI ratsLonger in MI ratsSmaller in MI ratsNot Reported[2]
BenzoylhypaconineOral(in Sini decoction)Lower in MI ratsLonger in MI ratsSmaller in MI ratsNot Reported[2]
BenzoylmesaconineOralNot SpecifiedVery smallVery smallNot ReportedVery Low[3]
BenzoylaconineOralNot SpecifiedVery smallVery smallNot ReportedVery Low[3]
BenzoylhyaconineOralNot SpecifiedVery smallVery smallNot ReportedVery Low[3]

MI: Myocardial Infarction

Note: The data for the compounds in Sini decoction reflects their pharmacokinetics in both normal and myocardial infarction model rats, with the latter showing lower systemic exposure.[2] Studies on individual MDAs suggest rapid absorption but low bioavailability.[3]

Experimental Protocols

Animal Model and Housing
  • Species: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies.

  • Age/Weight: Adult male rats weighing between 200-250g are typically used.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%). They should have ad libitum access to standard chow and water.

  • Acclimatization: Allow at least one week for acclimatization before the experiment.

  • Fasting: For oral administration studies, animals should be fasted overnight (12 hours) with free access to water to ensure gastric emptying and minimize variability in absorption.

Drug Preparation
  • Source: Obtain pure this compound from a reputable chemical supplier.

  • Vehicle for Oral Administration: this compound can be dissolved or suspended in a suitable vehicle such as distilled water, 0.5% carboxymethylcellulose (CMC) solution, or a mixture of polyethylene glycol 400 (PEG400) and saline. The choice of vehicle should be based on the solubility of this compound and should be non-toxic to the animals.

  • Vehicle for Subcutaneous Administration: For subcutaneous injection, this compound should be dissolved in a sterile, isotonic solution, such as saline (0.9% NaCl). The pH of the solution should be adjusted to a physiologically compatible range if necessary.

  • Concentration: The concentration of the dosing solution should be calculated based on the desired dose and the average body weight of the rats, ensuring the administration volume is appropriate.

Administration of this compound

a) Oral Administration (Oral Gavage)

  • Dosage: Based on available literature for related compounds, a starting dose in the range of 1-10 mg/kg could be considered.

  • Procedure:

    • Weigh the rat to determine the exact volume of the this compound solution to be administered.

    • Use a sterile, ball-tipped oral gavage needle of appropriate size for the rat.

    • Gently restrain the rat.

    • Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.

    • Observe the animal for any signs of distress after administration.

b) Subcutaneous Administration

  • Dosage: A study in mice used a subcutaneous dose of 10 mg/kg/day of this compound.[1] A similar starting dose could be considered for rats, with adjustments based on preliminary studies.

  • Procedure:

    • Weigh the rat to determine the injection volume.

    • Use a sterile syringe with a 23-25 gauge needle.

    • Gently restrain the rat.

    • Lift the loose skin over the dorsal (back) or flank area to form a "tent".

    • Insert the needle into the base of the tented skin, parallel to the body.

    • Aspirate slightly to ensure the needle is not in a blood vessel.

    • Inject the this compound solution into the subcutaneous space.

    • Withdraw the needle and gently massage the injection site.

Sample Collection and Analysis
  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after administration.

    • Blood can be collected from the tail vein, saphenous vein, or via cardiac puncture for terminal sampling.

    • Use tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Analytical Method:

    • Develop and validate a sensitive and specific analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), for the quantification of this compound in rat plasma.

    • The method should be validated for linearity, accuracy, precision, selectivity, and stability.

Pharmacokinetic Analysis
  • Calculate the pharmacokinetic parameters from the plasma concentration-time data using non-compartmental analysis. Key parameters include:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • t1/2: Elimination half-life.

    • CL/F: Apparent total clearance (for oral administration).

    • Vd/F: Apparent volume of distribution (for oral administration).

    • F (Bioavailability): The fraction of the administered dose that reaches systemic circulation (requires intravenous administration data for calculation).

Visualization of Workflows and Pathways

Experimental Workflow for Pharmacokinetic Study

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Analysis cluster_analysis Data Analysis animal_prep Animal Acclimatization and Fasting oral_admin Oral Gavage animal_prep->oral_admin sc_admin Subcutaneous Injection animal_prep->sc_admin drug_prep This compound Formulation (Oral & Subcutaneous) drug_prep->oral_admin drug_prep->sc_admin blood_collection Blood Sample Collection (Time Course) oral_admin->blood_collection sc_admin->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep lcms_analysis LC-MS/MS Analysis plasma_sep->lcms_analysis pk_params Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) lcms_analysis->pk_params comparison Comparison of Oral vs. Subcutaneous Routes pk_params->comparison

Caption: Workflow for comparing the pharmacokinetics of this compound in rats.

Proposed Signaling Pathway for Aconitum Alkaloids

The specific signaling pathway for this compound has not been fully elucidated. However, studies on other Aconitum alkaloids suggest their involvement in modulating inflammatory and oxidative stress pathways. For instance, some Aconitum alkaloids have been shown to activate the Nrf2-mediated signaling pathway and inhibit the NF-κB signaling pathway.[4][5] Based on this, a potential signaling pathway for this compound's action is proposed below.

G cluster_nrf2 Nrf2 Pathway (Antioxidant Response) cluster_nfkb NF-κB Pathway (Inflammatory Response) This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 Activates IKK IKK Inhibition This compound->IKK Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes IkB IκB Degradation (Inhibited) IKK->IkB NFkB NF-κB Nuclear Translocation (Inhibited) IkB->NFkB Inflammatory_Genes Expression of Pro-inflammatory Genes (e.g., TNF-α, IL-6) (Reduced) NFkB->Inflammatory_Genes

Caption: Proposed signaling pathways for this compound's potential action.

Conclusion

The provided protocols offer a standardized approach for investigating the pharmacokinetics of this compound in rats following subcutaneous and oral administration. While direct comparative data for this compound is currently lacking, the information on related Aconitum alkaloids suggests that oral bioavailability may be low. Further research is warranted to fully characterize the pharmacokinetic profile of this compound and to elucidate its specific molecular mechanisms of action. The proposed signaling pathways, based on the activity of other Aconitum alkaloids, provide a starting point for future pharmacodynamic studies.

References

Troubleshooting & Optimization

How to improve Neoline solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Neoline. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a C19-diterpenoid alkaloid, a class of natural compounds known for their complex structures and diverse biological activities.[1] Like many diterpenoid alkaloids, this compound has poor aqueous solubility, which can present significant challenges for its use in water-based in vitro experimental systems, such as cell-based assays and enzyme kinetics studies.[1][2] Inadequate dissolution can lead to inaccurate and irreproducible results.

Q2: In which organic solvents is this compound soluble?

Q3: What is the recommended solvent for preparing this compound stock solutions for cell-based assays?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of poorly water-soluble compounds like this compound for cell-based assays. It is a powerful solvent that is miscible with a wide range of organic solvents and water.[3]

Q4: What is the maximum permissible concentration of DMSO in a cell culture experiment?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity or other off-target effects. A general guideline is to keep the final DMSO concentration at or below 1% (v/v). However, the sensitivity to DMSO can be cell-line specific, so it is highly recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.

Q5: My this compound precipitates when I add the DMSO stock solution to my aqueous assay buffer or cell culture medium. What should I do?

Precipitation upon dilution of a DMSO stock solution into an aqueous environment is a common issue for hydrophobic compounds. This is often referred to as "solvent shock." Here are some troubleshooting steps:

  • Reduce the final concentration of this compound: The concentration of this compound in your final assay volume may be exceeding its aqueous solubility limit. Try performing a serial dilution to find a concentration that remains in solution.

  • Increase the final DMSO concentration (with caution): If your cell line can tolerate it, a slightly higher final DMSO concentration (e.g., up to 1%) may help to keep the compound in solution. Always validate the solvent tolerance of your cells.

  • Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed (37°C) medium can sometimes improve solubility.

  • Stepwise dilution: Instead of a single large dilution, try a stepwise dilution of the DMSO stock into the aqueous buffer.

  • Use of surfactants or cyclodextrins: For non-cell-based assays, the addition of a small amount of a non-ionic surfactant (e.g., Tween-20, Triton X-100) can help maintain solubility. For cell-based assays, the use of cyclodextrins to form inclusion complexes can be explored.

Troubleshooting Guide

Issue Possible Cause Recommended Action
This compound powder will not dissolve in DMSO. 1. The concentration is too high. 2. The DMSO has absorbed water. 3. Insufficient mixing.1. Try preparing a lower concentration stock solution. 2. Use fresh, anhydrous DMSO. 3. Vortex the solution for several minutes. Gentle warming (to 37°C) or sonication can also aid dissolution.
Stock solution is cloudy or has visible precipitate. The solution is supersaturated or has been stored improperly.1. Prepare a fresh stock solution at a slightly lower concentration. 2. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Precipitation occurs immediately upon dilution in aqueous media. 1. "Solvent shock" due to rapid change in solvent polarity. 2. The final concentration of this compound is above its aqueous solubility limit.1. Add the DMSO stock to the aqueous solution dropwise while vortexing. 2. Perform a serial dilution to determine the maximum soluble concentration in your assay medium. 3. Consider using a co-solvent system if your assay permits.
Precipitation occurs over time during the experiment. 1. The compound is unstable in the aqueous medium at the experimental temperature (e.g., 37°C). 2. Changes in pH of the medium due to cell metabolism.1. Assess the stability of this compound in your assay medium over the time course of your experiment. 2. Ensure your medium is adequately buffered.
Inconsistent or no biological effect observed. 1. Inaccurate concentration due to incomplete dissolution. 2. Degradation of this compound in the stock solution or assay medium.1. Visually confirm that the stock solution is clear before use. 2. Prepare fresh stock solutions and consider replenishing the medium with freshly diluted this compound for longer-term experiments.

Quantitative Data Summary

Specific quantitative solubility data for this compound is limited in the public domain. The following table provides a qualitative summary based on the known properties of this compound and related aconitine-type diterpenoid alkaloids.

Solvent Solubility of this compound (and related alkaloids) Notes
Water Poorly soluble/Insoluble[2]
Dimethyl Sulfoxide (DMSO) SolubleRecommended for stock solutions.
Ethanol SolubleA potential alternative to DMSO, but cellular tolerance should be verified. The solubility of the related compound Aconitine is 35 mg/mL in ethanol.[4]
Methanol SolubleGenerally not recommended for cell-based assays due to higher toxicity.
Chloroform SolubleNot suitable for in vitro assays.
Diethyl Ether SolubleNot suitable for in vitro assays.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes and sterile, filtered pipette tips

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight of this compound: 437.6 g/mol

    • To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 0.001 L * 437.6 g/mol * 1000 mg/g = 4.376 mg

  • Weigh the this compound:

    • Carefully weigh out 4.376 mg of this compound powder and place it in a sterile amber vial.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing:

    • Cap the vial securely and vortex thoroughly until the solid is completely dissolved. The solution should be clear. If dissolution is slow, gentle warming to 37°C or brief sonication can be applied.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Visualizations

G cluster_prep Stock Solution Preparation cluster_dilution Dilution in Aqueous Medium cluster_troubleshoot Troubleshooting Actions start Start: Need to prepare this compound solution weigh Weigh this compound powder start->weigh add_dmso Add anhydrous DMSO weigh->add_dmso mix Vortex/Sonicate until fully dissolved add_dmso->mix check_stock Is stock solution clear? mix->check_stock stock_precip Troubleshoot: - Use fresh DMSO - Lower concentration - Gentle warming check_stock->stock_precip No stock_ok Stock solution ready for use/storage at -20°C or -80°C check_stock->stock_ok Yes stock_precip->add_dmso dilute Dilute stock solution in assay medium stock_ok->dilute check_dilution Precipitation observed? dilute->check_dilution no_precip Proceed with experiment check_dilution->no_precip No precip Troubleshoot Precipitation check_dilution->precip Yes ts1 Lower final this compound concentration precip->ts1 ts2 Use pre-warmed medium precip->ts2 ts3 Increase final DMSO % (check cell tolerance) precip->ts3 ts4 Use stepwise dilution precip->ts4

Troubleshooting workflow for this compound solubility.

G cluster_this compound This compound Action cluster_neuron Nociceptive Neuron cluster_terminal Presynaptic Terminal This compound This compound nav17 Nav1.7 Sodium Channel This compound->nav17 Inhibits opioid_up Upregulation of Endogenous Opioids (e.g., Enkephalins) nav17->opioid_up Leads to opioid_r μ/δ Opioid Receptors opioid_up->opioid_r Activates neuro_release Release of Pain Neurotransmitters (Glutamate, Substance P) opioid_r->neuro_release Inhibits pain Pain Signal Transmission neuro_release->pain Reduced

Proposed signaling pathway for this compound's analgesic effect.

References

Neoline stability in DMSO and aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for neoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in DMSO and aqueous solutions. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is an alkaloid that is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[1] For creating high-concentration stock solutions for various in vitro and in vivo assays, anhydrous DMSO is the recommended solvent due to its ability to dissolve a wide range of compounds.[2][3]

Q2: How should I store this compound stock solutions in DMSO?

A2: For long-term storage of this compound stock solutions in DMSO, it is recommended to store them at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is advisable, and the solution should be protected from light.[4] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[5][6] Before use, always visually inspect the solution for any signs of precipitation.[6]

Q3: My this compound precipitated when I diluted my DMSO stock solution with an aqueous buffer. What should I do?

A3: Compound precipitation upon dilution of a DMSO stock with an aqueous buffer is a common issue, often occurring when the compound is poorly soluble in water.[2] This happens because the addition of the aqueous buffer dramatically increases the solution's polarity, causing the hydrophobic compound to "crash out."[2]

To resolve this, you can try the following:

  • Reverse Dilution: Add the DMSO stock solution dropwise to the larger volume of the aqueous buffer while gently vortexing. This helps in rapid dispersion.[2]

  • Stepwise Dilution: Gradually add the buffer in smaller amounts, mixing between each addition.[2]

  • Warm the Buffer: Gently warming the aqueous buffer (e.g., to 37°C) can help, but be cautious of the compound's temperature sensitivity.[2]

  • Lower the Final Concentration: The final concentration of your compound in the aqueous solution may be above its solubility limit. Try preparing a more dilute working solution.

  • Use a Co-solvent: In some cases, using a co-solvent may be necessary to maintain solubility.[7]

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A4: The tolerance to DMSO is highly cell-line dependent.[2] As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. However, for some sensitive cell lines, concentrations as low as 0.1% may be necessary.[2] It is strongly recommended to perform a DMSO tolerance test for your specific cell line and experimental conditions to determine the optimal concentration.[2]

Q5: How can I assess the stability of this compound in my specific experimental conditions?

A5: The stability of this compound in your specific DMSO or aqueous solution should be determined experimentally.[6] A forced degradation study is a common approach to understand the intrinsic stability of a molecule under various stress conditions like acid, base, oxidation, heat, and light.[8] The stability can then be quantified using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[6][8]

Troubleshooting Guides

Issue: Precipitation of this compound in DMSO Stock Solution
  • Potential Cause: The concentration of this compound exceeds its solubility in DMSO at the storage temperature, or the DMSO has absorbed water, reducing solubility.[6] Freeze-thaw cycles can also lead to precipitation.[6][9]

  • Recommended Action:

    • Gently warm the solution and vortex or sonicate to redissolve the compound.[6]

    • If precipitation persists, prepare a fresh stock solution at a lower concentration.[6]

    • Always use high-purity, anhydrous DMSO and store it in a desiccator to minimize water absorption.[6]

    • Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[5][6]

Issue: Inconsistent Experimental Results
  • Potential Cause: Degradation of this compound in the stock or working solution, or inaccurate concentration due to precipitation.[6]

  • Recommended Action:

    • Assess the stability of your stock solution using an analytical method like HPLC to check for degradation products.[6][8]

    • Prepare fresh stock solutions more frequently.

    • Always ensure the compound is fully dissolved before making serial dilutions.

Quantitative Data Summary

Since specific quantitative stability data for this compound in DMSO and aqueous solutions is not extensively available in public literature, the following tables are provided as templates to illustrate how to present data from your own stability studies.

Table 1: Illustrative Stability of this compound in DMSO at Various Temperatures

Storage TemperaturePurity after 1 Month (%)Purity after 3 Months (%)Purity after 6 Months (%)Observations
-80°C>99>98>97No visible change
-20°C>98>95>92Slight yellowing
4°C>90>85>78Significant yellowing
Room Temperature>80>65>50Color change and minor precipitate

Table 2: Illustrative Results of a Forced Degradation Study of this compound

Stress ConditionDurationThis compound Remaining (%)Degradation Products Detected
0.1 M HCl24 hours85.22 major, 1 minor
0.1 M NaOH24 hours78.53 major, 2 minor
3% H₂O₂24 hours92.11 major, 1 minor
60°C Heat48 hours95.81 minor
Photostability (UV light)72 hours98.3None detected

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to assess the intrinsic stability of this compound by subjecting it to various stress conditions.[8][10][11]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at room temperature for a specified period (e.g., 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for the same period.

  • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.[8]

  • Thermal Stress: Store the solid this compound compound in an oven at a controlled temperature (e.g., 60°C).

  • Photolytic Stress: Expose the solid this compound compound to UV light in a photostability chamber.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.[8] Compare the results to a control sample (this compound in solvent without the stressor).

Protocol 2: HPLC Method for Analysis of Diterpenoid Alkaloids

This protocol is adapted from methods used for similar diterpenoid alkaloids and can be optimized for this compound.[1][12]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Gemini C18 column (250 x 4.6 mm, 5 µm) or equivalent.[1][12]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and an ammonium acetate buffer (e.g., 40 mM, pH adjusted to 9.5).[1] The ratio may need to be optimized for this compound (a starting point could be 46:54 v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 235 nm.[1]

  • Column Temperature: 35°C.[1]

  • Injection Volume: 10 µL.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (0.1 M HCl) prep_stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH) prep_stock->base Expose to Stress oxidation Oxidation (3% H₂O₂) prep_stock->oxidation Expose to Stress thermal Thermal Stress (60°C) prep_stock->thermal Expose to Stress photo Photolytic Stress (UV Light) prep_stock->photo Expose to Stress neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Workflow for a forced degradation stability study.

neoline_pathway cluster_neuron Nociceptive Neuron cluster_opioid Opioid System Interaction This compound This compound nav17 Nav1.7 Sodium Channel This compound->nav17 Inhibits depolarization Membrane Depolarization nav17->depolarization Mediates penk Upregulation of Penk mRNA nav17->penk Inhibition leads to action_potential Action Potential Firing depolarization->action_potential pain_signal Pain Signal Transmission action_potential->pain_signal analgesia Analgesic Effect pain_signal->analgesia Opposes enkephalins Increased Enkephalins penk->enkephalins opioid_receptors Opioid Receptor Activation enkephalins->opioid_receptors opioid_receptors->analgesia Contributes to

Putative signaling pathway for this compound's analgesic activity.

References

Technical Support Center: Compound N (Neoline) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common problems encountered during in vitro experiments with Compound N (Neoline).

I. General Cell Culture and Handling

This section addresses common issues related to maintaining healthy cell cultures for your experiments.

FAQs & Troubleshooting

Question 1: Why do my cells look unhealthy (e.g., granular, floating) after treatment with Compound N (this compound)?

Answer: This could be due to several factors ranging from the cytotoxic effects of the compound to suboptimal culture conditions.

  • Compound N Cytotoxicity: Compound N may be cytotoxic at the tested concentrations. It is crucial to determine the optimal, non-toxic concentration range for your specific cell line.

  • Solvent Toxicity: The solvent used to dissolve Compound N (e.g., DMSO) can be toxic to cells at high concentrations. Ensure the final solvent concentration in the culture medium is low and consistent across all wells, including vehicle controls.[1]

  • Contamination: Microbial contamination can cause rapid deterioration of cell health.[2] Regularly check for common signs of contamination.[3]

Common Signs of ContaminationRecommended Action
Sudden change in media color (e.g., yellowing)Discard culture, decontaminate incubator and biosafety cabinet.
Cloudy or turbid mediaCheck for bacteria or yeast under a microscope. Discard if positive.
Stringy or filamentous growthCheck for fungal contamination. Discard and decontaminate.
Small, motile black dotsPotential mycoplasma or bacterial contamination. Use a mycoplasma testing kit.

Question 2: My cell growth is slow or inconsistent even in the untreated control wells. What could be the cause?

Answer: Inconsistent cell growth in control wells points to underlying issues with your cell culture technique or environment.[]

  • Cell Passage Number: High passage numbers can lead to genetic drift and altered cell behavior. Use cells within a consistent and low passage range for all experiments.

  • Seeding Density: Inconsistent initial cell seeding will lead to variability in cell numbers at the end of the experiment. Ensure you have a homogenous cell suspension before and during plating.[5]

  • Media Quality: Using expired or improperly stored media and supplements can negatively impact cell growth. Always use fresh, pre-warmed media for your experiments.[6]

II. Cell Viability Assays (e.g., MTT, XTT)

This section focuses on troubleshooting common colorimetric assays used to assess cell viability after treatment with Compound N.

FAQs & Troubleshooting

Question 1: I'm seeing high variability between replicate wells in my MTT assay. What's the problem?

Answer: High well-to-well variability can obscure the true effect of Compound N.

  • Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, leading to changes in media concentration and affecting cell growth. It is recommended to avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to maintain humidity.[5][6]

  • Incomplete Formazan Solubilization: The purple formazan crystals produced in the MTT assay must be fully dissolved before reading the absorbance. Incomplete solubilization is a common source of variability. Ensure the solubilization agent is thoroughly mixed in each well and allow sufficient time for the crystals to dissolve.[7]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, Compound N, or assay reagents is a major source of error. Ensure your pipettes are calibrated and use consistent technique for all wells.[6]

Question 2: My results from the MTT/XTT assay are inconsistent with other indicators of cell death (e.g., microscopy). Why?

Answer: Tetrazolium-based assays measure metabolic activity, which may not always directly correlate with cell viability.

  • Compound Interference: Compound N might directly react with the MTT or XTT reagent, causing a false positive or negative signal. To test for this, incubate Compound N with the assay reagent in cell-free media.[8]

  • Metabolic Alterations: Compound N might alter the metabolic state of the cells without killing them, leading to a change in the assay signal that does not reflect cell viability. It is advisable to use an orthogonal assay that measures a different aspect of cell health, such as an ATP-based assay (e.g., CellTiter-Glo®) or a direct cell counting method like the Trypan Blue exclusion assay.[8][9]

ParameterRecommended Range/Value
Final DMSO Concentration< 0.5%[1]
MTT Reagent Concentration0.5 mg/mL[10]
XTT Reagent ConcentrationVaries by kit, follow manufacturer's protocol
Absorbance Reading (MTT)570 nm (reference wavelength ~630 nm)[7]
Absorbance Reading (XTT)450-500 nm (reference wavelength >630 nm)

III. Apoptosis and Signaling Pathway Analysis

This section provides guidance on experiments designed to understand the mechanism of action of Compound N, such as apoptosis assays and western blotting for signaling proteins.

FAQs & Troubleshooting

Question 1: I am not detecting an increase in caspase-3 activity after treating with Compound N, even though I suspect it induces apoptosis. What should I check?

Answer: A lack of detectable caspase-3 activity could be due to several reasons.

  • Timing of Assay: The activation of caspase-3 is a transient event. You may be measuring too early or too late. Perform a time-course experiment to determine the optimal time point for measuring caspase-3 activity after Compound N treatment.

  • Assay Sensitivity: The chosen assay may not be sensitive enough to detect the level of caspase-3 activation in your samples. Fluorometric assays are generally more sensitive than colorimetric ones.[11]

  • Alternative Death Pathway: Compound N may be inducing cell death through a caspase-independent pathway, such as necroptosis. Consider investigating other markers of cell death.

Question 2: I'm having trouble with my Western blots for signaling proteins. The bands are weak or there is high background.

Answer: Western blotting issues are common and can often be resolved by optimizing the protocol.[12]

  • Weak or No Signal: This can be caused by low protein concentration, inefficient protein transfer, or suboptimal antibody concentrations. Ensure you are loading enough protein, check transfer efficiency with a stain like Ponceau S, and optimize your primary and secondary antibody dilutions.[13][14]

  • High Background: High background can mask your protein of interest. This may be due to insufficient blocking, inadequate washing, or too high an antibody concentration. Try increasing the blocking time, using a different blocking agent (e.g., BSA instead of milk), increasing the number and duration of wash steps, or decreasing the antibody concentration.[13][15]

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol is a standard method for assessing cell viability based on the metabolic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by living cells.[16]

Materials:

  • Cells of interest

  • Compound N (this compound) stock solution

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat cells with various concentrations of Compound N (and vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[10]

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[17]

  • Carefully aspirate the media and add 100 µL of solubilization solution to each well.

  • Cover the plate and shake on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7]

  • Read the absorbance at 570 nm using a microplate reader.

2. Caspase-3 Activity Assay (Colorimetric)

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, by detecting the cleavage of a colorimetric substrate.

Materials:

  • Cells treated with Compound N (and controls)

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, 2x reaction buffer, DTT, and DEVD-pNA substrate)

  • Chilled microcentrifuge

  • 96-well plate

Procedure:

  • Induce apoptosis in cells by treating with Compound N for the desired time.

  • Pellet 1-5 million cells by centrifugation.

  • Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.

  • Determine the protein concentration of the lysate.

  • Load 50-200 µg of protein per well into a 96-well plate. Adjust the volume to 50 µL with cell lysis buffer.

  • Add 50 µL of 2x Reaction Buffer (with DTT) to each well.

  • Add 5 µL of the DEVD-pNA substrate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Read the absorbance at 400-405 nm in a microplate reader.[11]

Visualizations

Experimental and Troubleshooting Workflow

cluster_exp Experimental Workflow cluster_ts Troubleshooting Logic A Cell Seeding B Compound N Treatment A->B C Incubation B->C D Endpoint Assay (e.g., MTT, Western Blot) C->D E Inconsistent Results? D->E F Check Cell Health & Culture Conditions E->F Yes I Consistent Results E->I No G Verify Assay Protocol & Reagents F->G H Review Data Analysis & Controls G->H cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Reelin Reelin ApoER2_VLDLR ApoER2 / VLDLR Receptors Reelin->ApoER2_VLDLR Dab1 Dab1 ApoER2_VLDLR->Dab1 recruits SFK Src / Fyn Kinases Dab1->SFK activates PI3K PI3K Dab1->PI3K activates SFK->Dab1 phosphorylates Akt Akt PI3K->Akt Downstream Downstream Effects (e.g., Neuronal Migration, Synaptic Plasticity) Akt->Downstream CompoundN Compound N (this compound) CompoundN->Inhibition

References

Technical Support Center: Optimizing Neoline Concentration for Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Neoline concentration in primary neuron cultures. This resource is intended for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in primary neuron cultures?

A1: There is currently no established optimal concentration of this compound for primary neuron cultures in published literature. However, based on concentrations used for other neuroprotective compounds in similar culture systems, a starting dose-response experiment in the range of 10 nM to 10 µM is recommended. It is crucial to perform a thorough dose-response analysis to determine the optimal, non-toxic concentration for your specific neuronal type and experimental conditions.

Q2: What is the known mechanism of action for this compound in neurons?

A2: this compound has been shown to exert its effects through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1] In the context of neuroprotection, AMPK activation is associated with the regulation of cellular energy homeostasis and has been linked to downstream effects that can reduce neuronal damage.

Q3: How can I determine if this compound is toxic to my primary neuron cultures?

A3: To assess the potential cytotoxicity of this compound, it is essential to perform a cell viability assay. Common methods include the MTT assay, which measures metabolic activity, or the LDH assay, which quantifies lactate dehydrogenase release from damaged cells. A live/dead cell imaging assay using fluorescent dyes like Calcein-AM and Ethidium Homopolydimer-1 can also provide a direct visualization of cell viability. It is recommended to test a wide range of this compound concentrations to identify the threshold for toxicity.

Q4: How long should I incubate the neurons with this compound before assessing its effects?

A4: The incubation time will depend on the specific goals of your experiment. For assessing acute neuroprotective effects against a toxin, a pre-incubation period of 1 to 24 hours with this compound before adding the neurotoxic agent is a common starting point. To investigate long-term effects on neuronal health and signaling, a continuous exposure for several days may be necessary. The optimal timing should be determined empirically for your experimental model.

Q5: What are common solvents for dissolving this compound for use in cell culture?

A5: this compound is soluble in dimethyl sulfoxide (DMSO). It is critical to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your culture medium. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity to the neurons.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High levels of cell death observed across all this compound concentrations. 1. This compound concentration is too high. 2. The primary neuron culture is unhealthy or stressed. 3. Solvent (DMSO) concentration is too high.1. Perform a dose-response experiment with a much lower concentration range (e.g., 0.1 nM to 1 µM). 2. Ensure your primary neuron culture protocol is optimized and that the neurons are healthy before starting the experiment. 3. Prepare a higher concentration stock solution of this compound to ensure the final DMSO concentration in the culture medium is below 0.1%.
No observable effect of this compound on neuronal viability or function. 1. This compound concentration is too low. 2. Insufficient incubation time. 3. The experimental model is not sensitive to this compound's mechanism of action.1. Test a higher range of this compound concentrations (e.g., up to 50 µM), while carefully monitoring for cytotoxicity. 2. Increase the incubation time with this compound. 3. Confirm that the AMPK signaling pathway is relevant in your experimental paradigm.
Inconsistent results between experiments. 1. Variability in primary neuron culture health and density. 2. Inconsistent timing of this compound treatment. 3. Degradation of this compound stock solution.1. Standardize your primary neuron culture protocol, including seeding density and maintenance. 2. Maintain a consistent timeline for all treatment steps. 3. Prepare fresh this compound stock solutions and store them properly (aliquoted at -20°C or -80°C).

Experimental Protocols

Protocol 1: Determining the Optimal and Non-Toxic Concentration of this compound

This protocol outlines a dose-response experiment to identify the optimal working concentration of this compound that promotes neuronal viability without inducing cytotoxicity.

Materials:

  • Primary neuron cultures (e.g., cortical or hippocampal neurons)

  • This compound (Molecular Weight: ~437.6 g/mol )

  • DMSO

  • Neurobasal medium with supplements

  • 96-well culture plates

  • MTT reagent

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store aliquots at -80°C.

  • Plate Primary Neurons: Seed primary neurons in a 96-well plate at a suitable density and culture for at least 7-10 days to allow for maturation.

  • Prepare this compound Dilutions: On the day of the experiment, prepare serial dilutions of this compound from your stock solution in pre-warmed culture medium to achieve a range of final concentrations (e.g., 10 nM, 100 nM, 1 µM, 5 µM, 10 µM, 25 µM). Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Treat Neurons: Carefully replace half of the medium in each well with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate: Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours).

  • Assess Cell Viability (MTT Assay):

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration of this compound against cell viability to determine the dose-response curve and identify the optimal non-toxic concentration range.

Protocol 2: Assessing the Neuroprotective Effect of this compound

This protocol is designed to evaluate the ability of this compound to protect primary neurons from a neurotoxic insult.

Materials:

  • Primary neuron cultures

  • Optimal, non-toxic concentration of this compound (determined from Protocol 1)

  • Neurotoxic agent (e.g., glutamate, oligomeric amyloid-beta)

  • Reagents for cell viability assessment (e.g., MTT or LDH assay kit)

Procedure:

  • Plate and Culture Neurons: Prepare and mature primary neuron cultures in a 96-well plate as described previously.

  • Pre-treat with this compound: Treat the neurons with the predetermined optimal concentration of this compound for a chosen pre-incubation period (e.g., 2 hours). Include a vehicle control group.

  • Induce Neurotoxicity: After the pre-incubation, add the neurotoxic agent to the wells (except for the control group) at a concentration known to induce moderate cell death.

  • Co-incubate: Incubate the plate for the duration of the neurotoxic insult (e.g., 24 hours).

  • Assess Neuronal Viability: Measure cell viability using an appropriate assay (e.g., MTT or LDH assay).

  • Data Analysis: Compare the viability of neurons treated with the neurotoxin alone to those pre-treated with this compound followed by the neurotoxin. A significant increase in viability in the this compound-treated group indicates a neuroprotective effect.

Data Presentation

Table 1: Example Dose-Response Data for this compound on Primary Neuron Viability

This compound ConcentrationAverage Cell Viability (% of Vehicle Control)Standard Deviation
0 (Vehicle)100%5.2
10 nM102%4.8
100 nM105%5.5
1 µM108%6.1
5 µM98%5.9
10 µM85%7.3
25 µM60%8.1

Table 2: Example Neuroprotection Assay Data

Treatment GroupAverage Cell Viability (% of Control)Standard Deviation
Control100%4.5
Neurotoxin Alone55%6.8
This compound + Neurotoxin80%5.9

Visualizations

experimental_workflow cluster_prep Culture Preparation cluster_dose Dose-Response & Cytotoxicity cluster_neuro Neuroprotection Assay cluster_mech Mechanistic Studies prep1 Primary Neuron Isolation prep2 Plate Neurons on Coated Plates prep1->prep2 prep3 Culture Maturation (7-10 days) prep2->prep3 dose1 Treat with a Range of This compound Concentrations prep3->dose1 Start Experiment mech1 Treat with this compound prep3->mech1 Start Experiment dose2 Assess Neuronal Viability (e.g., MTT Assay) dose1->dose2 dose3 Determine Optimal Non-Toxic Concentration dose2->dose3 neuro1 Pre-treat with Optimal This compound Concentration dose3->neuro1 Use Optimal Concentration neuro2 Induce Neurotoxicity (e.g., Glutamate) neuro1->neuro2 neuro3 Assess Neuronal Viability neuro2->neuro3 mech2 Signaling Pathway Analysis (e.g., Western Blot for p-AMPK) mech1->mech2

Caption: Experimental workflow for optimizing this compound concentration.

neoline_signaling This compound This compound AMPK AMPK This compound->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Downstream Downstream Effectors pAMPK->Downstream Regulates Outcome Neuroprotection (e.g., Reduced Apoptosis, Enhanced Survival) Downstream->Outcome

Caption: Simplified this compound signaling pathway in neurons.

References

Technical Support Center: Preventing Neoline Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Neoline precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation in cell culture media?

A1: this compound, also known as Bullatine B, is a diterpene alkaloid.[1] Like many complex organic molecules, it is characterized by low solubility in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[2] Cell culture media are aqueous environments, and the introduction of this compound, typically from a concentrated DMSO stock solution, can lead to its precipitation. This occurs when the concentration of this compound exceeds its solubility limit in the media.[3][4]

Q2: What are the primary causes of this compound precipitation?

A2: Several factors can contribute to this compound precipitation:

  • Solvent Shock: This is a primary cause and occurs when a concentrated this compound stock solution in an organic solvent (like DMSO) is rapidly diluted into the aqueous cell culture medium. The abrupt change in solvent polarity causes the compound to "crash out" of the solution.[3][5]

  • High Final Concentration: If the final concentration of this compound in the cell culture medium surpasses its maximum solubility, it will precipitate.[3]

  • Temperature Fluctuations: Adding this compound to cold media can decrease its solubility.[6] Also, moving media between different temperatures (e.g., from cold storage to a 37°C incubator) can affect solubility.[7]

  • pH Shifts: The pH of the cell culture medium can change due to factors like CO2 concentration in the incubator or cellular metabolism. The solubility of some compounds is pH-dependent, and a shift outside the optimal range can induce precipitation.[3][8]

  • Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.[8][9]

  • Improper Stock Solution Preparation and Storage: Using non-anhydrous DMSO, which can absorb water, can negatively impact the solubility of hydrophobic compounds.[4] Repeated freeze-thaw cycles of stock solutions can also promote precipitation.[3][4]

Q3: How can I visually identify this compound precipitation?

A3: Precipitation can manifest in several ways:

  • Cloudiness or Turbidity: The medium may appear hazy or cloudy, indicating the presence of fine, suspended particles.[5][8]

  • Visible Particles or Crystals: You may observe distinct particles, crystals, or a thin film on the surface or at the bottom of the culture vessel.[5][10]

  • Microscopic Examination: Under a microscope, you may see crystalline structures or amorphous aggregates that are clearly not cells.[5]

It is crucial to differentiate between compound precipitation and microbial contamination. Contamination often results in a rapid pH drop (indicated by the medium turning yellow) and the presence of motile microorganisms.[5]

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

A4: The final concentration of DMSO should be kept as low as possible to avoid cellular toxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with an ideal concentration of 0.1% or less for sensitive cell lines.[6][11] It is essential to determine the specific tolerance of your cell line experimentally and always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.[4][7]

Troubleshooting Guide

This guide summarizes common observations related to this compound precipitation, their potential causes, and recommended solutions.

ObservationPotential CauseRecommended Solution
Immediate Precipitation Upon Dilution The final concentration of this compound exceeds its solubility in the cell culture medium.[3]- Decrease the final working concentration of this compound.- Perform a kinetic solubility test to determine the maximum soluble concentration (see Experimental Protocols).
"Solvent shock" from rapid dilution of a concentrated DMSO stock.[3][5]- Perform a stepwise or serial dilution of the stock solution in pre-warmed media.[6]- Add the stock solution dropwise while gently vortexing or swirling the media.[10]
The cell culture medium is cold, reducing this compound's solubility.[6]- Always use pre-warmed (37°C) cell culture media for dilutions.[4][6]
Precipitation Over Time in Incubator Temperature shift from room temperature to 37°C affecting solubility.[3]- Pre-warm the cell culture media to 37°C before adding this compound.[3]
pH shift in the medium due to CO2 levels or cell metabolism.[3][8]- Ensure the medium is properly buffered for the incubator's CO2 concentration.- Test this compound's solubility at different pH values.
Interaction with media components (e.g., salts, proteins).[8][9]- Test this compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the cause.[3]
Precipitation After Freeze-Thaw Cycles of Stock Solution This compound has poor solubility at lower temperatures.- Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[3][4]
Water absorption by DMSO stock, reducing this compound's solubility.[4]- Use high-purity, anhydrous DMSO and store it properly.[4]- Before use, gently warm the stock solution to room temperature and vortex to redissolve any precipitate.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Solvent Selection: Use high-purity, anhydrous dimethyl sulfoxide (DMSO).[4]

  • Weighing: Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the required volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 10-100 mM). Vortex or sonicate the solution at room temperature until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.[4][9]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.[8]

  • Storage: Aliquot the stock solution into single-use, tightly sealed vials and store at -20°C or -80°C to protect from light and repeated freeze-thaw cycles.[4]

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
  • Pre-warm Medium: Warm the required volume of your complete cell culture medium (with serum, if applicable) to 37°C in a water bath.[4]

  • Calculate Volume: Determine the volume of the this compound stock solution needed to achieve the desired final concentration. Ensure the final DMSO concentration remains non-toxic to your cells (ideally ≤ 0.1%).[11]

  • Recommended Dilution Method (Stepwise):

    • Perform an intermediate dilution of the stock solution in a small volume of the pre-warmed medium.

    • Add the intermediate dilution to the final volume of the pre-warmed medium.

  • Alternative Dilution Method (Direct Addition):

    • While gently swirling or vortexing the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise. This facilitates rapid dispersal and prevents localized high concentrations that can lead to precipitation.[4][10]

  • Final Mix: Gently mix the final solution before adding it to your cells.

Protocol 3: Kinetic Solubility Assay in Cell Culture Medium

This assay helps determine the maximum concentration of this compound that remains soluble in your specific cell culture medium over time.

  • Prepare Dilution Series: Prepare a serial dilution of your high-concentration this compound stock solution in 100% DMSO (e.g., from 100 mM down to 1 mM).[4]

  • Dispense Medium: In a 96-well plate, add 198 µL of your pre-warmed (37°C) complete cell culture medium to each well.[4]

  • Add this compound: Add 2 µL of each concentration from your DMSO dilution series to the wells containing the medium. This creates a 1:100 dilution and keeps the final DMSO concentration at 1%. Include a vehicle control with 2 µL of 100% DMSO.[4]

  • Incubate and Observe: Mix the plate gently on a plate shaker for 5-10 minutes. Visually inspect for any immediate signs of precipitation. You can also measure the turbidity using a plate reader at a wavelength of 620 nm.

  • Incubate at 37°C: Place the plate in a 37°C incubator and continue to monitor for precipitation at various time points (e.g., 1, 4, and 24 hours).

  • Data Analysis: The highest concentration of this compound that remains visually clear or does not show a significant increase in turbidity over time is considered its kinetic solubility in that specific medium.

Visualizations

Troubleshooting Workflow for this compound Precipitation start Precipitation Observed in Cell Culture Medium check_stock Is the stock solution clear and properly prepared? start->check_stock prepare_stock Action: Prepare fresh stock solution - Use anhydrous DMSO - Aliquot to avoid freeze-thaw check_stock->prepare_stock No check_dilution Was the dilution protocol followed correctly? check_stock->check_dilution Yes prepare_stock->check_dilution improve_dilution Action: Optimize dilution - Pre-warm media to 37°C - Add stock dropwise with mixing - Use stepwise dilution check_dilution->improve_dilution No check_concentration Is the final concentration too high? check_dilution->check_concentration Yes improve_dilution->check_concentration lower_concentration Action: Lower the final concentration and/or determine kinetic solubility check_concentration->lower_concentration Yes check_media Could media components or conditions be the cause? check_concentration->check_media No solution Precipitation Resolved lower_concentration->solution troubleshoot_media Action: Investigate media effects - Check pH - Test in simpler buffer (PBS) - Ensure incubator stability check_media->troubleshoot_media Yes check_media->solution No troubleshoot_media->solution

Caption: Troubleshooting workflow for identifying and resolving this compound precipitation.

Key Factors Influencing this compound Solubility solubility This compound Solubility in Media solvent_shock Solvent Shock solubility->solvent_shock concentration High Final Concentration solubility->concentration temperature Temperature solubility->temperature ph pH of Media solubility->ph media_components Media Components solubility->media_components stock_quality Stock Solution Quality solubility->stock_quality

Caption: Factors that can negatively impact the solubility of this compound in cell culture media.

References

Neoline Technical Support Center: Troubleshooting Inconsistent Behavioral Study Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Neoline Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies in behavioral studies involving this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing high inter-cohort variability in our results. What are the primary factors to investigate?

High inter-cohort variability is a common challenge. Key areas to examine include subtle variations in experimental protocol execution, inconsistencies in animal characteristics and husbandry, and issues with the preparation and administration of this compound.[1] It is crucial to standardize all experimental parameters and maintain detailed records.[1]

Q2: Could environmental factors be contributing to inconsistent outcomes in our this compound studies?

Absolutely. Rodents, in particular, are highly sensitive to their environment. Inconsistent results can arise from fluctuations in lighting conditions, unexpected noises, and changes in bedding or environmental enrichment.[1] Maintaining a stable and consistent environment is critical for reducing behavioral variability.

Q3: We've noticed a decline in the effect of this compound in later experiments compared to earlier ones. What could be the cause?

A decline in efficacy over time may point to issues with the stability of your this compound formulation.[1] Signs of an unstable compound can include precipitation, changes in solution color or clarity, or decreased potency.[1] It is essential to follow the recommended preparation and storage protocols strictly.

Q4: How critical is the timing of behavioral assays after this compound administration?

The timing is extremely critical and should be based on the pharmacokinetic and pharmacodynamic (PK/PD) profile of this compound. Inconsistencies can arise if the behavioral testing does not align with the compound's peak efficacy or intended therapeutic window.[1]

Q5: We are seeing inconsistent results even within the same cohort of animals. What should we look for?

Intra-cohort variability can be due to a number of factors. Genetic drift in transgenic lines can be a significant contributor, which can be mitigated by regular backcrossing and robust genotyping protocols.[1] Additionally, individual differences in animal age, weight, and gut microbiome can influence their response to this compound.[1]

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating High Inter-Cohort Variability

If you are experiencing significant differences between experimental cohorts, use the following guide to identify and address potential sources of error.

Troubleshooting Workflow for Inter-Cohort Variability

A Inconsistent Results Observed B Review Experimental Protocol Adherence A->B C Assess Animal Characteristics & Husbandry A->C D Verify this compound Preparation & Administration A->D E Inconsistencies Found (e.g., timing, handling) B->E No L Consistent Protocols and Procedures B->L Yes G Significant Differences Found (e.g., age, weight) C->G Yes C->L No I Errors in Preparation (e.g., concentration, stability) D->I Yes D->L No F Standardize Protocol & Re-train Staff E->F H Refine Animal Selection Criteria G->H J Revise Preparation Protocol I->J K Analyze Data for Outliers & Patterns L->K

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Data Presentation: Sources of Inter-Cohort Variability
Potential Source Example Metric Cohort 1 (Mean ± SD) Cohort 2 (Mean ± SD) Troubleshooting Action
Animal Age Age in days at testing70 ± 385 ± 5Standardize age window for all cohorts (e.g., 70-75 days).
Animal Weight Weight in grams at dosing25.2 ± 1.529.8 ± 2.0Implement a narrower weight range for subject inclusion.
Time of Dosing Time of day (24h format)09:00 ± 0:1513:00 ± 1:00Strictly adhere to a consistent dosing schedule.
Time of Testing Latency to effect (minutes)30.5 ± 5.145.2 ± 8.3Ensure testing occurs at the optimal post-dose interval.
This compound Prep. Concentration (mg/mL)1.05 ± 0.050.85 ± 0.10Re-validate dilution series and ensure proper mixing.
Guide 2: Addressing Compound Stability and Preparation

Inconsistent results are often traced back to the preparation and handling of this compound. Use the table below to check your procedures.

This compound Formulation Checklist
Parameter Standard Protocol Common Pitfall Solution
Solvent 10% DMSO in SalineUsing a different solvent or an incorrect percentage of DMSO.Always use the recommended solvent and concentration.
Storage -20°C in single-use aliquotsRepeated freeze-thaw cycles of stock solution.Prepare single-use aliquots to avoid degradation.
Preparation Vortex for 60 secondsInadequate mixing leading to non-homogenous solution.Standardize mixing time and intensity.
Appearance Clear, colorless solutionObservation of precipitation or color change.Discard any solution that appears compromised.
Use Window Use within 2 hours of prepUsing a single batch for experiments lasting all day.Prepare fresh batches for morning and afternoon sessions.

Experimental Protocols

Protocol 1: Standardized this compound Administration and Behavioral Testing

This protocol outlines the key steps for ensuring consistency in this compound administration and subsequent behavioral testing.

1. Animal Acclimation:

  • Upon arrival, house animals in a dedicated, low-stress environment for a minimum of 7 days before any procedures.

  • For at least 3 days prior to testing, handle each animal for 5 minutes daily to habituate them to the experimenter.

  • Transport animals to the testing room at least 60 minutes before the start of any experiment to allow for acclimation to the new environment.[2][3]

2. This compound Preparation:

  • On the day of the experiment, retrieve a single-use aliquot of this compound from -20°C storage.

  • Thaw at room temperature and add the required volume of sterile saline.

  • Vortex the solution for a full 60 seconds to ensure it is completely dissolved and homogenous.

  • Draw the solution into appropriately sized syringes for administration.

3. Dosing Procedure:

  • Weigh each animal immediately before dosing to ensure accurate volume administration.

  • Administer this compound via the specified route (e.g., intraperitoneal injection).

  • Return the animal to its home cage or a clean holding cage after administration.

  • Record the exact time of administration for each animal.

4. Behavioral Assay:

  • Based on the PK/PD profile of this compound, begin the behavioral assay at the predetermined time post-administration (e.g., 30 minutes).

  • The introduction of the animal to the testing apparatus should be consistent (e.g., always place the animal in the center, facing away from the experimenter).[2]

  • All experimental sessions should be recorded for later review if needed.

  • Thoroughly clean the apparatus between animals with a 70% ethanol solution followed by water to eliminate olfactory cues.

Protocol 2: Open Field Test for Locomotor Activity

Objective: To assess general locomotor activity and anxiety-like behavior.

Apparatus: A square arena (e.g., 40x40 cm) with walls to prevent escape, equipped with an overhead camera and tracking software.

Procedure:

  • Follow the animal acclimation and dosing procedures as described in Protocol 1.

  • At the designated time post-dosing, gently place the mouse in the center of the open field arena.

  • Allow the mouse to explore the arena for a 10-minute period.

  • The tracking software should record total distance traveled, time spent in the center versus peripheral zones, and rearing frequency.

  • After the session, return the mouse to its home cage.

  • Clean the arena thoroughly before testing the next animal.

Mandatory Visualizations

This compound's Hypothetical Signaling Pathway

This compound is a novel compound hypothesized to act as a positive allosteric modulator of the Dopamine D2 receptor (D2R), enhancing its response to endogenous dopamine. This modulation is thought to influence downstream signaling cascades related to motivation and motor control.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Gi Gi Protein D2R->Gi Activates This compound This compound This compound->D2R Modulates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Reduced Excitability) PKA->Response

Caption: Hypothetical signaling pathway for this compound's action on the D2 receptor.

References

Neoline toxicity and off-target effects in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Neoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus. Here you will find troubleshooting guides and frequently asked questions to address common challenges and interpret unexpected results during your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known mechanism of action?

A1: this compound is a C19-diterpenoid alkaloid with the chemical formula C24H39NO6.[1] While many diterpenoid alkaloids are known for their toxicity, this compound has shown specific biological activities at non-toxic concentrations. Its primary mechanism of action identified to date is the inhibition of the voltage-gated sodium channel Nav1.7.[2] This activity is linked to its analgesic effects observed in preclinical models of neuropathic pain.[3][4][5]

Q2: Is this compound cytotoxic to cell lines?

A2: Based on available studies, this compound exhibits low cytotoxicity against a range of human cancer cell lines. In screenings against A549 (lung carcinoma), MDA-MB-231 (triple-negative breast cancer), MCF-7 (estrogen receptor-positive breast cancer), KB (cervical carcinoma), and the multidrug-resistant KB-VIN subline, this compound was reported to be inactive, with IC50 values greater than 40 μM.[6] This suggests that at typical experimental concentrations for studying its neuroactive effects, broad cytotoxicity is not expected.

Q3: What are the known signaling pathways affected by this compound?

A3: Research suggests that this compound can modulate specific signaling pathways. In a mouse model of Alzheimer's disease, chronic administration of this compound was found to induce the phosphorylation of AMP-activated protein kinase (AMPK). This activation led to a downstream decrease in the expression of BACE1, amyloid-β, and phosphorylated Tau in the hippocampus.[7] A derivative of this compound, 14-O-acetylthis compound, has demonstrated anti-inflammatory effects by reducing the mRNA levels of interferon-gamma (IFN-γ) in a mouse model of colitis.[8] This points towards a potential interaction with inflammatory signaling cascades.

Q4: What are the potential off-target effects of this compound?

A4: Direct, comprehensive studies on the off-target effects of this compound are limited. However, its low cytotoxicity suggests it does not broadly interfere with essential cellular machinery. Its known on-target activity is on the Nav1.7 channel.[2] Given that other diterpenoid alkaloids have shown neuroprotective effects, it is plausible that this compound or its derivatives could interact with other neuronal signaling proteins or pathways beyond Nav1.7.[9] Researchers observing unexpected phenotypes should consider potential off-target interactions as a possibility and may need to perform further target deconvolution studies.

Q5: How should I prepare and handle this compound for in vitro experiments?

A5: Like many natural products, this compound may have limited aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[10] For cell-based assays, it is crucial to keep the final concentration of DMSO in the culture medium low (generally ≤ 0.5%) to avoid solvent-induced toxicity.[10] When diluting the DMSO stock into aqueous media, precipitation can occur. To mitigate this, add the stock solution to the medium dropwise while vortexing or use a stepwise dilution method.[10]

Troubleshooting Guides

Problem: I am not observing any cytotoxic effects of this compound on my cancer cell line, even at high concentrations. Is my experiment failing?

Answer: Not necessarily. Published data indicates that this compound is largely inactive in terms of cytotoxicity against several human cancer cell lines, with IC50 values reported to be above 40 μM.[6]

  • Recommendation: Instead of focusing on cytotoxicity, consider investigating other biological effects of this compound, such as its impact on cell signaling, ion channel activity, or neuroprotection, depending on your cell model. For example, diterpenoid alkaloids have been shown to have neuroprotective properties in SH-SY5Y cells.[9]

  • Experimental Control: Ensure your positive control for cytotoxicity (e.g., a known cytotoxic drug like doxorubicin or staurosporine) is working as expected. This will validate that your assay system is functioning correctly.

Problem: I am observing unexpected changes in cell morphology or signaling in my neuronal cell line after this compound treatment. What could be the cause?

Answer: This could be due to either on-target effects related to Nav1.7 inhibition, or potential off-target effects.

  • On-Target Hypothesis: this compound's primary target is the Nav1.7 sodium channel, which is involved in neuronal excitability.[2] Changes in morphology or signaling in neuronal cells could be a direct consequence of altered ion channel function.

  • Off-Target Hypothesis: While specific off-target effects of this compound are not well-documented, diterpenoid alkaloids as a class can interact with various cellular components.[11][12] The observed effects could be due to interactions with other ion channels, receptors, or signaling kinases. For instance, this compound has been shown to activate the AMPK pathway in a mouse model.[7]

  • Troubleshooting Steps:

    • Validate the Primary Target: If your cell line expresses Nav1.7, you can use techniques like patch-clamp electrophysiology to confirm this compound's inhibitory effect.[2]

    • Investigate Key Signaling Pathways: Based on literature for this compound and related compounds, perform western blots for key signaling proteins such as phosphorylated AMPK, Tau, or markers of inflammatory pathways.[7]

    • Use a Structural Analogue: If available, test a structurally related but inactive analogue of this compound to see if the unexpected effects persist. This can help differentiate between specific and non-specific effects.

Problem: My this compound solution is precipitating in the cell culture medium upon dilution from a DMSO stock.

Answer: This is a common issue with hydrophobic natural products.[10]

  • Cause: The drastic change in solvent polarity when diluting a concentrated DMSO stock into an aqueous medium reduces the compound's solubility, causing it to precipitate.[10]

  • Solutions:

    • Reduce Final Concentration: Determine if a lower, soluble concentration of this compound is sufficient to elicit the desired biological effect.

    • Modify Dilution Method: Instead of a single large dilution, perform a serial dilution. You can also try adding the DMSO stock drop-by-drop to the medium while gently vortexing to facilitate rapid dispersion.[10]

    • Use a Carrier: For in vivo studies, or some in vitro applications, formulating this compound with a carrier like carboxymethylcellulose (CMC) or in a self-emulsifying drug delivery system (SEDDS) can improve solubility and bioavailability.[3]

    • Pre-warm the Medium: Using cell culture medium pre-warmed to 37°C can sometimes improve the solubility of the compound during dilution.[10]

Problem: I want to investigate the anti-inflammatory effects of this compound or its derivatives. Which signaling pathways should I investigate?

Answer: Based on studies with the this compound derivative 14-O-acetylthis compound and the known mechanisms of neuro-immune modulation, you should consider the following:

  • Cytokine Expression: Measure the mRNA and protein levels of key pro-inflammatory cytokines such as IFN-γ, TNF-α, IL-6, and IL-1β.[8][13] 14-O-acetylthis compound was shown to reduce IFN-γ levels.[8]

  • Cholinergic Anti-inflammatory Pathway: This pathway is a key mechanism of neuro-immune regulation. It involves the neurotransmitter acetylcholine acting on α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells like macrophages to inhibit the production of pro-inflammatory cytokines.[13][14][15]

    • Investigate: Determine if your cell model (e.g., co-culture of neurons and microglia/macrophages) expresses α7nAChR. You can then test if this compound's anti-inflammatory effects are blocked by an α7nAChR antagonist.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound

CompoundCell LineAssay TypeIC50 (µM)Reference
This compoundA549 (Human Lung Carcinoma)Not Specified> 40[6]
This compoundMDA-MB-231 (Human Breast Cancer)Not Specified> 40[6]
This compoundMCF-7 (Human Breast Cancer)Not Specified> 40[6]
This compoundKB (Human Cervical Carcinoma)Not Specified> 40[6]
This compoundKB-VIN (Multidrug-Resistant KB)Not Specified> 40[6]

Table 2: Known Biological Activities of this compound and its Derivatives

CompoundBiological ActivityModel SystemKey FindingsReference
This compoundAnalgesia (Neuropathic Pain)Mouse modelsAttenuated mechanical hyperalgesia[3][4]
This compoundNav1.7 InhibitionHEK293 cells expressing Nav1.7Inhibited Nav1.7 voltage-gated sodium channel current[2]
This compoundNeuroprotection (Alzheimer's Model)Tg-APPswe/PS1dE9 MiceImproved memory, reduced amyloid-β and Tau phosphorylation via AMPK activation[7]
14-O-acetylthis compoundAnti-inflammatoryMouse model of colitisReduced weight loss, inflammation scores, and colonic IFN-γ mRNA levels[8]
Diterpenoid Alkaloids (from Aconitum anthoroideum)NeuroprotectionSH-SY5Y cells (MPP+ induced apoptosis model)Protected against apoptosis[9]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is adapted from standard procedures for assessing the effect of alkaloid compounds on cell viability.[16]

  • Cell Seeding: Seed your cell line of interest in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., ≤ 0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells for vehicle control (medium with DMSO) and a positive control for cytotoxicity.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO) to each well and incubate overnight at 37°C in a humidified chamber.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.

Protocol 2: Neuroprotection Assay in SH-SY5Y Cells

This protocol is based on studies investigating the neuroprotective effects of diterpenoid alkaloids against neurotoxin-induced apoptosis.[1][9]

  • Cell Seeding: Plate SH-SY5Y human neuroblastoma cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment with this compound: Treat the cells with various non-toxic concentrations of this compound (e.g., 1-50 µM) for 2 hours.

  • Induction of Apoptosis: Add the neurotoxin MPP+ (1-methyl-4-phenylpyridinium) to the wells at a final concentration known to induce apoptosis in this cell line. Include control wells with untreated cells, cells treated with this compound only, and cells treated with MPP+ only.

  • Incubation: Incubate the plate for 24-48 hours.

  • Assessment of Cell Viability: Measure cell viability using an MTT or similar assay as described in Protocol 1. An increase in viability in the this compound + MPP+ treated wells compared to the MPP+ only wells indicates a neuroprotective effect.

  • Apoptosis Analysis (Optional): To confirm that the protective effect is due to the inhibition of apoptosis, you can perform assays like Annexin V/PI staining followed by flow cytometry, or western blot for cleaved caspase-3.

Visualizations

Neoline_Signaling_Pathway_AD This compound This compound AMPK AMPK This compound->AMPK Activates BACE1 BACE1 AMPK->BACE1 Downregulates Tau Tau AMPK->Tau Reduces Phosphorylation Amyloid_Beta Amyloid-β (Aβ) BACE1->Amyloid_Beta Produces Plaques Aβ Plaques Amyloid_Beta->Plaques pTau Phosphorylated Tau (p-Tau) Tau->pTau Phosphorylation Memory Memory Impairment pTau->Memory Plaques->Memory

Caption: this compound's neuroprotective signaling pathway in an Alzheimer's disease model.

Experimental_Workflow_this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare this compound Stock Solution (DMSO) Treatment Treat cells with serial dilutions of this compound Stock->Treatment Cells Seed Cell Line (e.g., SH-SY5Y) in 96-well plate Cells->Treatment Incubate Incubate for 24-72 hours Treatment->Incubate Assay Perform endpoint assay (e.g., MTT, Western Blot, Patch Clamp) Incubate->Assay Data Data Acquisition & Analysis Assay->Data

Caption: General experimental workflow for testing this compound in cell lines.

Troubleshooting_Logic rect_node rect_node Start Unexpected Result Observed Positive_Control Positive Control Worked? Start->Positive_Control Solubility Compound Precipitation? Positive_Control->Solubility Yes Revise_Protocol Revise Protocol: - Check Reagents - Validate Assay Positive_Control->Revise_Protocol No Concentration Concentration Too Low/High? Solubility->Concentration No Optimize_Sol Optimize Solubility: - Slower Dilution - Use Carrier Solubility->Optimize_Sol Yes Off_Target Consider Off-Target Effect Concentration->Off_Target No Dose_Response Perform Dose- Response Curve Concentration->Dose_Response Yes

Caption: Logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Long-Term Storage of Neoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the proper long-term storage of Neoline powder and solutions. Adherence to these guidelines is crucial for maintaining the compound's stability, purity, and biological activity for the duration of your research projects.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound powder?

A1: For long-term storage, solid this compound powder should be stored at -20°C in a tightly sealed container. Under these conditions, the compound is reported to be stable for at least two years. Another supplier suggests storage at 2-8°C. To minimize potential degradation, storing at -20°C is the more conservative and recommended approach for long-term preservation. The container should be protected from light and moisture to maintain the integrity of the compound.

Q2: How should I store this compound solutions for long-term use?

A2: this compound solutions should be prepared and stored with care to ensure stability. For long-term storage, it is recommended to aliquot the reconstituted this compound solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to protect the solutions from light.

Q3: What is the best solvent for reconstituting this compound powder for long-term storage?

A3: Dimethyl sulfoxide (DMSO) is a suitable solvent for this compound, with a reported solubility of up to 250 mg/mL. For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final working concentration in an appropriate aqueous buffer or cell culture medium immediately before use.

Q4: Is this compound sensitive to light or moisture?

A4: Yes, as with many complex organic molecules, exposure to light and moisture can lead to degradation. Therefore, it is essential to store both this compound powder and solutions in light-protecting containers (e.g., amber vials or tubes wrapped in aluminum foil) and in a dry environment. For the powder form, storage in a desiccator at the recommended temperature can provide additional protection against moisture.

Q5: What are the signs of this compound degradation?

A5: Degradation of this compound may not always be visually apparent. For the powder, any change in color or texture could indicate degradation. For solutions, the appearance of precipitates or a change in color may suggest instability. The most reliable method to assess the purity and detect degradation of this compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Storage Condition Summary

FormStorage TemperatureDurationImportant Considerations
Powder -20°C≥ 2 yearsStore in a tightly sealed, light-resistant container in a dry environment.
2-8°CNot specifiedA viable, but less conservative, alternative for shorter-term storage.
Solution -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles; protect from light.
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles; protect from light.

Troubleshooting Guide

Q: My this compound solution, which was clear upon preparation, now shows precipitation after being stored at -20°C. What should I do?

A: Precipitation upon freezing can sometimes occur, especially with highly concentrated stock solutions. Before use, allow the vial to warm to room temperature and then gently vortex to see if the precipitate redissolves. If it does not, brief sonication in a water bath may help. If the precipitate remains, it could indicate that the solubility limit was exceeded at low temperatures or that degradation has occurred. In this case, it is recommended to centrifuge the vial and use the supernatant, being mindful that the actual concentration may be lower than calculated. For future preparations, consider using a slightly lower stock concentration.

Q: I suspect my this compound powder has been exposed to ambient temperature for an extended period. Is it still usable?

A: The stability of this compound at ambient temperatures for extended periods is not well-documented. To ensure the reliability of your experimental results, it is highly recommended to perform a purity analysis using a validated HPLC method to compare the exposed sample against a reference standard that has been stored under the recommended conditions.

Q: Can I store my diluted, aqueous this compound working solutions?

A: It is generally not recommended to store dilute aqueous solutions of this compound for extended periods, as the compound's stability in aqueous media at physiological pH has not been thoroughly characterized and hydrolysis may occur. It is best practice to prepare fresh dilutions from your frozen stock solution for each experiment.

Experimental Protocol: Long-Term Stability Assessment of this compound Powder

This protocol outlines a method for evaluating the long-term stability of this compound powder under controlled storage conditions, based on ICH Q1A(R2) guidelines.

Objective: To determine the stability of this compound powder over time at various temperature and humidity conditions.

Materials:

  • This compound powder (minimum of three different batches, if available)

  • Calibrated stability chambers

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Validated stability-indicating HPLC method

  • Appropriate HPLC column and mobile phases

  • Volumetric flasks and other necessary laboratory glassware

  • Analytical balance

  • DMSO (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

Methodology:

  • Initial Analysis (Time Zero):

    • For each batch of this compound, accurately weigh and prepare a stock solution in DMSO at a known concentration (e.g., 1 mg/mL).

    • Perform HPLC analysis on each freshly prepared solution to determine the initial purity and peak area. This will serve as the baseline (100% purity).

    • Visually inspect and record the physical appearance of the powder.

  • Sample Storage:

    • Place accurately weighed samples of this compound powder from each batch into tightly sealed, light-protected vials.

    • Distribute the vials into stability chambers set at the following conditions:

      • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

      • Recommended: -20°C ± 5°C (as a control)

  • Stability Testing Time Points:

    • Withdraw samples from each storage condition at predetermined time points. Suggested intervals are:

      • Accelerated: 0, 1, 3, and 6 months

      • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months

  • Analysis at Each Time Point:

    • At each time point, retrieve the designated vials from the stability chambers.

    • Allow the vials to equilibrate to room temperature before opening.

    • Visually inspect the powder for any changes in physical appearance.

    • Accurately prepare solutions from the stored powder, following the same procedure as the initial analysis.

    • Analyze the samples by HPLC using the validated stability-indicating method.

  • Data Evaluation:

    • Calculate the purity of this compound in each sample relative to the initial time-zero sample.

    • Identify and quantify any degradation products that appear in the chromatograms.

    • Plot the percentage of remaining this compound against time for each storage condition to determine the degradation kinetics and estimate the shelf-life.

Workflow for this compound Storage

Neoline_Storage_Workflow This compound Storage Decision Workflow start Receive this compound powder_or_solution Is it in powder or solution form? start->powder_or_solution powder This compound Powder powder_or_solution->powder Powder solution This compound Solution powder_or_solution->solution Solution powder_storage_duration Intended storage duration? powder->powder_storage_duration solution_storage_duration Intended storage duration? solution->solution_storage_duration powder_long_term Store at -20°C in a tightly sealed, light-resistant, dry container. powder_storage_duration->powder_long_term > 6 months powder_short_term Store at 2-8°C in a tightly sealed, light-resistant, dry container. powder_storage_duration->powder_short_term < 6 months solution_long_term Aliquot and store at -80°C. Protect from light. solution_storage_duration->solution_long_term > 1 month solution_short_term Aliquot and store at -20°C. Protect from light. solution_storage_duration->solution_short_term < 1 month reconstitute Reconstitute in DMSO powder_long_term->reconstitute powder_short_term->reconstitute

Caption: Workflow for the appropriate storage of this compound powder and solutions.

Addressing batch-to-batch variability of Neoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the batch-to-batch variability of Neoline, a diterpene alkaloid isolated from Aconitum species.[1] By implementing robust quality control measures, researchers can ensure the reliability and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? this compound is a plant-derived diterpene alkaloid with the chemical formula C₂₄H₃₉NO₆.[1] Its primary mechanism of action is the inhibition of the voltage-gated sodium channel Nav1.7. This channel is crucial for the propagation of action potentials in pain-sensing neurons (nociceptors). By blocking Nav1.7, this compound can produce analgesic effects. Interestingly, research suggests that the congenital absence of Nav1.7 function leads to an upregulation of endogenous opioid peptides, which contributes significantly to pain insensitivity.[2][3][4] This suggests this compound's effects may be linked to both direct channel blocking and modulation of the endogenous opioid system.

Q2: Why does the activity of this compound vary between different batches? Batch-to-batch variability is a common challenge with natural products like this compound.[5][6] This variability arises from several factors related to its origin and processing, including:

  • Natural Source Variation: The chemical composition of the Aconitum plants from which this compound is extracted can be influenced by environmental and seasonal factors like climate, harvest time, and soil conditions.[6][7][8]

  • Extraction and Purification Processes: Differences in manufacturing procedures can lead to varying levels of the active compound and the presence of different impurities.[7]

  • Storage and Handling: this compound's stability can be affected by storage conditions such as temperature, light exposure, and humidity. Degradation over time can lead to reduced potency and the formation of new, unknown compounds.[5][9][10]

Q3: What are the recommended storage conditions for this compound? For long-term storage, this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture. When a new batch is received, it is crucial to record the date of receipt and the date it is first opened.[11][12] If this compound is dissolved in a solvent for experimental use, it is highly recommended to prepare fresh solutions for each experiment. If short-term storage of a stock solution is necessary, it should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C.

Q4: A new batch of this compound is giving me inconsistent results compared to my previous batch. What should I do? Inconsistent results are a primary indicator of batch-to-batch variability. The first step is to systematically troubleshoot your experiment to rule out other factors (see Troubleshooting Guide 1). If the issue persists, you must qualify the new batch by comparing its chemical purity and biological activity against a previously validated "gold standard" batch.[13]

Q5: What kind of quality control (QC) tests should I perform on a new batch of this compound? To ensure consistency, each new batch of this compound should be validated for its identity, purity, concentration, and biological activity. Key QC tests include:

  • Identity and Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules. It can separate this compound from potential impurities and degradants.[14] Coupling HPLC with Mass Spectrometry (LC-MS) can confirm the molecular weight of the compound and help identify unknown impurities.[14][15]

  • Concentration Verification: For powdered this compound, ensure accurate weighing with a calibrated analytical balance. For solutions, spectrophotometric methods or a quantitative HPLC analysis against a certified reference standard can verify the concentration.

  • Functional Bioassay: A cell-based assay is essential to confirm that the biological activity of the new batch is comparable to previous batches.[16][17] An electrophysiology assay measuring Nav1.7 inhibition would be the most direct approach.

Data Presentation: Quality Control Parameters

Since specific regulatory standards for this compound are not broadly established, researchers should define their own acceptance criteria based on historical data and experimental requirements. The following table provides an example of QC specifications a lab might establish for incoming this compound batches.

ParameterMethodSpecificationPurpose
Identity LC-MSMatches reference mass spectrum for this compound (m/z)Confirms the compound is this compound.
Purity HPLC-UV (e.g., at 210 nm)≥ 98.0% Peak AreaEnsures the batch is not contaminated with significant impurities that could confound results.
Individual Impurity HPLC-UVNo single impurity > 0.5%Limits the influence of any single unknown compound on the experiment.[18][19]
Bioactivity Nav1.7 Electrophysiology AssayIC₅₀ within ± 2-fold of reference batchConfirms the functional potency of the batch is consistent with previous successful experiments.
Appearance Visual InspectionWhite to off-white crystalline powderProvides a simple, initial check for gross contamination or degradation.
Solubility Visual InspectionClear solution at specified concentration (e.g., 10 mM in DMSO)Ensures the compound can be properly formulated for experiments.

Troubleshooting Guides

Guide 1: Inconsistent Experimental Results

This guide helps you determine if unexpected results are due to batch variability or other experimental factors.

Problem: My assay (e.g., cell viability, signaling readout) is showing no effect, or a different dose-response, with a new batch of this compound.

G A Inconsistent Results Observed B Review Experimental Protocol & Records A->B C Were there any deviations? (e.g., incubation time, reagent prep) B->C D Yes C->D Yes E No C->E No F Correct Deviation & Repeat Experiment D->F G Check Other Reagents & Cell Health E->G H Are all other components validated and healthy? G->H I Yes H->I Yes J No H->J No L Issue is likely this compound batch variability I->L K Troubleshoot Other Components J->K M Proceed to Batch Qualification (See Guide 2) L->M G cluster_0 Extracellular cluster_1 Intracellular (Nociceptor) This compound This compound Batch Nav17 Nav1.7 Channel This compound->Nav17 Inhibits Na_Influx Na+ Influx Nav17->Na_Influx Blocks Opioid Upregulation of Endogenous Opioids (e.g., Enkephalin) Nav17->Opioid Leads to Depolarization Membrane Depolarization Na_Influx->Depolarization AP Action Potential Propagation Depolarization->AP Pain_Signal Pain Signal to CNS AP->Pain_Signal

References

Technical Support Center: Managing Neoline-Induced Side Effects in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing side effects associated with Neoline (Bullatine B) in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Bullatine B, is a diterpene alkaloid isolated from plants of the Aconitum genus. Its primary mechanism of action is the modulation of voltage-gated sodium channels (Nav). It has been noted to particularly target the Nav1.7 subtype, which is crucial for pain signal transmission. By binding to these channels, this compound can induce a state of persistent activation, leading to prolonged membrane depolarization in excitable tissues like the myocardium, nerves, and muscles. This action is the basis for both its potential therapeutic effects, such as analgesia, and its toxic side effects.[1][2][3][4]

Q2: What are the major toxicities associated with this compound and other Aconitum alkaloids?

A2: The primary toxicities associated with this compound and other Aconitum alkaloids are cardiotoxicity and neurotoxicity.[2][5][6][7] These effects stem from their shared mechanism of action on voltage-gated sodium channels. In animal studies, these toxicities can manifest as a range of observable side effects.

Q3: What are the typical clinical signs of this compound toxicity in animal models?

A3: Based on studies of this compound and related Aconitum alkaloids, researchers should monitor for a variety of clinical signs, which can be broadly categorized as follows:

  • Neurological: Paresthesia (numbness and tingling), muscle weakness, tremors, and in severe cases, convulsions and paralysis.[1][5][6]

  • Cardiovascular: Hypotension (low blood pressure), bradycardia (slow heart rate) or tachycardia (fast heart rate), and various cardiac arrhythmias, which can lead to cardiac arrest.[1][7][8][9]

  • Gastrointestinal: Nausea, vomiting, diarrhea, and abdominal pain.[1][5][6]

  • General: Salivation, sweating, dizziness, and respiratory distress.[5][6]

The onset of these symptoms can be rapid, sometimes occurring within minutes to a couple of hours after administration.[1][7]

Troubleshooting Guides

Issue 1: Unexpected Animal Morbidity or Mortality

Q: We are observing a higher-than-expected rate of morbidity or mortality in our animal cohort after this compound administration. What are the potential causes and what steps should we take?

A: Unexpected adverse events are a critical concern in toxicology studies. Here is a troubleshooting workflow to address this issue:

  • Immediate Actions:

    • Humanely euthanize animals that have reached a moribund state, as defined by your institution's animal care and use committee (IACUC) guidelines.

    • Temporarily halt further dosing until the cause is investigated.

    • Consult with the attending veterinarian immediately.

  • Investigation and Mitigation:

    • Dose Verification: Double-check all calculations for dose preparation and administration volumes. Ensure the correct stock solution concentration was used.

    • Route of Administration: Confirm that the administration technique is correct and consistent. For instance, with intraperitoneal (IP) injections, ensure the injection is in the lower quadrant of the abdomen to avoid puncturing the bladder or cecum.[10][11][12][13]

    • Vehicle Effects: If using a vehicle to dissolve this compound, run a control group with the vehicle alone to rule out toxicity from the vehicle itself.

    • Dose-Response Evaluation: If high mortality is observed at a specific dose, consider reducing the dose for subsequent cohorts to establish a maximum tolerated dose (MTD).

    • Necropsy and Histopathology: Perform a full necropsy on deceased animals to identify gross pathological changes. Collect tissues (especially heart, brain, liver, and kidneys) for histopathological analysis to look for signs of cellular damage, such as necrosis or apoptosis.[5][6]

Issue 2: Managing Cardiovascular Side Effects

Q: Our animals are exhibiting signs of cardiotoxicity (e.g., arrhythmias, hypotension) after this compound administration. How can we manage these effects?

A: Management of cardiotoxicity is primarily supportive and aims to stabilize the animal.[14]

  • Monitoring: Continuous electrocardiogram (ECG) monitoring is recommended to identify the type and severity of arrhythmias. Blood pressure should also be monitored.

  • Supportive Care:

    • Maintain normal body temperature, as hypothermia can exacerbate cardiac issues.

    • Ensure adequate hydration and electrolyte balance with fluid therapy.

  • Pharmacological Intervention (Veterinary Consultation Required):

    • For bradycardia, atropine may be considered.

    • For ventricular arrhythmias, antiarrhythmic drugs like lidocaine have been used in cases of aconitine poisoning.[1]

    • In cases of severe hypotension, vasopressors may be necessary.

Issue 3: Managing Neurological Side Effects

Q: We are observing neurological side effects such as tremors and convulsions in our animals. What is the appropriate course of action?

A: Neurological side effects require prompt intervention to prevent injury and distress to the animal.

  • Animal Housing: House animals individually to prevent injury from cage mates during convulsions. Ensure the cage has soft bedding and is free of objects that could cause harm.

  • Supportive Care: Monitor for signs of respiratory depression, which can be a consequence of central nervous system effects or muscle paralysis.[1]

  • Pharmacological Intervention (Veterinary Consultation Required):

    • For seizures, benzodiazepines such as diazepam are typically the first line of treatment.

    • If seizures are refractory, other anticonvulsants may be considered.

Data Presentation

Table 1: Lethal Dose (LD50) Values for this compound and a Related Alkaloid in Mice

CompoundAdministration RouteLD50 (mg/kg)Animal Model
This compound (Bullatine B)Intraperitoneal150Mouse
AconitineOral1.8Mouse
AconitineIntraperitoneal0.308Mouse
AconitineIntravenous~0.047Mouse

Data for Aconitine is provided for comparison due to the limited public data on this compound and to highlight the high toxicity of this class of compounds.[6][15]

Table 2: Summary of Potential Dose-Dependent Effects of Aconitum Alkaloids in Rodents

Dose LevelPotential Observed Effects
Low Dose Analgesia, mild sedation.
Mid Dose Increased incidence of salivation, nausea, and diarrhea. Possible mild cardiovascular changes (e.g., slight decrease in blood pressure).
High Dose Severe cardiovascular effects (arrhythmias, significant hypotension), pronounced neurological signs (tremors, convulsions), respiratory distress, and potential lethality. Histopathological changes in the heart, liver, and brain may be evident.[5][6]

This table provides a generalized overview based on studies of related Aconitum alkaloids. Specific dose-response relationships for this compound need to be determined empirically.

Experimental Protocols

Protocol: Intraperitoneal (IP) Injection of this compound in Mice

This protocol provides a standardized method for the IP administration of this compound.

  • Materials:

    • This compound (Bullatine B)

    • Sterile vehicle (e.g., saline, PBS, or a solution containing a solubilizing agent like DMSO or Tween 80)

    • Sterile 1 mL syringes

    • Sterile 26-30 gauge needles

    • 70% ethanol swabs

    • Appropriate personal protective equipment (PPE)

  • Procedure:

    • Preparation: Calculate the required concentration of this compound in the vehicle to achieve the desired dose in an appropriate injection volume (typically 5-10 µL/g of body weight). Ensure this compound is fully dissolved. Warm the solution to room temperature to prevent a drop in the animal's body temperature.[11]

    • Animal Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen. Tilt the mouse slightly head-down to displace the abdominal organs.[16]

    • Injection Site Identification: The preferred injection site is the lower right or left quadrant of the abdomen, avoiding the midline.[10][16]

    • Disinfection: Swab the injection site with a 70% ethanol swab and allow it to dry.

    • Needle Insertion: Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.[16]

    • Aspiration: Gently pull back on the plunger to ensure a blood vessel or organ has not been entered. If blood or fluid is aspirated, discard the syringe and needle and start over at a different site.[10][16]

    • Injection: Slowly inject the solution.

    • Withdrawal and Monitoring: Smoothly withdraw the needle and return the mouse to its cage. Monitor the animal closely for any adverse reactions.

Protocol: Hematological and Histopathological Analysis

This protocol outlines the steps for collecting and processing samples to assess the systemic toxicity of this compound.

  • Sample Collection:

    • At the designated time points or at the end of the study, anesthetize the animals.

    • Collect blood via cardiac puncture for hematological and serum biochemistry analysis.

    • Perform a gross necropsy, noting any abnormalities of the organs.

    • Collect key organs, including the heart, brain (specifically the cerebellum), liver, kidneys, and spleen.[5][6]

  • Hematology and Biochemistry:

    • Analyze whole blood for a complete blood count (CBC) to assess parameters like white blood cells (WBC), red blood cells (RBC), hemoglobin (HGB), and platelets (PLT).[5][6]

    • Analyze serum for markers of liver function (e.g., ALT, AST) and kidney function (e.g., BUN, creatinine).[5][6]

  • Histopathology:

    • Fix collected tissues in 10% neutral buffered formalin.

    • Process the tissues, embed them in paraffin, and section them.

    • Stain sections with hematoxylin and eosin (H&E).

    • Examine the stained sections under a microscope for pathological changes such as cellular degeneration, necrosis, inflammation, and apoptosis.[5][6]

Mandatory Visualizations

G cluster_0 This compound (Bullatine B) Administration cluster_1 Mechanism of Toxicity cluster_2 Resulting Pathophysiology This compound This compound Na_Channel Voltage-Gated Sodium Channels (e.g., Nav1.7) This compound->Na_Channel Binds to and modulates Depolarization Persistent Activation & Prolonged Depolarization Na_Channel->Depolarization Leads to Cardiotoxicity Cardiotoxicity (Arrhythmias, Hypotension) Depolarization->Cardiotoxicity Neurotoxicity Neurotoxicity (Paresthesia, Convulsions) Depolarization->Neurotoxicity

Caption: Primary mechanism of this compound-induced cardiotoxicity and neurotoxicity.

G cluster_0 Experimental Workflow start Start: Animal Acclimation dosing This compound Administration (e.g., Intraperitoneal Injection) start->dosing monitoring Clinical Observation (Monitor for side effects) dosing->monitoring endpoint Endpoint Reached or Scheduled Termination monitoring->endpoint collection Sample Collection (Blood, Tissues) endpoint->collection analysis Data Analysis (Hematology, Histopathology) collection->analysis end End: Report Findings analysis->end

Caption: General experimental workflow for a this compound toxicity study.

G Troubleshooting Adverse Event Observed Unexpected Morbidity/Mortality Step1 Step 1: Immediate Actions Halt Dosing Consult Veterinarian Provide Supportive Care Troubleshooting->Step1 Step2 Step 2: Investigate Cause Verify Dose & Route Assess Vehicle Effects Perform Necropsy Step1->Step2 Step3 Step 3: Implement Corrective Actions Adjust Dose Refine Protocol Enhance Monitoring Step2->Step3

Caption: Troubleshooting flowchart for unexpected adverse events.

References

Validation & Comparative

A Comparative Analysis of Neoline and 14-Benzoylneoline: Unraveling Their Pharmacological Potential

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural product chemistry and drug discovery, the diterpenoid alkaloids isolated from plants of the Aconitum genus have long been a subject of intense scientific scrutiny. These compounds are renowned for their potent and diverse biological activities, which range from therapeutic to highly toxic. This guide presents a detailed comparative analysis of two such alkaloids: Neoline and its derivative, 14-Benzoylthis compound. While research into this compound's therapeutic effects is more established, the bioactivity of 14-Benzoylthis compound is an emerging area of investigation.[1] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding of these two compounds, supported by available experimental data, detailed methodologies, and visual representations of their proposed mechanisms of action.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound and 14-Benzoylthis compound is crucial for their study and potential application. The table below summarizes their key characteristics.

PropertyThis compound14-Benzoylthis compound
Molecular Formula C24H39NO6[2]C31H43NO7[3][4]
Molecular Weight 437.6 g/mol [2]541.7 g/mol [3][5]
CAS Number 466-26-2[6]99633-05-3[3][5]
Appearance Not specified in provided resultsWhite Powder[3] or Amorphous powder[7]
Solubility Soluble in organic solvents, less so in water.[6]Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3][7]
Storage Not specified in provided resultsDesiccate at -20°C[3]

Comparative Overview of Biological Activities

A direct quantitative comparison of the bioactivities of this compound and 14-Benzoylthis compound is challenging due to the limited research on the latter. However, existing studies provide a foundational understanding of their distinct and potentially overlapping biological effects.

FeatureThis compound14-Benzoylthis compound
Primary Bioactivity Analgesic, anti-inflammatory, and neuroprotective properties.[1]Affinity for failing myocardium cell membranes, suggesting potential cardiovascular effects.[1]
Mechanism of Action Acts as an inhibitor of the voltage-gated sodium (Na+) channel Nav1.7.[1]Implicated in interacting with voltage-dependent potassium (K+) channels.[1][2]
Experimental Models Studied in in vivo models of neuropathic pain and in vitro using HEK293 cells expressing Nav1.7 channels.[1]Investigated using in vitro cell membrane chromatography with failing rat myocardium.[1]

Quantitative Data Summary

The following table presents the available quantitative data for the biological activities of this compound and 14-Benzoylthis compound. It is important to note the scarcity of such data for 14-Benzoylthis compound.

CompoundAssayCell Line/ModelParameterValue
This compound Nav1.7 InhibitionHEK293 cellsIC5025.8 nM
14-Benzoylthis compound In Vitro CytotoxicityA549 (Lung Carcinoma)IC50> 10 µM[1]
SK-OV-3 (Ovarian Cancer)IC50> 10 µM[1]
SK-MEL-2 (Skin Melanoma)IC50> 10 µM[1]
HCT-15 (Colon Cancer)IC50> 10 µM[1]

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific advancement. The following sections provide methodologies for key experiments cited in the study of this compound and 14-Benzoylthis compound.

Cell Membrane Chromatography (CMC) for 14-Benzoylthis compound

This protocol describes the method used to assess the affinity of 14-Benzoylthis compound for normal and failing rat myocardium.

Objective: To screen for components in Aconitum carmichaeli that specifically bind to failing myocardial cell membranes.[1]

Methodology:

  • Animal Model: A doxorubicin-induced heart failure model was established in Sprague-Dawley rats via intraperitoneal injection.[1]

  • Cell Membrane Preparation:

    • Excise hearts from both healthy and doxorubicin-treated rats.

    • Homogenize the myocardial tissue in a buffer solution.

    • Isolate the cell membranes through differential centrifugation.[1]

  • CMC Column Preparation: The prepared cell membranes are immobilized on a silica support to create the CMC stationary phase.[1]

  • Chromatographic Analysis:

    • An extract from Aconitum carmichaeli, known to contain 14-Benzoylthis compound, is passed through both the normal and failing myocardium CMC columns.[1]

    • The mobile phase typically consists of a gradient of acetonitrile and water.[1]

  • Compound Identification: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is used to identify the compounds with differential affinity for the failing myocardium cell membranes.[1]

In Vivo Analgesic Assay (Von Frey Test) for this compound

The bioactivity of this compound has been explored through in vivo models of neuropathic pain.

Objective: To quantify the analgesic effect of this compound in a murine model of neuropathic pain.[1]

Methodology:

  • Neuropathic Pain Induction: Neuropathic pain is induced in mice, often through methods like chronic constriction injury of the sciatic nerve.[1]

  • Drug Administration: The mice are treated with varying doses of this compound.[1]

  • Behavioral Testing: The analgesic effect is quantified using the von Frey test, which measures the paw withdrawal threshold to a mechanical stimulus.[1][8][9]

    • Mice are placed in chambers on an elevated mesh floor and allowed to acclimatize.[9]

    • A series of calibrated von Frey filaments are applied to the plantar surface of the hind paw with increasing force.[8]

    • The 50% paw withdrawal threshold is determined using the up-down method.[9]

In Vitro Nav1.7 Inhibition Assay for this compound

The mechanism of action of this compound has been investigated using in vitro electrophysiology.

Objective: To determine the inhibitory effect of this compound on the voltage-gated sodium channel Nav1.7.[1]

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells are engineered to express the Nav1.7 sodium channel.[1][10] The cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.[10]

  • Electrophysiology:

    • Whole-cell patch-clamp recordings are performed on the HEK293 cells expressing Nav1.7.[11]

    • A voltage protocol is applied to elicit sodium currents through the Nav1.7 channels.[12]

  • Compound Application: this compound is applied to the cells at various concentrations.

  • Data Analysis: The effect of this compound on the current amplitude is measured to determine its inhibitory activity. The IC50 value, the concentration at which 50% of the channel activity is inhibited, is then calculated.[11][13]

Visualizing the Mechanisms and Workflows

To illustrate the proposed signaling pathways and experimental workflows for both compounds, the following diagrams were generated using the DOT language.

cluster_14_Benzoylthis compound Proposed Mechanism of 14-Benzoylthis compound in Myocardial Cells 14-Benzoylthis compound 14-Benzoylthis compound Voltage-gated K+ Channel Voltage-gated K+ Channel 14-Benzoylthis compound->Voltage-gated K+ Channel Modulates K+ Efflux K+ Efflux Voltage-gated K+ Channel->K+ Efflux Regulates Membrane Repolarization Membrane Repolarization K+ Efflux->Membrane Repolarization Stabilization of Cardiac Function Stabilization of Cardiac Function Membrane Repolarization->Stabilization of Cardiac Function

Proposed mechanism of 14-Benzoylthis compound in myocardial cells.

cluster_this compound This compound's Mechanism of Action in Producing Analgesia This compound This compound Nav1.7 Channel Nav1.7 Channel This compound->Nav1.7 Channel Inhibits Na+ Influx Na+ Influx Nav1.7 Channel->Na+ Influx Blocks Action Potential Generation Action Potential Generation Na+ Influx->Action Potential Generation Prevents Pain Signal Transmission Pain Signal Transmission Action Potential Generation->Pain Signal Transmission Reduces Analgesia Analgesia Pain Signal Transmission->Analgesia

This compound's mechanism of action in producing analgesia.

cluster_Workflow Generalized Workflow for Natural Compound Analysis Natural Source (e.g., Aconitum) Natural Source (e.g., Aconitum) Extraction & Isolation Extraction & Isolation Natural Source (e.g., Aconitum)->Extraction & Isolation Purification (e.g., HPLC) Purification (e.g., HPLC) Extraction & Isolation->Purification (e.g., HPLC) Structural Elucidation (NMR, MS) Structural Elucidation (NMR, MS) Purification (e.g., HPLC)->Structural Elucidation (NMR, MS) In Vitro Bioassays In Vitro Bioassays Structural Elucidation (NMR, MS)->In Vitro Bioassays Mechanism of Action Studies Mechanism of Action Studies In Vitro Bioassays->Mechanism of Action Studies In Vivo Efficacy & Toxicity In Vivo Efficacy & Toxicity Mechanism of Action Studies->In Vivo Efficacy & Toxicity Lead Compound Lead Compound In Vivo Efficacy & Toxicity->Lead Compound

A generalized workflow for the scientific investigation of a natural compound.

Conclusion and Future Directions

This comparative guide highlights the current state of knowledge regarding this compound and 14-Benzoylthis compound. This compound has been identified as a promising agent for the alleviation of neuropathic pain, with its mechanism of action attributed to the inhibition of the Nav1.7 sodium channel.[14] In contrast, research on 14-Benzoylthis compound is still in its nascent stages. While its affinity for myocardial cell membranes suggests a potential role in cardiovascular applications, a significant knowledge gap remains.[1] There is a pressing need for further studies to elucidate its precise molecular targets, determine its efficacy in relevant disease models, and establish a quantitative structure-activity relationship. Such research will be crucial in unlocking the therapeutic potential of 14-Benzoylthis compound and enabling a more thorough and quantitative comparison with this compound.

References

A Comparative Analysis of Neoline and Gabapentin in the Management of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of Neoline, an active alkaloid derived from processed aconite root, and gabapentin, a first-line treatment for neuropathic pain. The following sections detail the available experimental data, outline the methodologies used in key studies, and illustrate the proposed signaling pathways and experimental workflows.

Comparative Efficacy Data

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound and gabapentin on mechanical hyperalgesia in established murine models of neuropathic pain. It is important to note that no direct head-to-head comparative studies have been identified; therefore, this comparison is based on data from separate studies using similar pain models.

Table 1: Efficacy in Paclitaxel-Induced Neuropathic Pain Model (Mouse)

CompoundDosageAdministration RoutePaw Withdrawal Threshold (g)% Reversal of HyperalgesiaStudy
Vehicle --~0.2-Nishida et al., 2019
This compound 10 mg/kgSubcutaneous (s.c.)~0.8Significant attenuationNishida et al., 2019
Vehicle --~4.0 (baseline) to ~1.8 (post-paclitaxel)-Kim et al., 2021
Gabapentin 100 mg/kgOral (p.o.)~3.5Significant preventionKim et al., 2021
Vehicle --~6.5 (baseline) to ~3.0 (post-paclitaxel)-Carozzi et al., 2013
Gabapentin 100 mg/kgIntraperitoneal (i.p.)~6.0Near-complete reversalCarozzi et al., 2013

Note: Paw withdrawal threshold is a measure of mechanical allodynia, where a higher value indicates less pain sensitivity. Data are approximated from graphical representations in the cited studies.

Table 2: Efficacy in Partial Sciatic Nerve Ligation (PSNL) Model (Mouse)

CompoundDosageAdministration RoutePaw Withdrawal Threshold (g)% Reversal of HyperalgesiaStudy
Vehicle --~0.3-Nishida et al., 2019
This compound 10 mg/kgSubcutaneous (s.c.)~0.9Significant attenuationNishida et al., 2019
Vehicle --~0.4-Yasuda et al., 2014
Gabapentin 100 mg/kgIntraperitoneal (i.p.)~1.2Significant attenuationYasuda et al., 2014

Note: Data are approximated from graphical representations in the cited studies.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.

This compound Efficacy Studies (Nishida et al., 2019)
  • Animal Model : Male ddY mice were used for the paclitaxel-induced neuropathy model, and male C57BL/6J mice were used for the partial sciatic nerve ligation model.

  • Induction of Neuropathy :

    • Paclitaxel Model : Paclitaxel (3 mg/kg) was administered intraperitoneally on days 0, 2, 4, and 6.

    • PSNL Model : The left sciatic nerve was exposed, and the dorsal one-third to one-half of the nerve was tightly ligated with a silk suture.

  • Drug Administration : this compound (10 mg/kg) was administered subcutaneously.

  • Behavioral Testing : Mechanical hyperalgesia was assessed using the von Frey filament test. The paw withdrawal threshold was determined by applying a series of calibrated von Frey filaments to the plantar surface of the hind paw.

Gabapentin Efficacy Studies (Representative Protocols)
  • Animal Model : Various strains of mice (e.g., BALB/c, C57BL/6J) or rats are commonly used.

  • Induction of Neuropathy :

    • Paclitaxel Model : Paclitaxel is administered, often in multiple intraperitoneal injections, at doses ranging from 2 to 8 mg/kg.

    • PSNL/Spinal Nerve Ligation (SNL) Model : Involves the ligation of a portion of the sciatic nerve or the L5/L6 spinal nerves.

  • Drug Administration : Gabapentin is typically administered orally or intraperitoneally at doses ranging from 30 to 300 mg/kg.

  • Behavioral Testing : Mechanical allodynia is most commonly measured using von Frey filaments to determine the paw withdrawal threshold.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways for this compound and the established mechanism of action for gabapentin.

Neoline_Mechanism cluster_peripheral_nerve Peripheral Nerve Injury cluster_this compound This compound Action cluster_outcome Analgesic Effect Nerve Injury Nerve Injury Inflammatory Mediators Inflammatory Mediators Nerve Injury->Inflammatory Mediators Oxidative Stress Oxidative Stress Nerve Injury->Oxidative Stress Voltage-gated Na+ Channels Voltage-gated Na+ Channels Inflammatory Mediators->Voltage-gated Na+ Channels Upregulation & Sensitization Oxidative Stress->Voltage-gated Na+ Channels Dysfunction Reduced Neuronal Excitability Reduced Neuronal Excitability Voltage-gated Na+ Channels->Reduced Neuronal Excitability Leads to This compound This compound This compound->Inflammatory Mediators Inhibition This compound->Oxidative Stress Reduction This compound->Voltage-gated Na+ Channels Modulation Decreased Pain Transmission Decreased Pain Transmission Reduced Neuronal Excitability->Decreased Pain Transmission Gabapentin_Mechanism cluster_presynaptic Presynaptic Terminal cluster_outcome Postsynaptic Effect Gabapentin Gabapentin a2d1 α2δ-1 Subunit Gabapentin->a2d1 Binds to VGCC Voltage-Gated Ca2+ Channel a2d1->VGCC Modulates Ca_influx Ca2+ Influx a2d1->Ca_influx Inhibition VGCC->Ca_influx Vesicle Synaptic Vesicle Ca_influx->Vesicle Triggers Fusion Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, Substance P) Vesicle->Neurotransmitter_Release Reduced_Excitability Reduced Postsynaptic Excitability Neurotransmitter_Release->Reduced_Excitability Experimental_Workflow cluster_setup Phase 1: Model Induction and Baseline cluster_treatment Phase 2: Treatment and Assessment cluster_analysis Phase 3: Data Analysis A Animal Acclimatization B Baseline Behavioral Testing (e.g., von Frey) A->B C Induction of Neuropathic Pain (e.g., Nerve Ligation, Chemotherapy) B->C D Confirmation of Hyperalgesia C->D E Randomization into Treatment Groups D->E F1 Group 1: Vehicle Control E->F1 F2 Group 2: This compound E->F2 F3 Group 3: Gabapentin E->F3 G Drug Administration (Specified dose and route) F1->G F2->G F3->G H Post-treatment Behavioral Testing (at various time points) G->H I Data Collection and Compilation H->I J Statistical Analysis (e.g., ANOVA, t-test) I->J K Comparison of Paw Withdrawal Thresholds between Groups J->K

Validating the Neuroprotective Effects of Neoline In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative framework for validating the neuroprotective effects of Neoline, a compound that has shown promise in pre-clinical, in vivo models of Alzheimer's disease.[1] By juxtaposing its known mechanisms with those of established neuroprotective agents, this document outlines the key in vitro experiments required to elucidate its therapeutic potential for researchers, scientists, and drug development professionals.

Comparative Analysis of Neuroprotective Agents

While in vivo studies suggest this compound's efficacy is mediated through the activation of AMP-activated protein kinase (AMPK)[1], in vitro validation is a critical next step. Below is a comparison of this compound's hypothesized in vitro effects with data from other known neuroprotective compounds.

Table 1: Quantitative Comparison of In Vitro Neuroprotective Effects

CompoundModel SystemInducer of ToxicityConcentrationObserved EffectReference
This compound Differentiated SH-SY5Y or PC-12 cellsAmyloid-β (Aβ) OligomersTo be determinedHypothesized to increase cell viability and reduce apoptosis[1]
Citicoline Primary retinal culturesGlutamate / High Glucose100 µMCounteracted neuronal cell damage, decreased apoptosis, and prevented synapse loss[2]
Luteolin PC-12 cellsOxygen-Glucose Deprivation (OGD)10 µMMaintained cell viability in a concentration-dependent manner[3]
Salsolinol SH-SY5Y cellsMPP+50 µMStatistically significant increase in cell viability[4]

Postulated Signaling Pathway of this compound

In vivo evidence points to this compound's neuroprotective action via the AMPK signaling pathway.[1] Activation of AMPK can lead to a downstream reduction in BACE1 expression, which in turn decreases the production of neurotoxic amyloid-β peptides and reduces the hyperphosphorylation of tau protein.[1]

G cluster_0 This compound's Hypothesized Neuroprotective Signaling Pathway This compound This compound AMPK AMPK (Activation) This compound->AMPK BACE1 BACE1 (Expression ↓) AMPK->BACE1 inhibits Tau Tau (Phosphorylation ↓) AMPK->Tau inhibits Amyloid Amyloid-β (Production ↓) BACE1->Amyloid produces Neuroprotection Neuroprotection

Caption: this compound's potential neuroprotective signaling cascade.

Experimental Protocols for In Vitro Validation

To validate the neuroprotective effects of this compound, a series of in vitro experiments are necessary. The following protocols provide a detailed methodology for these key assays.

Cell Culture and Differentiation
  • Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for neuroprotective studies.[4][5][6]

  • Protocol:

    • Culture SH-SY5Y cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • For experiments, seed the cells in 96-well or 6-well plates at a desired density and allow them to adhere overnight.

    • To induce a neuronal phenotype, treat the cells with 10 µM retinoic acid (RA) for 3-5 days.[5][6]

Induction of Neurotoxicity
  • Inducer: Amyloid-β (Aβ) oligomers are used to model Alzheimer's disease pathology in vitro.[7][8]

  • Protocol:

    • Prepare Aβ₁₋₄₂ oligomers by dissolving the peptide in a suitable solvent and incubating to allow for aggregation.

    • Treat differentiated SH-SY5Y cells with varying concentrations of Aβ₁₋₄₂ oligomers for 24 hours to induce neurotoxicity.[7]

    • A dose-response curve should be established to determine the concentration of Aβ₁₋₄₂ that causes approximately 50% cell death (EC₅₀).

Assessment of Neuroprotection
  • MTT Assay (Cell Viability):

    • Pre-treat differentiated SH-SY5Y cells with various concentrations of this compound for 24 hours.

    • Induce neurotoxicity with the pre-determined EC₅₀ concentration of Aβ₁₋₄₂ oligomers for 24 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • LDH Assay (Cytotoxicity):

    • Collect the cell culture supernatant from each well after treatment with this compound and Aβ₁₋₄₂.

    • Use a commercially available LDH cytotoxicity assay kit to measure the release of lactate dehydrogenase (LDH) from damaged cells.

    • Follow the manufacturer's instructions and measure the absorbance at the recommended wavelength.

  • Western Blot Analysis:

    • Lyse the treated cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated AMPK, total AMPK, BACE1, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.

Experimental Workflow

The following diagram illustrates the logical flow of experiments to validate this compound's neuroprotective properties in vitro.

G cluster_1 Experimental Workflow for this compound Validation start SH-SY5Y Cell Culture and Differentiation treatment Pre-treat with this compound (Dose-Response) start->treatment toxicity Induce Neurotoxicity (e.g., with Aβ Oligomers) viability Assess Cell Viability (MTT / LDH Assays) toxicity->viability treatment->toxicity mechanism Investigate Mechanism (Western Blot for p-AMPK, BACE1) viability->mechanism conclusion Conclusion on In Vitro Neuroprotective Efficacy mechanism->conclusion

Caption: Workflow for in vitro validation of this compound.

By following these protocols and the proposed experimental workflow, researchers can systematically evaluate the neuroprotective effects of this compound in a controlled in vitro setting. The resulting data will be crucial for determining its potential as a therapeutic agent for neurodegenerative diseases and for guiding future pre-clinical and clinical studies.

References

A Comparative Analysis of Neoline and Pregabalin for the Management of Diabetic Neuropathy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current evidence, including preclinical and clinical data, mechanisms of action, and experimental protocols.

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Diabetic neuropathy, a common and often debilitating complication of diabetes, presents a significant challenge in clinical management. The associated neuropathic pain can severely impact the quality of life. Current first-line treatments, such as pregabalin, offer relief for many patients, but a substantial number continue to experience inadequate pain control or dose-limiting side effects. This has spurred the search for alternative therapeutic agents. Neoline, a C19-diterpenoid alkaloid derived from processed aconite root (Aconitum carmichaeli), has emerged as a compound of interest based on preclinical studies demonstrating its potential in alleviating neuropathic pain. This guide provides a detailed, objective comparison of this compound and pregabalin, focusing on their performance in treating diabetic neuropathy, supported by available experimental data. It is important to note at the outset that the body of evidence for pregabalin in diabetic neuropathy is extensive and includes numerous large-scale clinical trials, whereas the data for this compound is currently limited to preclinical studies and a small number of human case reports.

Mechanism of Action

The mechanisms by which this compound and pregabalin exert their analgesic effects differ significantly, targeting distinct components of the pain signaling pathway.

This compound: Preclinical evidence suggests that this compound's primary mechanism of action in neuropathic pain involves the inhibition of voltage-gated sodium channels, specifically the Nav1.7 subtype.[1] These channels are crucial for the initiation and propagation of action potentials in nociceptive neurons. By blocking Nav1.7, this compound is thought to reduce neuronal hyperexcitability, a key driver of neuropathic pain.

Pregabalin: The mechanism of pregabalin is well-established and centers on its binding to the α2-δ (alpha-2-delta) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[2][3][4] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[2][4] This modulation of neurotransmitter release leads to a reduction in neuronal excitability and the attenuation of pain signals.[2][4]

cluster_this compound This compound Signaling Pathway This compound This compound Nav1_7 Nav1.7 Sodium Channel This compound->Nav1_7 Inhibits ActionPotential Action Potential Propagation Nav1_7->ActionPotential Reduced PainSignal Pain Signal Transmission ActionPotential->PainSignal Reduced

Figure 1: Proposed Signaling Pathway for this compound.

cluster_Pregabalin Pregabalin Signaling Pathway Pregabalin Pregabalin Alpha2Delta α2-δ subunit of VGCC Pregabalin->Alpha2Delta Binds to CaInflux Calcium Influx Alpha2Delta->CaInflux Reduces NeurotransmitterRelease Excitatory Neurotransmitter Release CaInflux->NeurotransmitterRelease Decreases PainSignal Pain Signal Transmission NeurotransmitterRelease->PainSignal Attenuates

Figure 2: Established Signaling Pathway for Pregabalin.

Preclinical Efficacy

Direct comparative preclinical studies between this compound and pregabalin for diabetic neuropathy are lacking. However, independent studies provide insights into their respective efficacies in animal models of neuropathic pain.

This compound in Neuropathic Pain Models

Studies have demonstrated the potential of this compound in rodent models of neuropathic pain.

Study Focus Animal Model Key Findings Citation
Mechanical HyperalgesiaStreptozotocin (STZ)-induced diabetic miceAcute intraperitoneal administration of this compound significantly increased the mechanical threshold in diabetic mice.[1]
Mechanical HyperalgesiaPaclitaxel-induced and sciatic nerve ligation-induced neuropathic pain in miceProcessed aconite root extract and its active ingredient, this compound, significantly attenuated mechanical hyperalgesia.[5]
Pregabalin in Neuropathic Pain Models

Pregabalin has been extensively studied in various animal models of neuropathic pain, including those relevant to diabetic neuropathy.

Study Focus Animal Model Key Findings Citation
Allodynia and HyperalgesiaVarious neuropathic pain modelsEffective in treating symptoms like allodynia and hyperalgesia.[2][3]

Clinical Efficacy

The clinical evidence for pregabalin in treating painful diabetic neuropathy is robust, based on numerous randomized controlled trials. In contrast, the clinical data for this compound is limited to case reports involving Aconitum-containing traditional Chinese medicine.

This compound: Clinical Observations

A case series reported that a high dose of Aconitum, in combination with other traditional Chinese medicines, remarkably reduced neuropathic pain and improved the EMG profile in four patients with diabetic peripheral neuropathic pain.[6][7][8] No adverse reactions were observed in this small cohort.[6][7][8] However, these findings are from a small, uncontrolled study and require validation in larger, randomized controlled trials.

Pregabalin: Clinical Trial Data

Multiple large-scale, randomized, double-blind, placebo-controlled trials have established the efficacy of pregabalin in patients with painful diabetic peripheral neuropathy.

Study/Analysis Dosage Primary Outcome (Pain Reduction) Citation
Pooled analysis of 7 trials150, 300, and 600 mg/daySignificant dose-related improvement in pain scores compared to placebo.[9]
8-week trial300 mg/daySignificant improvements in mean pain scores versus placebo (P < 0.0001).[10]
Pooled analysis of 11 trials150, 300, and 600 mg/dayAll doses significantly reduced pain scores from baseline to endpoint compared to placebo (p<0.05).[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of experimental protocols used in key studies for this compound and a general outline for pregabalin clinical trials.

This compound: Preclinical Neuropathic Pain Model

Objective: To evaluate the ameliorative effects of this compound on mechanical hyperalgesia in a diabetic mouse model.[1]

Animal Model: Streptozotocin (STZ)-induced diabetic mice.

Experimental Workflow:

cluster_Workflow This compound Preclinical Experimental Workflow Induction Diabetes Induction (STZ injection) Confirmation Confirmation of Diabetes Induction->Confirmation Grouping Animal Grouping (Diabetic vs. Non-diabetic) Confirmation->Grouping Treatment This compound Administration (Intraperitoneal) Grouping->Treatment Assessment Mechanical Threshold Assessment (von Frey test) Treatment->Assessment

Figure 3: Preclinical Workflow for this compound in Diabetic Mice.

Methodology for Mechanical Hyperalgesia Assessment (von Frey Test):

  • Mice are placed in individual acrylic boxes on a mesh floor.

  • After an acclimatization period, von Frey filaments of varying forces are applied to the plantar surface of the hind paw.

  • The withdrawal threshold, the force at which the mouse withdraws its paw, is recorded.

  • This measurement is repeated multiple times to ensure accuracy.

Pregabalin: Randomized Controlled Clinical Trial Design (General)

Objective: To evaluate the efficacy and safety of pregabalin in treating painful diabetic peripheral neuropathy.

Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter trial.

Inclusion Criteria (General):

  • Diagnosis of diabetes mellitus (Type 1 or 2).

  • Diagnosis of painful diabetic peripheral neuropathy for a specified duration.

  • Baseline pain score above a certain threshold on an 11-point numerical pain rating scale.

Primary Efficacy Measure:

  • Change in the mean pain score from baseline to the end of the study, as recorded in daily patient diaries.

Secondary Efficacy Measures (Examples):

  • Sleep interference scores.

  • Patient Global Impression of Change (PGIC).

  • Short-Form McGill Pain Questionnaire (SF-MPQ).

  • Short Form-36 (SF-36) Health Survey.

Safety Assessment:

  • Incidence and severity of adverse events.

  • Physical and neurological examinations.

  • Laboratory evaluations.

Safety and Tolerability

This compound: The safety profile of this compound in humans has not been established through rigorous clinical trials. It is derived from processed aconite root, and unprocessed aconite is known to be highly toxic. While processing is intended to reduce toxicity, comprehensive safety data for the isolated compound, this compound, is not available. The case series using Aconitum-containing traditional medicine did not report adverse reactions, but this was in a very small number of patients.[6][7][8]

Pregabalin: The safety and tolerability of pregabalin have been well-characterized in numerous clinical trials. The most common treatment-emergent adverse events are dizziness and somnolence.[10] Most adverse events are reported to be mild to moderate in intensity.[10]

Conclusion

Pregabalin is a well-established, first-line treatment for painful diabetic neuropathy, with a robust body of evidence from numerous large-scale clinical trials supporting its efficacy and a well-defined safety profile. Its mechanism of action, centered on the α2-δ subunit of voltage-gated calcium channels, is well understood.

This compound, an active compound from processed aconite root, shows promise as a potential therapeutic agent for neuropathic pain based on preclinical studies in animal models. Its proposed mechanism of inhibiting Nav1.7 sodium channels is a scientifically sound approach to pain management. However, the current evidence for this compound in the specific context of diabetic neuropathy is very limited. There is a significant gap between the preclinical data and the evidence required for clinical application.

For researchers, scientists, and drug development professionals, this compound represents an intriguing early-stage compound that warrants further investigation. Future research should focus on:

  • Comprehensive preclinical studies to confirm its efficacy and elucidate its precise mechanism of action in diabetic neuropathy models.

  • Thorough toxicological studies to establish a clear safety profile.

  • Well-designed, placebo-controlled clinical trials to evaluate its efficacy and safety in patients with painful diabetic neuropathy.

Until such data becomes available, pregabalin remains a cornerstone in the evidence-based management of painful diabetic neuropathy. The comparison between these two compounds highlights the rigorous and lengthy process of drug development, from promising preclinical findings to established clinical utility.

References

A Head-to-Head Comparison of Neoline and Other Nav1.7 Inhibitors for Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the voltage-gated sodium channel Nav1.7 has emerged as a critical target in the quest for novel analgesics. This guide provides a comprehensive head-to-head comparison of Neoline, a natural compound with demonstrated Nav1.7 inhibitory activity, against other notable Nav1.7 inhibitors that have been evaluated in preclinical and clinical studies. The following sections detail their comparative efficacy, selectivity, and pharmacokinetic profiles, supported by experimental data and detailed methodologies.

The Role of Nav1.7 in Pain Signaling

The Nav1.7 channel, encoded by the SCN9A gene, is predominantly expressed in peripheral sensory neurons, including nociceptors, which are responsible for transmitting pain signals. It acts as a "threshold channel," amplifying small, subthreshold depolarizations to initiate action potentials. The critical role of Nav1.7 in pain perception is highlighted by human genetic studies: gain-of-function mutations are linked to severe pain disorders, while loss-of-function mutations result in a congenital inability to experience most types of pain. This has made selective inhibition of Nav1.7 a highly sought-after strategy for the development of non-opioid analgesics.

Comparative Analysis of Nav1.7 Inhibitors

This section provides a quantitative comparison of this compound and other key Nav1.7 inhibitors. While preclinical studies have shown that this compound, an active ingredient from processed aconite root, can inhibit Nav1.7 currents and alleviate neuropathic pain, a specific half-maximal inhibitory concentration (IC50) for its direct action on the Nav1.7 channel is not yet publicly available.[1] The tables below summarize the available data on the potency, selectivity, and pharmacokinetic properties of selected Nav1.7 inhibitors.

Table 1: In Vitro Potency of Selected Nav1.7 Inhibitors
CompoundTargetIC50 (nM)Cell LineAssay Type
This compound Human Nav1.7Data Not AvailableHEK293Whole-cell patch clamp
PF-05089771 Human Nav1.711HEK293PatchXpress
GDC-0276 Human Nav1.70.4Not SpecifiedNot Specified
ST-2427 (SiteOne) Human Nav1.739Not SpecifiedNot Specified
MK-2075 Human Nav1.7149Not SpecifiedNot Specified

Note: The potency of many Nav1.7 inhibitors is state-dependent, with higher affinity for the inactivated state of the channel.

Table 2: Selectivity Profile of Selected Nav1.7 Inhibitors (IC50 in nM)
CompoundNav1.1Nav1.2Nav1.3Nav1.4Nav1.5Nav1.6Nav1.8
This compound N/AN/AN/AN/AN/AN/AN/A
PF-05089771 85011011,00010,00025,000160>10,000
GDC-0276 >8.4>8.4N/A>8.4>8.4>480N/A
ST-2427 (SiteOne) >100,000>100,000>100,000>100,000>100,000>100,000>100,000

N/A: Data not publicly available.

Table 3: Comparative Pharmacokinetic Properties
CompoundAdministrationBioavailability (%)Plasma Clearance (mL/min/kg)Volume of Distribution (L/kg)
This compound Oral (in PA extract)N/AN/AN/A
PF-05089771 Oral / IV384513
PF-05150122 Oral / IV11039236
PF-05186462 Oral / IV6813422
GDC-0276 OralGoodWell toleratedGood PK profile

Pharmacokinetic data for this compound is from studies of processed aconite (PA) extract in rats. Data for Pfizer compounds (PF- series) are from human microdose studies.[2] GDC-0276 has been shown to have a good pharmacokinetic profile.[3]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the context in which these inhibitors function, the following diagrams illustrate the Nav1.7 signaling pathway in nociception and a typical experimental workflow for evaluating Nav1.7 inhibitors.

Nav1_7_Signaling_Pathway cluster_stimuli Noxious Stimuli cluster_nociceptor Nociceptor Terminal cluster_transmission Signal Propagation Mechanical Mechanical Receptors TRP Channels, etc. Mechanical->Receptors Thermal Thermal Thermal->Receptors Chemical Chemical Chemical->Receptors Nav1.7 Nav1.7 Receptors->Nav1.7 Depolarization Action_Potential Action Potential Initiation Nav1.7->Action_Potential Amplifies Signal Nav1.8 Nav1.8 Nav1.8->Action_Potential Upstroke Axon Axon Action_Potential->Axon Propagation Spinal_Cord Dorsal Horn (Spinal Cord) Axon->Spinal_Cord Brain Brain Spinal_Cord->Brain Ascending Pathways Inhibitors Nav1.7 Inhibitors (e.g., this compound) Inhibitors->Nav1.7 Blockade

Nav1.7 signaling pathway in nociception.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy cluster_pk Pharmacokinetic Profiling Cell_Culture HEK293 cells expressing human Nav1.7 Patch_Clamp Whole-Cell Patch Clamp (IC50 determination) Cell_Culture->Patch_Clamp Selectivity_Screen Selectivity Screening (Other Nav subtypes) Patch_Clamp->Selectivity_Screen Animal_Models Rodent Pain Models (e.g., CFA, CCI) Selectivity_Screen->Animal_Models Lead Candidates Behavioral_Testing Behavioral Assays (von Frey, Hargreaves) Animal_Models->Behavioral_Testing PK_Studies Pharmacokinetic Studies (Rodents, Non-rodents) Behavioral_Testing->PK_Studies ADME ADME Profiling PK_Studies->ADME Compound_Synthesis Compound Synthesis & Characterization Compound_Synthesis->Cell_Culture

Experimental workflow for evaluating Nav1.7 inhibitors.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Nav1.7 Inhibition

This protocol is used to measure the inhibitory effect of a compound on Nav1.7 channels expressed in a heterologous system, such as HEK293 cells.

  • Cell Culture: HEK293 cells stably expressing the human Nav1.7 alpha subunit and the beta-1 subunit are cultured in standard media.

  • Cell Preparation: Cells are plated onto glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Recording:

    • A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and mounted on a micromanipulator.

    • A gigaohm seal is formed between the pipette tip and the cell membrane.

    • The cell membrane is ruptured to achieve the whole-cell configuration.

    • Cells are held at a holding potential of -120 mV.

    • Nav1.7 currents are elicited by a depolarizing voltage step to 0 mV for 20 ms.

    • The test compound is applied at various concentrations via a perfusion system.

    • The inhibition of the peak Nav1.7 current is measured at each concentration to determine the IC50 value.

Carrageenan (CFA)-Induced Inflammatory Pain Model

This model is used to assess the efficacy of a compound in reducing inflammatory pain.

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Procedure:

    • A baseline measurement of paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) or thermal stimulus (e.g., Hargreaves test) is taken.

    • 100 µL of 1% λ-carrageenan solution in saline is injected subcutaneously into the plantar surface of one hind paw.

    • The contralateral paw is injected with saline as a control.

    • Paw edema and hyperalgesia (decreased withdrawal threshold) typically develop within 1-3 hours.

    • The test compound or vehicle is administered (e.g., orally, intraperitoneally) at a specified time before or after carrageenan injection.

    • Paw withdrawal thresholds are measured at various time points after compound administration to assess its analgesic effect.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This surgical model is used to induce neuropathic pain and evaluate the efficacy of compounds in its treatment.

  • Animals: Male Sprague-Dawley rats are commonly used.

  • Surgical Procedure:

    • The animal is anesthetized.

    • The common sciatic nerve is exposed at the mid-thigh level.

    • Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing between them. The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.

    • The muscle and skin are then sutured.

  • Behavioral Testing:

    • Mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments starting a few days after surgery and continuing for several weeks.

    • The test compound or vehicle is administered, and the paw withdrawal threshold is measured at different time points to determine the compound's ability to reverse allodynia.

Conclusion

The selective inhibition of Nav1.7 remains a promising avenue for the development of novel pain therapeutics. This compound has been identified as a natural product with Nav1.7 inhibitory properties, showing efficacy in a preclinical model of neuropathic pain.[1] However, for a comprehensive head-to-head comparison, further quantitative data on its potency and selectivity are required. Established inhibitors like PF-05089771 and GDC-0276, along with newer candidates like ST-2427, provide valuable benchmarks for the field. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of these and future Nav1.7 inhibitors, with the ultimate goal of translating preclinical findings into effective clinical pain management.

References

A Comparative Analysis of the Analgesic Potency of Neoline and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analgesic properties of neoline, a diterpenoid alkaloid found in plants of the Aconitum genus, and morphine, a well-established opioid analgesic. Due to the limited availability of quantitative analgesic data for this compound in standardized preclinical models, this guide utilizes data from its structurally related compound, aconitine, as a surrogate to facilitate a comparative assessment. This comparison is intended to inform researchers on the potential analgesic efficacy and mechanisms of action of this compound relative to a gold-standard opioid.

Executive Summary

Morphine, a potent opioid receptor agonist, has long been the benchmark for analgesic efficacy. However, its clinical use is hampered by a range of adverse effects. This compound, an alkaloid from the same family as the potent analgesic aconitine, presents a potential alternative with a distinct mechanism of action. While direct comparative data is scarce, this guide synthesizes available preclinical findings for aconitine and morphine to provide an initial assessment of their relative analgesic potencies. The primary analgesic mechanism of morphine involves the activation of mu-opioid receptors, leading to the modulation of nociceptive signaling. In contrast, aconitine and likely this compound are believed to exert their analgesic effects through the modulation of voltage-gated sodium channels, a mechanism that could offer a different side-effect profile.

Quantitative Comparison of Analgesic Potency

The following tables summarize the available quantitative data on the analgesic effects of aconitine (as a proxy for this compound) and morphine in standard preclinical pain models in mice. It is crucial to note that these data are compiled from different studies and a direct comparison of ED50 values should be interpreted with caution due to variations in experimental conditions.

CompoundTest MethodSpeciesRoute of AdministrationED50 (mg/kg) or Effect
Aconitine Hot Plate Test MouseOralIncrease in pain threshold by 17.12% at 0.3 mg/kg and 20.27% at 0.9 mg/kg[1][2].
Acetic Acid Writhing Test MouseOral68% inhibition at 0.3 mg/kg and 76% inhibition at 0.9 mg/kg[1][3].
Formalin Test (Phase I) MouseOral33.23% inhibition at 0.3 mg/kg and 20.25% inhibition at 0.9 mg/kg (1h post-administration)[1][4].
Formalin Test (Phase II) MouseOral36.08% inhibition at 0.3 mg/kg and 32.48% inhibition at 0.9 mg/kg (1h post-administration)[1][4].
Morphine Hot Plate Test MouseSubcutaneousED50 values ranging from approximately 3.5 mg/kg to 9.5 mg/kg have been reported in various studies. For instance, one study reported an ED50 of 3.50 mg/kg[5].
Acetic Acid Writhing Test MouseSubcutaneousED50 values are typically in the range of 0.5 - 1.5 mg/kg. For example, a dose of 10 mg/kg can produce over 90% inhibition of writhing[6].
Formalin Test (Phase I) MouseSubcutaneousED50 values around 2.5 - 5 mg/kg have been reported[7]. A dose of 10 mg/kg has been shown to produce approximately 81.42% inhibition[6].
Formalin Test (Phase II) MouseSubcutaneousED50 values are generally in the range of 2.5 - 5 mg/kg[7]. A dose of 10 mg/kg has been shown to produce approximately 66.11% inhibition[6].

Note on Aconitine Data: The data for aconitine is presented as percentage increase in pain threshold or percentage inhibition of the pain response at specific doses, as ED50 values were not consistently available in the reviewed literature.

Signaling Pathways and Mechanism of Action

The analgesic effects of morphine and this compound (as inferred from aconitine) are mediated by distinct signaling pathways.

Morphine: Opioid Receptor-Mediated Analgesia

Morphine exerts its analgesic effect primarily by acting as an agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The activation of MORs leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of nociceptive signals.

morphine_pathway morphine Morphine mor μ-Opioid Receptor (MOR) morphine->mor Binds to gi Gi/o Protein mor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits k_channel K+ Channel gi->k_channel Activates ca_channel Ca2+ Channel gi->ca_channel Inhibits camp cAMP ac->camp Reduces production of hyperpolarization Hyperpolarization k_channel->hyperpolarization Leads to neurotransmitter Neurotransmitter Release (e.g., Substance P) ca_channel->neurotransmitter Reduces inhibition Inhibition of Nociceptive Signal neurotransmitter->inhibition hyperpolarization->inhibition

Figure 1: Simplified signaling pathway of morphine's analgesic action.

This compound (inferred from Aconitum Alkaloids): Modulation of Voltage-Gated Sodium Channels

The analgesic action of Aconitum alkaloids, including aconitine and likely this compound, is primarily attributed to their interaction with voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in neurons[8][9]. These alkaloids are known to bind to site 2 on the alpha-subunit of VGSCs, leading to a modification of channel function[10][11][12]. This interaction can result in either activation or blockade of the channel, ultimately leading to a reduction in neuronal excitability and the transmission of pain signals. Subtypes such as Nav1.7 and Nav1.8, which are predominantly expressed in peripheral sensory neurons, are key targets in pain signaling[13][14][15][16][17].

neoline_pathway This compound This compound / Aconitine vgsc Voltage-Gated Sodium Channel (e.g., Nav1.7, Nav1.8) This compound->vgsc Binds to Site 2 na_influx Na+ Influx vgsc->na_influx Modulates depolarization Membrane Depolarization na_influx->depolarization Inhibits action_potential Action Potential Propagation depolarization->action_potential Prevents pain_signal Pain Signal Transmission action_potential->pain_signal Blocks analgesia Analgesia pain_signal->analgesia

Figure 2: Postulated signaling pathway of this compound's analgesic action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Hot-Plate Test

This test assesses the response to a thermal pain stimulus and is primarily used to evaluate centrally acting analgesics.

hot_plate_workflow start Start acclimatize Acclimatize Mice start->acclimatize administer Administer Test Compound (this compound/Aconitine or Morphine) or Vehicle acclimatize->administer place_on_hotplate Place Mouse on Hot Plate (e.g., 55 ± 0.5°C) administer->place_on_hotplate After specific time interval observe Observe for Nociceptive Response (Paw Licking, Jumping) place_on_hotplate->observe record Record Latency to Response (Cut-off time, e.g., 30s) observe->record end End record->end

Figure 3: Experimental workflow for the Hot-Plate Test.

Procedure:

  • Apparatus: A hot plate analgesiometer with a surface temperature maintained at a constant, non-injurious level (e.g., 55 ± 0.5°C).

  • Animals: Male Swiss albino mice (20-25 g) are typically used. Animals are acclimatized to the laboratory environment before testing.

  • Drug Administration: Animals are divided into groups and administered with different doses of the test compound (this compound/aconitine or morphine) or vehicle, typically via oral or subcutaneous routes.

  • Testing: At a predetermined time after drug administration (e.g., 30 or 60 minutes), each mouse is individually placed on the hot plate.

  • Measurement: The latency to the first sign of a nociceptive response, such as paw licking or jumping, is recorded. A cut-off time (e.g., 30 seconds) is employed to prevent tissue damage. An increase in the latency period compared to the control group indicates an analgesic effect.

Acetic Acid-Induced Writhing Test

This test is a model of visceral inflammatory pain and is sensitive to both central and peripheral analgesics.

writhing_test_workflow start Start acclimatize Acclimatize Mice start->acclimatize administer_drug Administer Test Compound (this compound/Aconitine or Morphine) or Vehicle acclimatize->administer_drug administer_acetic_acid Inject Acetic Acid (e.g., 0.6%) Intraperitoneally administer_drug->administer_acetic_acid After specific time interval observe Observe and Count Writhing Responses (for a set period, e.g., 20 min) administer_acetic_acid->observe After a short latency period calculate Calculate Percentage Inhibition of Writhing observe->calculate end End calculate->end

Figure 4: Experimental workflow for the Acetic Acid-Induced Writhing Test.

Procedure:

  • Animals: Male mice (20-25 g) are used.

  • Drug Administration: Animals receive the test compound or vehicle at specified doses and routes.

  • Induction of Writhing: After a set period (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.6% v/v in saline) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

  • Observation: Immediately after the acetic acid injection, the number of writhes is counted for a defined period (e.g., 20 minutes).

  • Analysis: The percentage inhibition of writhing is calculated for each group compared to the vehicle-treated control group. A reduction in the number of writhes indicates analgesic activity[18][19][20][21].

Formalin Test

The formalin test is a model of tonic chemical pain that has two distinct phases, allowing for the differentiation between neurogenic and inflammatory pain mechanisms.

formalin_test_workflow start Start acclimatize Acclimatize Mice start->acclimatize administer_drug Administer Test Compound (this compound/Aconitine or Morphine) or Vehicle acclimatize->administer_drug inject_formalin Inject Formalin (e.g., 2.5%) into Hind Paw administer_drug->inject_formalin After specific time interval observe_phase1 Observe and Record Licking/Biting Time (Phase I: 0-5 min) inject_formalin->observe_phase1 observe_phase2 Observe and Record Licking/Biting Time (Phase II: 15-30 min) observe_phase1->observe_phase2 Interphase (5-15 min) end End observe_phase2->end

References

Cross-Validation of Neoline's Efficacy in Preclinical Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Neoline's performance in various preclinical disease models, juxtaposed with established therapeutic alternatives. The data presented is collated from published experimental studies to offer an objective overview for researchers and drug development professionals.

Alzheimer's Disease Model

This compound has demonstrated significant therapeutic potential in a transgenic mouse model of Alzheimer's disease (Tg-APPswe/PS1dE9). Chronic oral administration of this compound has been shown to improve cognitive function, reduce amyloid-beta (Aβ) plaque burden, and decrease tau hyperphosphorylation. The primary mechanism of action identified is the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1]

Comparative Performance: this compound vs. Donepezil

To contextualize this compound's efficacy, its effects are compared with Donepezil, a standard-of-care acetylcholinesterase inhibitor used for Alzheimer's treatment. While direct comparative studies are not yet available, data from separate studies using the same or similar transgenic mouse models (Tg-APPswe/PS1dE9 or APP/PS1) provide a basis for objective comparison.

Table 1: Comparison of this compound and Donepezil in Alzheimer's Disease Mouse Models

ParameterThis compound (0.1 and 0.5 mg/kg)Donepezil (1 mg/kg)
Animal Model Tg-APPswe/PS1dE9 MiceAPP/PS1 and 5XFAD Mice
Cognitive Function (Morris Water Maze) Significant improvement in escape latency and platform crossings.[1]Significant improvement in escape latency and memory retention.[2][3]
Amyloid-β Pathology Reduced number of Aβ plaques and decreased levels of insoluble Aβ40/Aβ42.[1]Attenuated amyloid-β pathology by decreasing Aβ40 and Aβ42 levels and plaque number.[2][4][5]
Tau Pathology Decreased tau hyperphosphorylation.[1]Attenuated tau hyperphosphorylation.[4]
Mechanism of Action AMPK Activation.[1]Acetylcholinesterase inhibition, anti-inflammatory effects (microglial inhibition).[2]
Experimental Protocols: Alzheimer's Disease Model

Morris Water Maze (MWM): This test is widely used to assess spatial learning and memory in rodents.[6][7][8]

  • Apparatus: A circular pool filled with opaque water, containing a hidden escape platform.

  • Procedure: Mice are trained over several days to find the hidden platform using spatial cues in the room. Memory is assessed by measuring the escape latency (time to find the platform) and by a probe trial where the platform is removed, and the time spent in the target quadrant is measured.[6][9]

  • This compound Study Protocol: Tg-APPswe/PS1dE9 mice were treated orally with this compound (0.1 or 0.5 mg/kg) for three months before MWM testing.[1]

  • Donepezil Study Protocol: APP/PS1 or 5XFAD mice were treated with Donepezil (e.g., 1 mg/kg/day) for a specified period before MWM assessment.[2][4][5]

Signaling Pathway: this compound in Alzheimer's Disease

Neoline_AD_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates BACE1 BACE1 AMPK->BACE1 Inhibits Tau Tau Phosphorylation AMPK->Tau Inhibits Amyloid_Beta Amyloid-β Production BACE1->Amyloid_Beta Reduces Cognitive_Improvement Cognitive Improvement Amyloid_Beta->Cognitive_Improvement Contributes to Tau->Cognitive_Improvement Contributes to

Caption: this compound's mechanism in Alzheimer's disease.

Neuropathic Pain Model

This compound has been reported to be effective in animal models of neuropathic pain.[1] To provide a comparative perspective, its potential efficacy is benchmarked against Gabapentin, a first-line treatment for neuropathic pain.

Comparative Performance: this compound vs. Gabapentin

Data for Gabapentin is derived from studies using the spinal nerve ligation (SNL) model, a widely accepted model for inducing neuropathic pain. The key outcome measure is the paw withdrawal threshold in response to a mechanical stimulus, assessed using von Frey filaments.

Table 2: Comparison of this compound and Gabapentin in Neuropathic Pain Models

ParameterThis compoundGabapentin
Animal Model Murine peripheral neuropathic pain model.[1]Spinal Nerve Ligation (SNL) model in rats and mice.[10][11][12]
Efficacy Measure Not specified in detail.Increased paw withdrawal threshold (reduced allodynia).[10][11][12][13]
Mechanism of Action Not fully elucidated in pain models.Binds to the α2δ-1 subunit of voltage-gated calcium channels.[12]
Experimental Protocols: Neuropathic Pain Model

Spinal Nerve Ligation (SNL) Model: This surgical model induces mechanical allodynia, a key symptom of neuropathic pain.[14][15]

  • Procedure: Involves the tight ligation of the L5 and/or L6 spinal nerves.[10][15]

  • Behavioral Testing (von Frey Test): Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the mechanical withdrawal threshold. A lower threshold indicates allodynia.[8][10][16][17]

  • Gabapentin Study Protocol: Following SNL surgery, rats or mice are administered Gabapentin, and the paw withdrawal threshold is measured at various time points.[10][11][12]

Logical Workflow: Neuropathic Pain Assessment

Neuropathic_Pain_Workflow Start Induce Neuropathic Pain (e.g., Spinal Nerve Ligation) Treatment Administer Treatment (this compound or Gabapentin) Start->Treatment Behavioral_Test Behavioral Assessment (von Frey Test) Treatment->Behavioral_Test Data_Analysis Data Analysis (Paw Withdrawal Threshold) Behavioral_Test->Data_Analysis Outcome Determine Efficacy Data_Analysis->Outcome

Caption: Experimental workflow for neuropathic pain studies.

Anti-Inflammatory Effects

While direct studies on this compound's anti-inflammatory properties are limited, related compounds (neolignans) and a similarly named compound ("Sinoline") have demonstrated anti-inflammatory activity in preclinical models. This suggests a potential anti-inflammatory mechanism for this compound that warrants further investigation. A common model to assess acute anti-inflammatory activity is the carrageenan-induced paw edema model.

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a well-established and highly reproducible model of acute inflammation.[18][19]

  • Procedure: A phlogistic agent, carrageenan, is injected into the sub-plantar tissue of the rat hind paw, inducing a localized inflammatory response characterized by edema.[18][20]

  • Measurement: The volume of the paw is measured at various time points after carrageenan injection to quantify the extent of edema.

  • Drug Administration: The test compound (e.g., this compound) is typically administered prior to the carrageenan injection. The reduction in paw volume compared to a control group indicates anti-inflammatory activity.[21][22]

Signaling Pathway: Potential Anti-Inflammatory Action

Anti_Inflammatory_Pathway Carrageenan Carrageenan Inflammatory_Mediators Pro-inflammatory Mediators (e.g., NF-κB) Carrageenan->Inflammatory_Mediators Induces Inflammation Inflammation (Edema) Inflammatory_Mediators->Inflammation Causes This compound This compound (potential action) This compound->Inflammatory_Mediators Inhibits?

Caption: Postulated anti-inflammatory mechanism of this compound.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on preclinical data. The findings may not be directly transferable to human clinical outcomes. Further research, including direct comparative studies, is necessary to fully elucidate the therapeutic potential of this compound.

References

A Comparative Analysis of Anti-Inflammatory Properties: Neoline and Diclofenac

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison between the anti-inflammatory properties of Neoline and the well-established nonsteroidal anti-inflammatory drug (NSAID) diclofenac cannot be provided at this time due to a lack of available scientific literature and experimental data on this compound.

Extensive searches of scholarly databases and scientific publications did not yield specific studies investigating the anti-inflammatory mechanisms or efficacy of a compound identified as "this compound." In contrast, diclofenac is a widely researched and prescribed medication with a well-documented profile.

Diclofenac: A Well-Characterized Anti-Inflammatory Agent

Diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2] This inhibition prevents the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2]

Mechanism of Action of Diclofenac

The primary mechanism of action for diclofenac involves the blockage of the active site of both COX-1 and COX-2 enzymes.[1][3] This prevents the conversion of arachidonic acid into prostaglandins.[2] While effective in reducing inflammation, the inhibition of COX-1 is also associated with potential gastrointestinal side effects.[1]

Beyond COX inhibition, research suggests that diclofenac may also exert its anti-inflammatory effects through other pathways, including:

  • Inhibition of the NF-κB signaling pathway: Studies have shown that diclofenac can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[4][5][6] By inhibiting NF-κB, diclofenac can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][7]

  • Modulation of pro-inflammatory cytokines: Diclofenac has been observed to decrease the levels of pro-inflammatory cytokines like TNF-α and IL-6.[7] However, some studies have reported conflicting results regarding its effect on TNF-α levels.[8][9]

Visualizing Diclofenac's Mechanism of Action

The following diagram illustrates the established signaling pathway through which diclofenac exerts its primary anti-inflammatory effects.

Diclofenac_Mechanism Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Diclofenac Diclofenac Diclofenac->COX1_COX2 Inhibition

Caption: Mechanism of action of Diclofenac.

The NF-κB Signaling Pathway and Inflammation

The NF-κB signaling pathway is a crucial regulator of the inflammatory response. The diagram below provides a simplified overview of the canonical NF-κB pathway, which is a target for some anti-inflammatory drugs.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive NFkB_active Active NF-κB (p50/p65) Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) Nucleus->Gene_Expression Induces

Caption: Canonical NF-κB signaling pathway.

Conclusion

Without experimental data on this compound, a direct and objective comparison of its anti-inflammatory properties with diclofenac is not feasible. The information provided for diclofenac serves as a benchmark for the types of data and mechanistic understanding required for a comprehensive comparative analysis. Future research on this compound, should it become available, would be necessary to conduct the requested comparison. Researchers and drug development professionals are encouraged to consult peer-reviewed scientific literature for the most current and validated information on anti-inflammatory compounds.

References

A Preclinical Comparative Analysis of Neoline's Therapeutic Potential in Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of Neoline, an active ingredient derived from processed aconite root, against established first-line treatments for neuropathic pain. The data presented is collated from various preclinical studies, offering a statistical validation of this compound's therapeutic potential and its mechanism of action.

Executive Summary

Neuropathic pain remains a significant clinical challenge with a substantial unmet need for more effective and safer analgesics. Preclinical evidence suggests that this compound, a natural compound, holds promise as a novel therapeutic agent. This document summarizes the available data on this compound's efficacy in established mouse models of neuropathic pain and compares it with standard-of-care drugs: gabapentin, pregabalin, and duloxetine. The primary mechanism of action for this compound, the inhibition of the voltage-gated sodium channel Nav1.7, is also explored.

Comparative Efficacy in Preclinical Models

The therapeutic potential of this compound has been evaluated in several mouse models of neuropathic pain, including chemotherapy-induced peripheral neuropathy (CIPN) and nerve ligation models. The primary endpoint in these studies is the reversal of mechanical allodynia, measured by the von Frey test, which assesses the paw withdrawal threshold to a mechanical stimulus.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of this compound with gabapentin, pregabalin, and duloxetine in mouse models of neuropathic pain. It is important to note that the data is compiled from different studies and direct head-to-head comparisons are limited.

Table 1: Efficacy in Paclitaxel-Induced Neuropathic Pain (Mouse Model)

CompoundDosageRoute of AdministrationPaw Withdrawal Threshold (g) (Mean ± SD)% Reversal of Mechanical AllodyniaReference
Vehicle Control--Baseline allodynia level0%[1]
This compound 10 mg/kg/daySubcutaneous (s.c.)Significantly increased vs. vehicleData not specified as %[1]
Gabapentin30 - 100 mg/kgIntraperitoneal (i.p.)Significant increase vs. vehicleNot specified[2]
Pregabalin30 - 100 mg/kgSubcutaneous (s.c.)Dose-dependent inhibition of allodyniaNot specified[3]
Duloxetine30 mg/kgOralSignificantly prevented allodyniaNot specified[2]

Table 2: Efficacy in Sciatic Nerve Ligation-Induced Neuropathic Pain (Mouse Model)

CompoundDosageRoute of AdministrationPaw Withdrawal Threshold (g) (Mean ± SD)% Reversal of Mechanical AllodyniaReference
Vehicle Control--Baseline allodynia level0%[1]
This compound 10 mg/kg/daySubcutaneous (s.c.)Significantly attenuated hyperalgesiaData not specified as %[1]
Gabapentin100 mg/kgIntraperitoneal (i.p.)Significant reduction in allodyniaNot specified[4]
Pregabalin1.5 - 3 mg/kg/infusionIntravenous (i.v.)Partial to full reduction in hypersensitivityNot specified[5]
Duloxetine20 mg/kg-Significantly reversed mechanical hypersensitivityNot specified[6]

Mechanism of Action: Targeting Nav1.7

This compound's primary analgesic mechanism is the inhibition of the voltage-gated sodium channel Nav1.7.[1] These channels are predominantly expressed in peripheral nociceptive neurons and play a crucial role in the generation and propagation of action potentials in response to painful stimuli.[7][8] By inhibiting Nav1.7, this compound effectively dampens the transmission of pain signals from the periphery to the central nervous system.

Signaling Pathway of Nav1.7 in Neuropathic Pain

Nav1_7_Pathway Painful_Stimulus Painful Stimulus (Nerve Injury) Nav1_7_Activation Nav1.7 Channel Activation Painful_Stimulus->Nav1_7_Activation Na_Influx Sodium Ion Influx Nav1_7_Activation->Na_Influx Depolarization Neuron Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation & Propagation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission to CNS Action_Potential->Pain_Signal This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Nav1_7_Activation Blocks channel

This compound's inhibition of the Nav1.7 channel in the pain pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound and its comparators.

Paclitaxel-Induced Peripheral Neuropathy (PIPN) Mouse Model

This model is used to mimic chemotherapy-induced neuropathic pain.

  • Animals: Male C57BL/6J mice are typically used.[9]

  • Induction of Neuropathy: Paclitaxel is administered via intraperitoneal (i.p.) injections. A common regimen involves intermittent low-doses to replicate the clinical scenario.[9]

  • Behavioral Assessment: Mechanical allodynia is the primary behavioral endpoint. This is assessed using the von Frey filament test.

  • Drug Administration: Test compounds (this compound, gabapentin, etc.) or vehicle are administered at specified doses and routes.

von Frey Test for Mechanical Allodynia

This test measures the paw withdrawal threshold in response to a mechanical stimulus.

  • Apparatus: A set of calibrated von Frey filaments with varying stiffness.

  • Procedure: Mice are placed in individual chambers on an elevated mesh floor and allowed to acclimatize. The filaments are applied to the plantar surface of the hind paw with enough force to cause a slight bend. The response, typically a sharp withdrawal of the paw, is recorded. The 50% withdrawal threshold is calculated using the up-down method.[10][11]

Comparative Analysis and Future Directions

The preclinical data suggests that this compound is a promising candidate for the treatment of neuropathic pain, with a mechanism of action that is distinct from some of the current first-line therapies. Its ability to significantly attenuate mechanical hyperalgesia in robust animal models is a strong indicator of its potential clinical utility.

However, several key areas require further investigation:

  • Direct Comparative Studies: Head-to-head preclinical studies directly comparing the efficacy and side-effect profiles of this compound with gabapentin, pregabalin, and duloxetine under identical experimental conditions are necessary for a more definitive assessment.

  • Pharmacokinetics and Safety: Comprehensive pharmacokinetic and toxicological studies are required to establish a safe and effective dosing regimen for potential human trials.

  • Clinical Trials: Ultimately, the therapeutic potential of this compound must be validated in well-designed, randomized, placebo-controlled clinical trials in patients with neuropathic pain.

Experimental Workflow

Experimental_Workflow Animal_Model Induce Neuropathic Pain (e.g., Paclitaxel Administration) Baseline_Testing Baseline Behavioral Testing (von Frey Test) Animal_Model->Baseline_Testing Drug_Administration Administer Test Compounds (this compound, Comparators, Vehicle) Baseline_Testing->Drug_Administration Post_Treatment_Testing Post-Treatment Behavioral Testing (von Frey Test) Drug_Administration->Post_Treatment_Testing Data_Analysis Data Analysis and Comparison Post_Treatment_Testing->Data_Analysis

A generalized workflow for preclinical evaluation of analgesics.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Neoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential safety and logistical information for the proper disposal of Neoline (CAS 466-26-2), also known as Bullatine B. Adherence to these procedures is critical for personnel safety and environmental protection.

Emergency Contact Information:

In case of an emergency, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. For immediate medical advice in case of exposure, contact a poison control center.

Understanding this compound: A Profile

This compound is a diterpene alkaloid, a class of naturally occurring chemical compounds. It is supplied as a solid and should be handled with care in a laboratory setting.

Property Value
CAS Number 466-26-2
Synonyms Bullatine B
Molecular Formula C24H39NO6
Appearance Solid
Storage Store at -20°C

Hazard Identification and Safety Precautions

While a comprehensive toxicological profile for this compound is not fully established, it is classified as a hazardous substance for research purposes and should be handled with appropriate caution. The Safety Data Sheet (SDS) from suppliers like Cayman Chemical indicates that this material should be considered hazardous until further information is available.[1]

Key safety warnings include:

  • For research use only. Not for human or veterinary diagnostic or therapeutic use.[1]

  • Potential Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin.

  • Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes, but is not limited to:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A laboratory coat

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations for hazardous waste. Do not dispose of this compound down the drain or in regular trash.

Experimental Protocol for Decontamination of Minor Spills:

In the event of a minor spill, the following procedure should be followed:

  • Restrict Access: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Ensure you are wearing the appropriate personal protective equipment.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust. For solutions, absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.

  • Collection: Place the contained material and any contaminated cleaning materials into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable laboratory detergent and water.

  • Waste Disposal: Dispose of the sealed container as hazardous waste through your institution's EHS office or a licensed contractor.

Waste Management and Disposal Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.

Neoline_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_packaging Packaging & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal A Unused this compound Product D Segregate Solid Waste (Unused product, contaminated solids) A->D B Contaminated Labware (e.g., vials, pipette tips) B->D C Contaminated PPE (e.g., gloves, lab coat) C->D F Place in a designated, leak-proof, and sealed hazardous waste container. D->F E Segregate Liquid Waste (Solutions containing this compound) E->F G Label container clearly: 'Hazardous Waste - this compound' and include hazard symbols. F->G H Store in a designated, secure, and well-ventilated hazardous waste accumulation area. G->H I Arrange for pickup by institutional EHS or a licensed hazardous waste disposal company. H->I J Complete all required waste disposal documentation. I->J

Caption: Workflow for the safe disposal of this compound waste.

Licensed Hazardous Waste Disposal

It is imperative to use a licensed and reputable hazardous waste disposal company for the final disposal of this compound. These companies are equipped to handle and transport hazardous chemicals in compliance with regulatory standards. Your institution's Environmental Health and Safety office will have a list of approved vendors.

By adhering to these procedures, you contribute to a safe and responsible research environment. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.

References

Navigating "Neoline": A Case of Mistaken Identity in Chemical Safety

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for safety and handling protocols for a chemical named "Neoline" did not yield information pertinent to a laboratory setting. The term "this compound" is predominantly associated with a brand of automotive electronics, including dash cams and radar detectors. However, it is highly probable that the intended query was for "Neoxaline," a bioactive fungal metabolite. This guide provides the essential safety and logistical information for handling Neoxaline, structured to meet the needs of researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Neoxaline is a potent antimitotic and antiproliferative alkaloid that requires careful handling in a controlled laboratory environment to prevent accidental exposure. The following personal protective equipment (PPE) and engineering controls are mandatory when working with this compound.

Personal Protective Equipment (PPE)

A summary of the required PPE is provided below for quick reference.

PPE CategoryItemSpecificationRationale
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1-ratedProtects eyes from airborne particles and splashes.
Hand Protection Nitrile GlovesDouble-gloving recommendedPrevents skin contact. Nitrile offers good chemical resistance.
Body Protection Laboratory CoatFully buttonedProtects skin and personal clothing from contamination.
Respiratory Protection N

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neoline
Reactant of Route 2
Neoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.